NVP-BHG712 isomer
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)31-19-7-3-6-18(12-19)26(27,28)29)11-21(15)32-23-20-14-36(2)35-24(20)34-22(33-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,31,37)(H,32,33,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKSRKSEWLRPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=NC(=NC4=NN(C=C43)C)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NVP-BHG712 and its Regioisomer: A Technical Guide to their Mechanism of Action as Eph Receptor Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of NVP-BHG712, a potent Eph receptor kinase inhibitor, and its distinct regioisomer, NVPiso. A critical finding in the field has been the discovery that commercially available batches of NVP-BHG712 are often the NVPiso regioisomer, which exhibits a significantly different kinase selectivity profile.[1][2] This guide will delineate the properties of both molecules, presenting their biochemical activities, cellular effects, and the signaling pathways they modulate.
Core Mechanism of Action: Inhibition of Eph Receptor Tyrosine Kinases
NVP-BHG712 (NVP) was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[3] Eph receptors and their ephrin ligands are key regulators of bidirectional signaling that controls cell morphology, adhesion, and migration.[2] Dysregulation of Eph receptor signaling is implicated in various cancers, making them attractive therapeutic targets.[2][4]
The primary mechanism of action for both NVP and NVPiso is the competitive inhibition of ATP binding to the kinase domain of Eph receptors, thereby blocking their autophosphorylation and subsequent downstream signaling.[3] However, the subtle shift of a methyl group between two adjacent nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core structure dramatically alters the binding affinities and selectivity profiles of the two isomers.[1][2]
Comparative Inhibitory Profiles: NVP-BHG712 (NVP) vs. NVPiso
The authentic NVP-BHG712 is a highly potent inhibitor of EphB4 and also targets other Eph family members with high affinity.[1][5] In contrast, its regioisomer, NVPiso, which is more commonly available commercially, shows significantly lower potency towards EphB4 and a different off-target profile, with a notable high affinity for the Discoidin Domain Receptor 1 (DDR1).[1]
Table 1: Inhibitory Activity of NVP-BHG712 (NVP) and NVPiso Against Eph Receptors
| Target | NVP IC50/KD | NVPiso IC50/KD | Assay Method | Reference |
| EphB4 | IC50: 3.0 nM | IC50: 1660 nM | NanoBRET | [1] |
| KD: 5.7 nM | KD: 142 nM | MST | [1] | |
| ED50: 25 nM | - | Cell-based Autophosphorylation | [6][7] | |
| EphA2 | IC50: 3.3 nM | IC50: 163 nM | - | [8][9] |
| EphA1 | IC50: 303 nM | - | - | [5] |
| EphA3 | IC50: 0.3 nM | - | - | [5] |
Table 2: Inhibitory Activity Against Other Kinases
| Target | NVP-BHG712 (or Isomer) IC50/EC50 | Reference |
| c-Raf | 0.395 µM | [6][10] |
| c-Src | 1.266 µM | [6][10] |
| c-Abl | 1.667 µM | [6][10] |
| VEGFR2 | EC50: 4.2 µM | [6][10] |
Signaling Pathways Modulated by NVP-BHG712 and NVPiso
Inhibition of EphB4 by NVP-BHG712 impacts several downstream signaling pathways crucial for cell growth and angiogenesis. Overexpression of EphB4 can activate the JAK/STAT, Ras/Raf/MEK, and NF-κB pathways.[1] By blocking EphB4 autophosphorylation, NVP-BHG712 can attenuate these signals.
Furthermore, there is significant crosstalk between EphB4 and VEGFR signaling in the context of angiogenesis.[3] NVP-BHG712 has been shown to inhibit VEGF-driven angiogenesis, suggesting that EphB4 forward signaling is an important mediator of this process.[3]
A key aspect of Eph/ephrin biology is bidirectional signaling. While NVP-BHG712 inhibits EphB4 forward signaling (into the EphB4-expressing cell), it does not directly block ephrinB2 reverse signaling (into the ephrinB2-expressing cell).[1] Studies using both NVP and NVPiso on A375 melanoma xenografts concluded that EphB4-ephrinB2 reverse signaling is responsible for increased tumor growth and decreased tumor vascularization.[1][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of NVP-BHG712 and its isomer are outlined below.
Eph Receptor Autophosphorylation Assay
This assay is fundamental to determining the inhibitory activity of compounds on Eph receptor kinases in a cellular context.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in DMEM supplemented with 10% FBS.[12] Cells are transiently transfected with plasmids encoding full-length Eph receptors using a suitable transfection reagent like Lipofectamine or PEI.[12]
-
Compound Incubation: One hour prior to stimulation, the transfected cells are treated with varying concentrations of NVP-BHG712 or NVPiso.[12]
-
Ligand Stimulation: To induce autophosphorylation, cells are stimulated for 30 minutes with the appropriate pre-clustered ephrin-Fc ligand (e.g., ephrinB1-Fc and ephrinB2-Fc for EphB receptors).[12]
-
Immunoprecipitation and Western Blotting: Cells are lysed, and the Eph receptor protein is immunoprecipitated using a specific antibody. The immunoprecipitates are then resolved by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of autophosphorylation.[12]
Kinase Selectivity Profiling (Kinobeads Assay)
This chemoproteomic approach allows for the broad, unbiased profiling of kinase inhibitors against native kinases from cell lysates.
-
Cell Lysate Preparation: A mixture of different cell lines (e.g., HEK293, K562, HepG2) is lysed to ensure broad coverage of the kinome.
-
Competitive Binding: Aliquots of the lysate are incubated with increasing concentrations of the test inhibitor (NVP or NVPiso).
-
Affinity Enrichment: The treated lysates are then incubated with "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors. Kinases from the lysate that are not bound by the free inhibitor will bind to the beads.
-
On-Bead Digestion and Mass Spectrometry: The beads are washed to remove non-specifically bound proteins. The captured kinases are then digested into peptides directly on the beads, and the resulting peptides are analyzed and quantified by LC-MS/MS. The dose-dependent decrease in a kinase's signal indicates its affinity for the free inhibitor.
Binding Affinity Determination (Microscale Thermophoresis - MST)
MST measures the affinity of interactions in solution by detecting changes in the movement of a fluorescently labeled molecule through a temperature gradient upon ligand binding.
-
Protein Labeling: The target kinase (e.g., EphB4) is fluorescently labeled.
-
Serial Dilution: The inhibitor (NVP or NVPiso) is serially diluted to create a range of concentrations.
-
Incubation: A constant concentration of the labeled kinase is mixed with each dilution of the inhibitor and incubated to reach binding equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient. The movement of the fluorescent kinase is monitored. Changes in thermophoresis upon inhibitor binding are used to calculate the dissociation constant (Kd).
In Vivo Tumor Growth and Angiogenesis Models
-
A375 Melanoma Xenograft Model:
-
Cell Implantation: A375 human melanoma cells, which may be transfected to overexpress EphB4, are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[1]
-
Treatment: Mice are randomized into treatment groups and administered vehicle, NVP, or NVPiso, typically via oral gavage (p.o.) at doses ranging from 3 to 30 mg/kg daily.[1][8]
-
Monitoring: Tumor volume and body weight are measured regularly. At the end of the study, tumors can be excised for further analysis of vascularization and perfusion.[1]
-
-
VEGF-Driven Angiogenesis Model:
-
Chamber Implantation: Chambers containing a matrix (e.g., Matrigel) and VEGF are implanted subcutaneously in mice.[3]
-
Treatment: Mice are treated with NVP-BHG712 (e.g., 3-10 mg/kg, p.o., daily).[3][8]
-
Analysis: After a set period (e.g., 4 days), the chambers are removed, and the newly formed vascularized tissue is analyzed for vessel density and hemoglobin content to quantify angiogenesis.[3][8]
-
Conclusion
NVP-BHG712 and its regioisomer, NVPiso, are valuable chemical probes for studying Eph receptor signaling. However, the profound differences in their selectivity profiles necessitate careful characterization of the specific compound being used in any given study. While the original NVP is a potent and relatively selective EphB4 inhibitor that effectively blocks VEGF-driven angiogenesis through inhibition of EphB4 forward signaling, the more common NVPiso is a much weaker EphB4 inhibitor with high affinity for DDR1. Understanding these distinctions is critical for the accurate interpretation of experimental results and for the future development of targeted therapies against the Eph receptor family.
References
- 1. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 2. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Purification-free Method of Binding Affinity Determination by Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. CIPSM - Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling [cipsm.de]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
- 10. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 11. A375 Xenograft Model | Xenograft Services [xenograft.net]
- 12. Transient transfection protocol for HEK293T cells [euromabnet.com]
A Technical Deep Dive: Comparative Binding Affinity of NVP-BHG712 and its NVPiso Regioisomer
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinities of the kinase inhibitor NVP-BHG712 and its commonly encountered regioisomer, NVPiso. It has been discovered that many commercially available batches of NVP-BHG712 are, in fact, the NVPiso isomer, which exhibits a significantly different kinase selectivity profile.[1][2] This guide consolidates quantitative binding data, details the experimental methodologies used for their determination, and visually represents the critical distinctions between these two compounds.
Core Findings: A Shift in Selectivity
NVP-BHG712 was initially developed as a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases.[1] However, a crucial structural difference, the shift of a single methyl group between two adjacent nitrogen atoms, results in the regioisomer NVPiso.[2][3] This seemingly minor alteration dramatically impacts the compound's binding affinity and selectivity. While NVP-BHG712 primarily targets the Eph receptor family with high affinity, NVPiso's main target is the Discoidin Domain Receptor 1 (DDR1), a cancer-relevant receptor tyrosine kinase.[3] NVPiso generally displays a lower affinity for Eph receptors compared to the parent compound.[1][3]
Quantitative Binding Affinity Data
The following table summarizes the reported binding affinities (IC₅₀ and Kd values) of NVP-BHG712 and NVPiso for various kinases, as determined by the experimental methods detailed in the subsequent section.
| Compound | Target Kinase | Assay Type | Binding Affinity (IC₅₀/Kd) | Reference |
| NVP-BHG712 | EphA1 | Kinobeads | Kd: 624 nM | [4] |
| EphA2 | Activity-Based Protein Profiling (ABPP) | IC₅₀: 17 nM | [5] | |
| EphA3 | Not Specified | IC₅₀: 0.3 nM | [1] | |
| EphB4 | Microscale Thermophoresis (MST) | KD: 5.7 nM | [3] | |
| EphB4 | NanoBRET | IC₅₀: 3.0 nM | [3] | |
| EphB4 | Activity-Based Protein Profiling (ABPP) | IC₅₀: 20.2 nM | [5] | |
| EphB4 | Cell-based Autophosphorylation | IC₅₀: 25 nM | [6] | |
| DDR1 | Activity-Based Protein Profiling (ABPP) | IC₅₀: 2.1 nM | [5] | |
| NVPiso | EphA2 | Not Specified | IC₅₀: 163 nM | [1][7] |
| EphB4 | Microscale Thermophoresis (MST) | KD: 142 nM | [3] | |
| EphB4 | NanoBRET | IC₅₀: 1660 nM | [3][7] | |
| EphB4 | Kinobeads | KDapp: 1113 nM | [3] | |
| DDR1 | Not Specified | High Affinity | [3] |
Experimental Protocols
The binding affinity data presented above were generated using a variety of advanced biochemical and cell-based assays. The principles and general workflows of these key experimental protocols are outlined below.
Kinobeads Assay for Kinase Inhibitor Profiling
The Kinobeads technology is a chemoproteomic approach used to determine the selectivity of kinase inhibitors against a large panel of endogenous kinases in a competitive binding format.
-
Lysate Preparation: Cells or tissues are lysed to release the native proteins, including kinases.
-
Competitive Binding: The cell lysate is incubated with varying concentrations of the test inhibitor (e.g., NVP-BHG712 or NVPiso).
-
Affinity Enrichment: A mixture of broad-spectrum kinase inhibitors immobilized on beads (the "kinobeads") is added to the lysate. These beads compete with the free inhibitor for binding to the kinases in the sample.
-
Pulldown and Digestion: The kinobeads are washed to remove non-specifically bound proteins. The captured kinases are then proteolytically digested, typically with trypsin.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases. The binding affinity of the test inhibitor is determined by the dose-dependent decrease in the amount of each kinase captured by the beads.
Microscale Thermophoresis (MST)
MST is a biophysical technique that measures the affinity of a ligand (e.g., a kinase inhibitor) to a target protein by detecting changes in the protein's movement through a temperature gradient upon ligand binding.
-
Sample Preparation: The target kinase is fluorescently labeled. A dilution series of the unlabeled inhibitor is prepared.
-
Incubation: The labeled kinase is mixed with each concentration of the inhibitor and incubated to allow binding to reach equilibrium.
-
Capillary Loading: The samples are loaded into thin glass capillaries.
-
MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled kinase along this gradient is monitored. Ligand binding alters the kinase's size, charge, or hydration shell, which in turn changes its thermophoretic movement.
-
Data Analysis: The change in thermophoresis is plotted against the inhibitor concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd).
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to quantify the binding of a test compound to a specific target protein within living cells.
-
Cell Engineering: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the target kinase is added to the cells.
-
BRET Signal Generation: In the absence of a competing inhibitor, the binding of the fluorescent tracer to the NanoLuc®-fused kinase brings the energy donor (luciferase) and acceptor (fluorophore) into close proximity, resulting in a BRET signal when the luciferase substrate is added.
-
Competitive Binding: The cells are treated with varying concentrations of the test inhibitor, which competes with the fluorescent tracer for binding to the target kinase.
-
Signal Detection: The BRET signal is measured using a plate reader. The inhibitor's binding affinity (IC₅₀) is determined by the dose-dependent decrease in the BRET signal.
Visualizing the Isomer Distinction and Signaling Impact
The following diagrams illustrate the structural difference between NVP-BHG712 and NVPiso and their divergent primary signaling pathways.
Caption: Structural and target affinity differences between NVP-BHG712 and NVPiso.
Caption: Divergent primary signaling pathways of NVP-BHG712 and NVPiso.
References
- 1. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 2. eubopen.org [eubopen.org]
- 3. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids [en.bio-protocol.org]
The Fortuitous Discovery and Divergent Functions of NVP-BHG712 and its Regioisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 was originally developed by Novartis and identified as a potent and selective small molecule inhibitor of the EphB4 receptor tyrosine kinase, a key player in vasculogenesis and tumor progression.[1][2] However, a pivotal 2018 study by Tröster et al. revealed that commercially available batches of NVP-BHG712 from multiple vendors were, in fact, a regioisomer, now commonly referred to as NVPiso.[1] This isomer differs from the patented NVP-BHG712 by a single methyl group's position on the pyrazole (B372694) ring.[1][3] This discovery was significant, as subsequent studies demonstrated that these two isomers possess distinct kinase selectivity profiles and biological activities, a critical consideration for the interpretation of past research and the design of future studies. This guide provides an in-depth technical overview of the discovery, synthesis, and comparative activities of NVP-BHG712 and NVPiso.
Comparative Biological Activity of NVP-BHG712 and NVPiso
The seemingly minor structural difference between NVP-BHG712 and NVPiso leads to substantial variations in their inhibitory profiles. While the original NVP-BHG712 is a potent inhibitor of EphB4, NVPiso exhibits significantly lower activity against this target and instead shows a preference for other kinases, such as Discoidin Domain Receptor 1 (DDR1).[1]
The following tables summarize the quantitative data on the inhibitory activities of both isomers against various kinases.
Table 1: Cellular Inhibitory Activity (ED50/EC50)
| Compound | Target | Cell Line | Activity (nM) |
| NVP-BHG712 | EphB4 | A375 | 25[1][4][5] |
| NVP-BHG712 | VEGFR2 | A375 | 4200[4][5] |
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target | Activity (nM) |
| NVP-BHG712 | EphA2 | 3.3[6] |
| NVP-BHG712 | EphB4 | 3.0[6] |
| NVP-BHG712 | c-Raf | 395[5][7] |
| NVP-BHG712 | c-Src | 1266[5][7] |
| NVP-BHG712 | c-Abl | 1667[5][7] |
| NVPiso | EphA2 | 163[8] |
| NVPiso | EphB4 | 1660[8] |
Table 3: Binding Affinity (KD)
| Compound | Target | Activity (nM) |
| NVP-BHG712 | EphA2 | 13[9] |
| NVP-BHG712 (derivatives) | EphA2 | 3-4[9] |
Synthesis of NVP-BHG712 and NVPiso
The synthesis of NVP-BHG712 was first detailed in a patent application by Novartis (WO2007/062805).[2] Later publications have described the synthesis of both NVP-BHG712 and NVPiso, allowing for their distinct biological evaluation. A general synthetic approach involves a Buchwald-Hartwig amination reaction.[9]
Experimental Protocol: Synthesis Overview
A common synthetic route for NVP-BHG712 and its derivatives involves a two-step process:[2]
-
Preparation of Precursors: This step involves the synthesis of the necessary phenylbenzamide and amino-modified heterocycle substructures that will be combined in the final step.
-
Buchwald-Hartwig Amination: The prepared precursors are then coupled using a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) to yield the final NVP-like compounds.
Key Experimental Protocols
The following are summaries of key experimental protocols used to characterize and differentiate NVP-BHG712 and its isomer.
In Vitro Kinase Assay
These assays are performed to determine the direct inhibitory effect of the compounds on purified kinases.
-
Methodology: Recombinant purified kinases are used in these assays. The kinase activity can be measured using various methods, including TR-FRET-based LanthaScreen™ and Caliper mobility shift assays.[2]
-
Procedure Outline:
-
The inhibitor (NVP-BHG712 or NVPiso) is pre-diluted, typically in DMSO, and dispensed into an assay plate.
-
The kinase reaction is initiated by adding a substrate mix containing ATP and a peptide substrate in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 0.02% bovine serum albumin, 1 mM DTT, 0.02% Tween20, 0.01 mM Na3VO4, 10 mM beta-glycerophosphate).[4]
-
The enzyme solution is added to the substrate mix.
-
The reaction is allowed to proceed, and the level of substrate phosphorylation is measured to determine the kinase activity and the inhibitory effect of the compound.
-
Cellular Eph Receptor Autophosphorylation Assay
This assay measures the ability of the compounds to inhibit the phosphorylation of Eph receptors within a cellular context.
-
Methodology: Human embryonic kidney (HEK293) cells are commonly used for this assay. The cells are transiently transfected with DNA constructs encoding the Eph receptor of interest.
-
Procedure Outline:
-
HEK293 cells are transfected with the desired Eph receptor cDNA.[2]
-
The cells are treated with varying concentrations of NVP-BHG712 or NVPiso for a specified period (e.g., 1 hour) before stimulation.[10]
-
Eph receptor autophosphorylation is stimulated by adding the appropriate ligand (e.g., ephrinA1-Fc or a combination of ephrinB1-Fc and ephrinB2-Fc) for a set duration (e.g., 30 minutes).[10]
-
The cells are lysed, and the Eph receptor protein is immunoprecipitated.
-
The level of tyrosine phosphorylation on the immunoprecipitated receptor is analyzed by Western blot using a generic anti-phospho-tyrosine antibody.[2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NVP-BHG712 and the experimental workflow for isomer discovery.
Caption: EphB4 Signaling Pathway and Inhibition by NVP-BHG712.
Caption: Experimental Workflow for NVP-BHG712 Isomer Discovery.
Caption: Relationship Between NVP-BHG712 Isomers and Their Primary Targets.
Conclusion
The case of NVP-BHG712 and its regioisomer NVPiso underscores the critical importance of rigorous structural verification in drug discovery and chemical biology. While both molecules are potent kinase inhibitors, their distinct selectivity profiles have profound implications for their use as research tools and potential therapeutics. Researchers utilizing these compounds must be aware of the specific isomer they are working with to ensure the validity and reproducibility of their findings. The development of distinct synthetic routes for each isomer now allows for the precise investigation of their individual biological roles, paving the way for a clearer understanding of the Eph receptor signaling axis and other targeted kinase pathways in health and disease.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro kinase assay [protocols.io]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The soluble extracellular domain of EphB4 (sEphB4) antagonizes EphB4-EphrinB2 interaction, modulates angiogenesis, and inhibits tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Biological Activity of NVP-BHG712 Regioisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712, a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, has garnered significant attention in cancer research and drug development. However, a crucial aspect of its pharmacology lies in the existence of a prominent regioisomer, often designated as NVPiso. It has been discovered that many commercially available batches of NVP-BHG712 are, in fact, this regioisomer.[1][2] This distinction is critical as the two isomers, while structurally similar, exhibit different biological activity and selectivity profiles. This technical guide provides an in-depth analysis of the biological activity of the NVP-BHG712 regioisomer, focusing on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used for its characterization.
Core Mechanism of Action
The NVP-BHG712 regioisomer primarily exerts its biological effects by inhibiting the kinase activity of Eph receptors, a subfamily of receptor tyrosine kinases that play pivotal roles in cell-cell communication, embryonic development, and cancer.[3][4][5][6] By binding to the ATP-binding site of the kinase domain, the inhibitor blocks the autophosphorylation of the receptor, thereby abrogating downstream signaling pathways that regulate cell proliferation, migration, and angiogenesis.[7]
Quantitative Biological Activity
The inhibitory activity of the NVP-BHG712 regioisomer (NVPiso) and the parent compound (NVP-BHG712) has been quantified against a panel of kinases. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) from various studies.
Table 1: In Vitro Kinase Inhibition Profile of NVP-BHG712 and its Regioisomer (NVPiso)
| Kinase Target | NVP-BHG712 IC50 (nM) | NVPiso IC50 (nM) | Reference |
| EphA2 | - | 163 | [8] |
| EphA4 | - | 1660 | [8] |
| EphB4 | 3.0 | - | [9] |
| c-Raf | 395 | - | [10] |
| c-Src | 1266 | - | [10] |
| c-Abl | 1667 | - | [10] |
Table 2: Cellular Activity of NVP-BHG712
| Assay | Cell Line | Target | ED50 / EC50 (nM) | Reference |
| EphB4 Autophosphorylation | A375 melanoma | EphB4 | 25 | [10][11] |
| VEGFR2 Autophosphorylation | A375 melanoma | VEGFR2 | 4200 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the biological activity of the NVP-BHG712 regioisomer.
In Vitro Kinase Assays
These assays are performed to determine the direct inhibitory effect of the compound on purified kinase enzymes.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the NVP-BHG712 regioisomer against a panel of recombinant kinases.
General Protocol:
-
Kinase and Substrate Preparation: Recombinant purified kinases are obtained from commercial vendors or produced in-house. A generic or specific peptide substrate for each kinase is used.
-
Assay Buffer: A suitable kinase reaction buffer is prepared, typically containing Tris-HCl, MgCl2, ATP, and a source of phosphate.
-
Inhibitor Preparation: The NVP-BHG712 regioisomer is dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated together in the assay buffer. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved using various methods, such as:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): This method, like the LanthaScreen™ assay, uses a fluorescently labeled antibody that recognizes the phosphorylated substrate.
-
Caliper Mobility Shift Assay: This method measures the change in electrophoretic mobility of the substrate upon phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assays
These assays assess the ability of the inhibitor to block receptor activation within a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) for the inhibition of Eph receptor autophosphorylation in cells.
Protocol using HEK293 cells:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media. The cells are transiently transfected with plasmids encoding the full-length Eph receptor of interest using a transfection reagent like FuGENE 6.
-
Inhibitor Treatment: The transfected cells are treated with varying concentrations of the NVP-BHG712 regioisomer for a specified period (e.g., 1 hour).
-
Ligand Stimulation: To induce receptor autophosphorylation, the cells are stimulated with the appropriate Ephrin ligand (e.g., ephrinA1-Fc for EphA receptors, or a combination of ephrinB1-Fc and ephrinB2-Fc for EphB receptors) for a short duration (e.g., 30 minutes).
-
Cell Lysis: The cells are lysed to extract the cellular proteins.
-
Immunoprecipitation: The Eph receptor protein is immunoprecipitated from the cell lysate using a specific antibody against the receptor.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of receptor autophosphorylation is detected using a generic anti-phospho-tyrosine antibody. The total amount of immunoprecipitated receptor is also determined using an antibody against the Eph receptor as a loading control.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The percentage of inhibition is plotted against the inhibitor concentration to determine the EC50 value.
In Vivo Angiogenesis Model
This model evaluates the inhibitor's efficacy in a physiological process within a living organism.
Objective: To assess the in vivo effect of the NVP-BHG712 regioisomer on VEGF-driven angiogenesis.
Protocol for Growth Factor-Induced Angiogenesis in Mice:
-
Animal Model: Female mice are used for this model.
-
Implantation of Angiogenesis Chambers: Teflon chambers containing a mixture of agar (B569324) and Vascular Endothelial Growth Factor (VEGF) are implanted subcutaneously into the flanks of the mice. These chambers slowly release VEGF, inducing the formation of new blood vessels around the implant.
-
Inhibitor Administration: The NVP-BHG712 regioisomer is administered to the mice, typically via oral gavage (p.o.), at various doses (e.g., 3, 10, and 30 mg/kg) daily for a set period (e.g., 4 days).
-
Tissue Collection and Analysis: At the end of the treatment period, the chambers and the surrounding newly formed tissue are excised.
-
Quantification of Angiogenesis: The extent of angiogenesis is quantified by measuring the amount of tissue growth and the density of blood vessels within the newly formed tissue. This can be done through histological analysis of tissue sections stained for endothelial cell markers (e.g., CD31).
-
Data Analysis: The measurements from the treated groups are compared to those from a vehicle-treated control group to determine the extent of inhibition of angiogenesis.
Visualizations
Ephrin Receptor Signaling Pathway
The following diagram illustrates the canonical Ephrin receptor forward signaling pathway and the point of inhibition by the NVP-BHG712 regioisomer.
Caption: Ephrin receptor signaling and inhibition by NVP-BHG712 regioisomer.
Experimental Workflow for Biological Activity Assessment
The diagram below outlines a typical workflow for evaluating the biological activity of the NVP-BHG712 regioisomer.
Caption: Workflow for assessing NVP-BHG712 regioisomer's biological activity.
Conclusion
The biological activity of the NVP-BHG712 regioisomer is a critical consideration for researchers in the field of kinase inhibitor development. Its distinct selectivity profile compared to the parent NVP-BHG712 highlights the importance of precise chemical characterization. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The provided diagrams offer a clear visualization of the relevant signaling pathway and a standard experimental workflow. This information serves as a valuable resource for the design and interpretation of future studies involving this important class of Eph receptor inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mouse model of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BHG712 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
NVP-BHG712: A Technical Guide on EphA2/EphB4 Selectivity and Isomeric Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase inhibitor NVP-BHG712, with a specific focus on its selectivity profile for EphA2 and EphB4 receptor tyrosine kinases. A critical aspect addressed herein is the existence of a commonly encountered regioisomer, NVPiso, which exhibits a distinct bioactivity profile and has significant implications for experimental reproducibility and interpretation.
Introduction
NVP-BHG712 was developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in various physiological and pathological processes, including angiogenesis and cancer.[1][2][3] However, subsequent investigations revealed that many commercially available batches of NVP-BHG712 were, in fact, a regioisomer, NVPiso.[4] This isomer, differing by the position of a single methyl group, displays a significantly altered kinase selectivity profile.[4][5][6] This guide aims to clarify the selectivity of both NVP-BHG712 and its isomer, NVPiso, to provide researchers with a clear understanding for their study design and data interpretation.
Quantitative Selectivity Profile
The inhibitory activity of NVP-BHG712 and its regioisomer, NVPiso, has been characterized against a panel of kinases. The data clearly demonstrates that NVP-BHG712 is a potent inhibitor of both EphB4 and EphA2, while NVPiso shows markedly reduced affinity for EphB4.
| Compound | Target | Assay Type | IC50 / ED50 (nM) | Other Inhibited Kinases (IC50/ED50 in µM) |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | 25[1][4] | c-Raf (0.395), c-Src (1.266), c-Abl (1.667)[7] |
| EphB4 | NanoBRET | 3.0[4] | ||
| EphA2 | Cell-based autophosphorylation | 3.3[8] | ||
| EphA3 | Not Specified | 0.3[5] | ||
| EphA1 | Not Specified | 303[5] | ||
| VEGFR2 | Cell-based | 4200[1] | ||
| NVPiso | EphB4 | NanoBRET | 1660[4][5] | |
| EphB4 | MST | 142[4] | ||
| EphA2 | Not Specified | 163[5] |
IC50: Half maximal inhibitory concentration. ED50: Half maximal effective dose. NanoBRET: Bioluminescence Resonance Energy Transfer. MST: Microscale Thermophoresis.
Experimental Protocols
The cellular autophosphorylation assay is a key method used to determine the inhibitory activity of compounds like NVP-BHG712.
Cellular Eph Receptor Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the ligand-induced autophosphorylation of Eph receptors in a cellular context.
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous Eph receptor expression.[2]
Methodology:
-
Transfection: HEK293 cells are transiently transfected with plasmids encoding the full-length human Eph receptor of interest (e.g., EphA2, EphB4).[2]
-
Compound Treatment: Transfected cells are pre-incubated with varying concentrations of the test compound (e.g., NVP-BHG712) for a specified period.
-
Ligand Stimulation: Receptor autophosphorylation is stimulated by adding the corresponding ephrin ligand. For EphA receptors, ephrinA1-Fc is used, while a mixture of ephrinB1-Fc and ephrinB2-Fc is used for EphB receptors.[2]
-
Cell Lysis: Following stimulation, cells are lysed to release cellular proteins.
-
Immunoprecipitation: The specific Eph receptor is isolated from the cell lysate using an antibody that recognizes the receptor.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane.
-
Detection: The level of receptor autophosphorylation is detected using a generic anti-phospho-tyrosine antibody. The total amount of immunoprecipitated receptor is also measured as a loading control.
-
Quantification: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The half-maximal effective dose (ED50) is calculated from the dose-response curve.
Signaling Pathways
EphA2 and EphB4 are receptor tyrosine kinases that, upon binding to their respective ephrin ligands, initiate bidirectional signaling (forward and reverse signaling). The forward signaling through the Eph receptor plays a crucial role in various cellular processes.
Upon ligand binding and receptor clustering, the intracellular kinase domain of the Eph receptor becomes activated, leading to autophosphorylation of tyrosine residues. These phosphorylated sites serve as docking stations for various downstream signaling proteins, activating multiple pathways that influence cell adhesion, migration, proliferation, and survival. Key downstream pathways include the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways.[9][10][11]
Conclusion
NVP-BHG712 is a potent inhibitor of EphB4 and EphA2. However, the prevalence of its less active regioisomer, NVPiso, in commercial sources necessitates careful validation of the compound's identity and purity to ensure accurate and reproducible research outcomes. Researchers studying the effects of NVP-BHG712 should be aware of this potential discrepancy and consider analytical verification of their compound. The provided data and protocols serve as a foundational guide for the effective use and interpretation of results related to NVP-BHG712 in the context of Eph receptor signaling.
References
- 1. apexbt.com [apexbt.com]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EPHB4 | Cancer Genetics Web [cancer-genetics.org]
- 11. The Clinical Relevance of the EPH/Ephrin Signaling Pathway in Pediatric Solid and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Structural and Functional Divergence of NVP-BHG712 and its Regioisomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional differences between the kinase inhibitor NVP-BHG712 and its commonly encountered regioisomer. An unexpected discovery revealed that many commercially available batches of NVP-BHG712 were, in fact, its isomer, leading to a critical need for clear differentiation and characterization of both compounds.[1][2][3][4] This document outlines their distinct structural features, comparative biological activities, and the signaling pathways they modulate. Detailed experimental protocols are provided to enable rigorous independent investigation.
The Core Structural Distinction: A Tale of Two Isomers
NVP-BHG712 and its regioisomer, often referred to as NVPiso, are pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.[2][5] While they share the same molecular formula and mass, their structural divergence lies in the position of a single methyl group on the pyrazole (B372694) ring.[1][3][4] This seemingly minor positional difference between two adjacent nitrogen atoms results in significant alterations to their three-dimensional conformation and, consequently, their interaction with target kinases.[1][3][4]
Figure 1: Chemical Structures of NVP-BHG712 and its Regioisomer (NVPiso)
Caption: Chemical structures of NVP-BHG712 and its regioisomer, NVPiso.
Comparative Biological Activity: A Shift in Potency and Selectivity
The structural variance between NVP-BHG712 and NVPiso translates into distinct inhibitory profiles against a range of kinases. NVP-BHG712 was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[6][7] However, studies have shown that NVPiso exhibits a reduced affinity for EphB4 while retaining or gaining activity against other kinases, including EphA2 and VEGFR2.[2][8]
| Target Kinase | Inhibitor | IC50 / ED50 (nM) | Assay Type | Reference |
| EphB4 | NVP-BHG712 | 25 | Cell-based autophosphorylation ELISA | [5][6] |
| NVP-BHG712 | 3.0 | Not Specified | [9] | |
| NVPiso | 1660 | Not Specified | [8][10] | |
| EphA2 | NVP-BHG712 | 3.3 | Not Specified | [9] |
| NVPiso | 163 | Not Specified | [8][10] | |
| VEGFR2 | NVP-BHG712 | 4200 | Cell-based phospho-RTK-ELISA | [6] |
| c-Raf | NVP-BHG712 | 395 | Not Specified | [11] |
| c-Src | NVP-BHG712 | 1266 | Not Specified | [11] |
| c-Abl | NVP-BHG712 | 1667 | Not Specified | [11] |
Signaling Pathways and Crosstalk
NVP-BHG712 primarily targets the EphB4 receptor, a key player in bidirectional signaling that governs cell morphology, adhesion, and migration.[1] Inhibition of EphB4 forward signaling by NVP-BHG712 has been shown to impact angiogenesis, suggesting a crosstalk with the VEGF signaling pathway.[7] The differential activity of NVPiso on EphB4 and other kinases such as VEGFR2 indicates that it may modulate these pathways in a distinct manner.
Caption: Simplified EphB4 forward signaling pathway and its crosstalk with VEGFR2.
Experimental Protocols
To facilitate the accurate assessment of NVP-BHG712 and NVPiso, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (TR-FRET)
This protocol is a general guideline for determining the in vitro inhibitory activity of the compounds against purified kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare a solution of the recombinant purified kinase, a suitable biotinylated peptide substrate, and ATP in kinase assay buffer.
-
Compound Preparation: Perform a serial dilution of NVP-BHG712 and NVPiso in DMSO. Further dilute the compounds in the kinase assay buffer.
-
Assay Plate Setup: Add the diluted compounds or DMSO (as a control) to the wells of a low-volume 384-well plate.
-
Kinase Addition: Add the kinase solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding the ATP and peptide substrate solution to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a stop buffer containing EDTA. Add the detection reagents, which typically include a Europium (Eu)-labeled anti-phospho-substrate antibody and an Allophycocyanin (APC)-labeled streptavidin.
-
Final Incubation: Incubate the plate for a final period (e.g., 60 minutes) to allow for the binding of the detection reagents.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the donor (Eu) and acceptor (APC) wavelengths.
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50 value.
Cell-Based Receptor Autophosphorylation ELISA
This protocol outlines a method to measure the inhibition of receptor tyrosine kinase autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture cells that either endogenously express or are engineered to overexpress the target receptor tyrosine kinase (e.g., EphB4) in appropriate growth media.
-
Seeding: Seed the cells into 96-well tissue culture plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for several hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of NVP-BHG712 or NVPiso for a specified period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate receptor autophosphorylation by adding the cognate ligand (e.g., ephrinB2 for EphB4) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for the receptor of interest.
-
Add the cell lysates to the coated wells and incubate to allow the receptor to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the receptor (e.g., an anti-phospho-tyrosine antibody), which is typically conjugated to an enzyme like horseradish peroxidase (HRP).
-
Wash the wells again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the stimulated control and plot the percentage of inhibition against the compound concentration to determine the ED50 value.
X-ray Crystallography
This protocol provides a high-level overview of the steps involved in determining the crystal structure of a kinase domain in complex with an inhibitor.
Methodology:
-
Protein Expression and Purification:
-
Clone the kinase domain of interest (e.g., EphB4) into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the vector into an appropriate expression host (e.g., E. coli BL21(DE3)).
-
Grow the cells and induce protein expression (e.g., with IPTG).
-
Harvest the cells, lyse them, and purify the kinase domain using affinity chromatography (e.g., Ni-NTA), followed by size-exclusion chromatography.
-
-
Crystallization:
-
Concentrate the purified protein to a suitable concentration (e.g., 5-10 mg/mL).
-
Incubate the protein with a molar excess of the inhibitor (NVP-BHG712 or NVPiso).
-
Screen for crystallization conditions using commercially available or in-house prepared screens via sitting-drop or hanging-drop vapor diffusion methods.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., XDS or MOSFLM).
-
Solve the structure using molecular replacement with a known kinase domain structure as a search model.
-
Build the model of the protein-inhibitor complex and refine it against the diffraction data using software like PHENIX or REFMAC5.
-
Validate the final structure. The crystal structures for EphB4 in complex with NVP-BHG712 and its isomer are available in the Protein Data Bank under accession codes 6FNI and 6FNJ, respectively.[12][13]
-
Conclusion
The case of NVP-BHG712 and its regioisomer underscores the critical importance of rigorous structural and functional characterization of small molecule inhibitors in drug discovery and chemical biology research. A subtle change in molecular architecture can lead to profound differences in biological activity, target selectivity, and overall pharmacological profile. Researchers utilizing these compounds should be aware of the potential for isomeric impurity and employ the appropriate analytical and biological assays to ensure the correct compound is being used for their specific application. This guide provides the foundational information and methodologies to enable such rigorous investigation.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. genophore.com [genophore.com]
- 13. schwalbe-lab.de [schwalbe-lab.de]
The Dual Identity of a Kinase Inhibitor: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of NVP-BHG712 and its Isomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of NVP-BHG712, a potent kinase inhibitor, and its prevalent regioisomer. The unexpected discovery that commercially available NVP-BHG712 is often a different chemical entity—a regioisomer with a distinct biological profile—underscores the critical importance of rigorous analytical characterization in drug development. This document will dissect the known properties of both molecules, offering a comparative overview to aid researchers in interpreting existing data and designing future studies.
Section 1: Quantitative Data Summary
The following tables summarize the available quantitative data for NVP-BHG712 and its regioisomer, hereafter referred to as NVPiso. It is crucial to note that much of the literature may not distinguish between these two compounds, attributing the activity of NVPiso to NVP-BHG712.
Table 1: Pharmacodynamic Profile of NVP-BHG712
| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |
| EphB4 | Cellular Autophosphorylation | 25 | [1] |
| EphA2 | Cellular Autophosphorylation | - | |
| EphB2 | Cellular Autophosphorylation | - | |
| EphB3 | Cellular Autophosphorylation | - | |
| EphA3 | Cellular Autophosphorylation | - | |
| VEGFR2 | Cellular Autophosphorylation | 4200 | [1] |
| c-Raf | Biochemical | - | |
| c-Src | Biochemical | - | |
| c-Abl | Biochemical | - |
Note: Specific IC50 values for EphA2, EphB2, EphB3, and EphA3 were not provided in the search results, but NVP-BHG712 showed a preference for EphB4, followed by the others in the order listed.
Table 2: Pharmacodynamic Profile of NVP-BHG712 Isomer (NVPiso)
| Target Kinase | Assay Type | IC50 (nM) | Reference |
| EphA2 | Biochemical | 163 | |
| EphB4 | Biochemical | Low inhibitory effect | [1] |
| DDR1 | Biochemical | Main Target | [1] |
| Other Eph Receptors | Biochemical | 50 - 630 | [1] |
Table 3: In-Vivo Pharmacokinetic/Pharmacodynamic Data for NVP-BHG712 in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 50 mg/kg | Oral administration | [2] |
| Tissue Concentration | ~10 µM | Lung and liver, up to 8 hours post-dose | [2] |
| Pharmacodynamic Effect | Pronounced inhibition of EphB4 phosphorylation | At ~1 µM (1 nmol/g) in lung tissue | [2] |
Note: A complete pharmacokinetic profile with Cmax, Tmax, AUC, and half-life for NVP-BHG712 and NVPiso is not publicly available in the provided search results.
Section 2: Experimental Protocols
Cellular Eph Receptor Autophosphorylation Assay
This protocol is used to determine the inhibitory activity of compounds on Eph receptor autophosphorylation in a cellular context.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For the expression of specific Eph receptors, cells are transiently transfected with the corresponding full-length cDNAs using a suitable transfection reagent.
-
Compound Treatment: One hour prior to stimulation, the cells are treated with varying concentrations of the test compound (e.g., NVP-BHG712).
-
Ligand Stimulation: To induce receptor autophosphorylation, cells are stimulated for 30 minutes with the appropriate soluble ephrin-Fc fusion protein. For EphA receptors (e.g., EphA2, EphA3), ephrinA1-Fc is used. For EphB receptors (e.g., EphB2, EphB3, EphB4), a combination of ephrinB1-Fc and ephrinB2-Fc is used.
-
Immunoprecipitation: Following stimulation, cells are lysed, and the target Eph receptor protein is immunoprecipitated from the cell lysates using a specific anti-Eph receptor antibody.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of tyrosine phosphorylation is detected by immunoblotting with a generic anti-phospho-tyrosine antibody. The membrane is subsequently stripped and reprobed with a specific anti-Eph receptor antibody to ensure equal protein loading.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total amount of immunoprecipitated receptor. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In-Vivo Pharmacokinetic and Pharmacodynamic Analysis in Mice
This protocol describes the methodology for assessing the tissue distribution and target engagement of NVP-BHG712 in a murine model.[2]
Methodology:
-
Animal Dosing: Mice are administered NVP-BHG712 orally at a specified dose (e.g., 50 mg/kg).
-
Sample Collection: At various time points post-administration, mice are euthanized. Blood samples are collected via cardiac puncture into heparinized tubes. Tissues of interest (e.g., lung, liver) are excised, weighed, and rapidly frozen in liquid nitrogen.
-
Pharmacokinetic Analysis (Tissue and Plasma):
-
Plasma is separated from blood by centrifugation.
-
Frozen tissues are homogenized in phosphate-buffered saline (PBS).
-
Proteins in plasma and tissue homogenates are precipitated with an equal volume of acetonitrile.
-
After centrifugation to remove the protein precipitate, the supernatant containing the compound is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of NVP-BHG712.
-
-
Pharmacodynamic Analysis (EphB4 Autophosphorylation in Tissue):
-
A portion of the tissue homogenate is used for immunoprecipitation of the EphB4 receptor.
-
The level of EphB4 autophosphorylation is determined by Western blot analysis using an anti-phospho-tyrosine antibody, as described in the cellular assay protocol.
-
The results are correlated with the measured tissue concentration of NVP-BHG712 at each time point.
-
Section 3: Mandatory Visualizations
Caption: EphB4 and VEGFR2 signaling crosstalk in angiogenesis.
Caption: Experimental workflow for the cellular autophosphorylation assay.
Caption: Logical relationship of NVP-BHG712 and its isomer to their primary kinase targets.
Section 4: In-Depth Discussion
Pharmacodynamics: A Tale of Two Isomers
NVP-BHG712 was originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[2] In cellular assays, it inhibits EphB4 autophosphorylation with an ED50 of 25 nM.[1] While demonstrating selectivity against many other kinases, it also shows inhibitory activity against other Eph family members, including EphB2, EphA2, EphB3, and EphA3, though with a preference for EphB4.[1] Notably, its inhibitory effect on VEGFR2 is significantly lower, with an ED50 of 4200 nM, indicating a high degree of selectivity for EphB4 over this key angiogenic receptor.[1]
A pivotal discovery, however, revealed that many commercially available batches of "NVP-BHG712" were, in fact, a regioisomer, NVPiso.[1] This isomer exhibits a markedly different pharmacodynamic profile. While NVP-BHG712 is a potent EphB4 inhibitor, NVPiso has a low inhibitory effect on this target.[1] Instead, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in cancer.[1] NVPiso also inhibits other Eph receptors, but generally with lower affinity and higher selectivity compared to the intended NVP-BHG712 molecule.[1] This finding has profound implications for the interpretation of previously published studies and emphasizes the necessity of verifying the chemical identity of research compounds.
Mechanism of Action and Signaling Pathways
NVP-BHG712 exerts its effects by inhibiting the forward signaling of the EphB4 receptor.[2] The EphB4/ephrinB2 signaling axis is a critical regulator of angiogenesis, the formation of new blood vessels.[2] EphB4 forward signaling, initiated by the binding of its ligand ephrinB2, activates downstream pathways involving Phospholipase C gamma (PLCγ) and the PI3K/Akt pathway, which are also downstream of VEGFR2.[2] By inhibiting the kinase activity of EphB4, NVP-BHG712 can block these pro-angiogenic signals. In vivo studies have shown that NVP-BHG712 can inhibit VEGF-driven angiogenesis, suggesting a significant crosstalk between the VEGFR and Eph receptor signaling pathways.[2]
Pharmacokinetics: An Incomplete Picture
Synthesis and the Origin of the Isomer
The synthesis of NVP-BHG712 has been described in a patent application (WO2007/062805).[2] The pyrazolo[3,4-d]pyrimidine scaffold is a common structural motif in kinase inhibitors. The existence of the NVPiso regioisomer highlights a potential challenge in the synthetic route, where the methylation step on the pyrazole (B372694) ring can likely occur at two different nitrogen atoms, leading to the formation of both isomers. The prevalence of NVPiso in commercial samples suggests that the separation of these two closely related compounds may be challenging or was not initially recognized as a critical quality control parameter.
Section 5: Conclusion and Future Directions
NVP-BHG712 and its regioisomer, NVPiso, present a compelling case study in the complexities of kinase inhibitor research and development. While NVP-BHG712 is a potent inhibitor of EphB4 with anti-angiogenic properties, the widespread presence of NVPiso, a DDR1 inhibitor with a distinct biological profile, necessitates a careful re-evaluation of existing literature.
For researchers and drug developers, the key takeaways are:
-
Rigorous Analytical Chemistry is Paramount: The identity and purity of all small molecule inhibitors must be unequivocally confirmed before conducting biological experiments.
-
Isomers Can Have Drastically Different Activities: Seemingly minor structural variations can lead to significant changes in target selectivity and overall pharmacodynamic effect.
-
Pharmacokinetic and Pharmacodynamic Relationships are Key: Understanding the exposure-response relationship is crucial for translating in-vitro findings to in-vivo efficacy.
Future research should focus on several key areas. Firstly, a comprehensive head-to-head comparison of the in-vitro and in-vivo pharmacokinetics and pharmacodynamics of pure, authenticated NVP-BHG712 and NVPiso is essential. This would provide a clear understanding of the distinct properties of each molecule and allow for a more accurate interpretation of historical data. Secondly, the development of robust and scalable synthetic routes that yield each isomer with high purity is needed to ensure the availability of reliable research tools. Finally, further exploration of the therapeutic potential of both NVP-BHG712 as an EphB4 inhibitor and NVPiso as a DDR1 inhibitor in relevant disease models is warranted, now with the clear understanding of their distinct mechanisms of action. This dual identity, once a source of confusion, now offers a unique opportunity to probe the distinct roles of these two important kinase targets in health and disease.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of NVP-BHG712 and Its Regioisomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of NVP-BHG712, a potent inhibitor of the EphB4 receptor tyrosine kinase, and its frequently encountered regioisomer, NVPiso. The critical distinction between these two compounds, which differ only by the position of a single methyl group, has significant implications for experimental design and data interpretation. This document outlines their comparative kinase selectivity, detailed experimental protocols for their characterization, and the key signaling pathways they modulate.
Introduction to NVP-BHG712 and its Regioisomer
NVP-BHG712 was developed as a specific, small-molecule inhibitor of the EphB4 kinase, demonstrating potent activity in the low nanomolar range in cellular assays.[1][2] It plays a crucial role in research investigating the function of EphB4 in angiogenesis and its crosstalk with other signaling pathways, such as the VEGF receptor (VEGFR) pathway.[1][2]
A critical finding for researchers is that commercially available batches of NVP-BHG712 have often been identified as a regioisomer, termed NVPiso.[3] This isomer exhibits a distinct kinase selectivity profile. While NVP-BHG712 potently targets Eph family receptors, NVPiso shows a significantly lower affinity for EphB4 and a higher affinity for other kinases, such as the Discoidin Domain Receptor 1 (DDR1).[4][5] This underscores the importance of verifying the identity of the compound used in any experimental setting.
Quantitative Data: Kinase Selectivity Profile
The following tables summarize the in vitro inhibitory activities of NVP-BHG712 and its regioisomer, NVPiso, against a panel of kinases. This data is compiled from multiple studies to provide a comparative overview. It is important to note that assay conditions can vary between studies, potentially leading to variations in reported values.
Table 1: Inhibitory Activity of NVP-BHG712 Against Key Kinases
| Target Kinase | Assay Type | IC50 / ED50 (nM) | Reference |
| EphB4 | Cell-based autophosphorylation | 25 | [2][6][7] |
| EphA2 | Biochemical | 3.3 | [1] |
| c-Raf | Cell-free | 395 | [6] |
| c-Src | Cell-free | 1266 | [6] |
| c-Abl | Cell-free | 1667 | [6] |
| VEGFR2 | Cell-based autophosphorylation | 4200 | [2][6][7] |
Table 2: Comparative Inhibitory Activity of NVP-BHG712 and NVPiso
| Target Kinase | NVP-BHG712 IC50 (nM) | NVPiso IC50 (nM) | Reference |
| EphA2 | 3.3 | 163 | [1][8] |
| EphB4 | 3.0 | 1660 | [1][4] |
| EphA1 | 303 | - | [4] |
| EphA3 | 0.3 | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize NVP-BHG712 and its isomer.
Cellular Eph Receptor Autophosphorylation Assay
This assay determines the ability of the compounds to inhibit the ligand-induced autophosphorylation of Eph receptors in a cellular context.
Materials:
-
HEK293 cells
-
Expression vectors for full-length Eph receptors (e.g., EphB4, EphA2)
-
Transfection reagent (e.g., FuGENE 6)
-
Recombinant ephrin ligands (e.g., ephrinB2-Fc, ephrinA1-Fc)
-
NVP-BHG712 and/or NVPiso
-
Cell lysis buffer (RIPA or similar)
-
Primary antibodies: anti-Eph receptor, anti-phospho-tyrosine
-
Secondary antibody (HRP-conjugated)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blot reagents
Protocol:
-
Transfection: Transiently transfect HEK293 cells with the desired Eph receptor expression vector using a suitable transfection reagent. Culture for 24-48 hours to allow for protein expression.
-
Compound Treatment: One hour prior to stimulation, treat the cells with varying concentrations of NVP-BHG712 or NVPiso.
-
Ligand Stimulation: Stimulate Eph receptor autophosphorylation by adding the corresponding ephrin ligand (e.g., 1 µg/mL ephrinB2-Fc for EphB4) for 30 minutes.[9]
-
Cell Lysis: Wash the cells with cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Eph receptor antibody overnight at 4°C, followed by incubation with protein A/G agarose beads for 2 hours.
-
Western Blotting: Wash the beads and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phospho-tyrosine antibody to detect receptor autophosphorylation. Normalize the results by probing with the anti-Eph receptor antibody.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of NVP-BHG712 on the phosphorylation status of key downstream signaling molecules of the EphB4 pathway.
Materials:
-
HepG2 cells (or other suitable cell line with endogenous EphB4 expression)
-
NVP-BHG712 and/or NVPiso
-
Cell lysis buffer
-
Primary antibodies: anti-EphB4, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Culture and Treatment: Culture HepG2 cells to 70-80% confluency. Treat the cells with the desired concentrations of NVP-BHG712 or NVPiso for the specified duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described previously. Probe the membranes with primary antibodies against EphB4 and key downstream signaling proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3) to assess the effect of the inhibitor on these pathways.[1]
Cell Viability/Proliferation Assay
This assay measures the effect of the compounds on cell viability and proliferation.
Materials:
-
Human colon cancer cell lines (e.g., HT-29, SK-CO-1) or other relevant cell lines
-
NVP-BHG712 and/or NVPiso
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of NVP-BHG712 or NVPiso (e.g., 250 nM to 3000 nM) for 72 hours.[10]
-
Viability Measurement:
-
For CCK-8: Add CCK-8 reagent to each well and incubate for 4 hours at 37°C. Measure the absorbance at 450 nm.[11]
-
For MTT: Add MTT reagent and incubate for 4 hours at 37°C. Add solubilization solution to dissolve the formazan (B1609692) crystals and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by NVP-BHG712 and a typical experimental workflow for its in vitro characterization.
Caption: EphB4 forward signaling pathway and the inhibitory action of NVP-BHG712.
Caption: Experimental workflow for the in vitro characterization of NVP-BHG712 and its isomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
A Technical Guide to NVP-BHG712 and its Regioisomer: Target Identification and Validation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 was developed as a potent and selective small molecule inhibitor of the EphB4 (Erythropoietin-producing hepatocellular carcinoma) receptor tyrosine kinase.[1][2] The Eph/ephrin signaling system is the largest subfamily of receptor tyrosine kinases and plays a crucial role in a variety of developmental processes, including embryonic vessel development, vascular remodeling, and pathologic vessel formation in adults, such as in tumor angiogenesis.[1][2][3] NVP-BHG712 was designed to specifically inhibit the "forward signaling" of the EphB4 kinase.[1][2] However, subsequent research revealed a critical issue: many commercially available batches of NVP-BHG712 were, in fact, a regioisomer, now designated NVPiso.[4][5] This isomer, differing only by the position of a single methyl group, exhibits a significantly different kinase selectivity profile.[4][5][6] This guide provides an in-depth overview of the target profiles of both NVP-BHG712 and its isomer, and details the experimental methodologies crucial for their identification and validation.
Target Profiles of NVP-BHG712 and its Regioisomer (NVPiso)
NVP-BHG712 was initially identified as a highly selective inhibitor of EphB4.[1][4] However, the discovery of its prevalent regioisomer, NVPiso, necessitated a re-evaluation of its target landscape. While NVP-BHG712 potently targets Eph family receptors, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), a cancer-relevant receptor tyrosine kinase.[4][7]
Quantitative Inhibitory Activity
The inhibitory activities of NVP-BHG712 and its regioisomer against various kinases are summarized below. These values highlight the distinct selectivity profiles of the two molecules.
Table 1: Cellular Inhibitory Activity of NVP-BHG712
| Target | Assay Type | Cell Line | Potency (ED50) | Reference |
|---|---|---|---|---|
| EphB4 | Autophosphorylation | A375 | 25 nM | [3][8] |
| VEGFR2 | Autophosphorylation | A375 | 4.2 µM |[3][8] |
ED50: Half-maximal effective dose.
Table 2: Biochemical Inhibitory Activity of NVP-BHG712
| Target | Potency (IC50) | Reference |
|---|---|---|
| EphA2 | 3.3 nM | [9] |
| EphB4 | 3.0 nM | [9] |
| c-Raf | 0.395 µM | [8] |
| c-Src | 1.266 µM | [8] |
| c-Abl | 1.667 µM |[8] |
IC50: Half-maximal inhibitory concentration.
Table 3: Inhibitory Activity of NVP-BHG712 Regioisomer (NVPiso)
| Target | Potency (IC50) | Reference |
|---|---|---|
| EphA2 | 163 nM | [10] |
| EphA4 | 1660 nM | [10] |
| DDR1 | Main Target |[4][7] |
Note: While DDR1 is cited as the main target for NVPiso, specific IC50 values were not detailed in the provided search results.
Experimental Protocols for Target Identification and Validation
Accurate identification and validation of a drug's target are paramount in drug discovery.[11] Several biophysical and cell-based methods are employed to deconvolute a compound's mechanism of action and confirm target engagement.[11][12]
Kinase Profiling
Kinase profiling is a standard method to assess the selectivity of an inhibitor across a broad range of kinases (the kinome).[13][14] This is crucial for identifying both intended targets and potential off-targets that could lead to adverse effects.
Methodology:
-
Assay Formats: A variety of assay formats are available, including radiometric assays (measuring the incorporation of radioactive phosphate), and fluorescence- or luminescence-based assays (like TR-FRET or ADP-Glo™) which measure the product of the kinase reaction (e.g., ADP).[13][14][15]
-
Panel Screening: The inhibitor is tested against a large panel of purified, recombinant kinases, often hundreds, at a fixed concentration (e.g., 10 µM) to identify initial "hits".[14][16]
-
Dose-Response Analysis: For the identified hits, a dose-response curve is generated by testing the inhibitor at multiple concentrations to determine the IC50 value, a measure of its potency.[15]
-
ATP Concentration: Assays can be run at a low ATP concentration (near the Km value) to maximize potency data or at a physiological ATP concentration (e.g., 1 mM) to better reflect the cellular environment.[14][16]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[17][18] It is based on the principle that when a ligand binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[17][18]
Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control for a specified time to allow for cell penetration and target binding.[17][18]
-
Heat Challenge: The cell samples are heated to a range of temperatures (for generating a melt curve) or a single, optimized temperature (for dose-response analysis) for a short period (e.g., 3 minutes).[17][18]
-
Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble protein fraction is separated from the precipitated (denatured) proteins by centrifugation.[19]
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods like Western blotting, ELISA, or mass spectrometry.[17][20]
-
Data Analysis:
-
Melt Curve: Plotting the soluble protein amount against temperature generates a melt curve. A shift in this curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[19]
-
Isothermal Dose-Response Fingerprint (ITDRF): By heating all samples at a single temperature and varying the compound concentration, a dose-response curve can be generated to determine the cellular EC50.[17]
-
Chemical Proteomics for Target Deconvolution
Chemical proteomics is an unbiased approach used to identify the cellular targets of a bioactive compound.[11][21] This is particularly valuable for deconvoluting the targets of compounds identified through phenotypic screens.[22]
Methodology:
-
Affinity Probe Generation: The small molecule inhibitor is typically immobilized on a solid support (e.g., beads) via a chemical linker.[21] Photoaffinity probes, which form a covalent bond with the target upon UV light activation, can also be used.[22]
-
Affinity Enrichment: The immobilized probe is incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are "pulled down" or enriched.[21]
-
Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are eluted from the support.
-
Protein Identification by Mass Spectrometry: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][22]
-
Data Analysis: Potential targets are identified as proteins that are significantly enriched in the compound-treated sample compared to a control.
Cellular Autophosphorylation Assay
For receptor tyrosine kinases (RTKs) like EphB4, a key functional readout of target engagement is the inhibition of ligand-induced autophosphorylation.
Methodology:
-
Cell Culture: Cells expressing the target RTK (either endogenously or through transfection) are cultured.[1][23] For the NVP-BHG712 studies, HEK293 and A375 cells were used.[1][8]
-
Inhibitor Pre-incubation: Cells are pre-treated with various concentrations of the inhibitor for a defined period (e.g., 1 hour).[23]
-
Ligand Stimulation: The RTK is activated by adding its cognate ligand (e.g., ephrinB1-Fc or ephrinB2-Fc for EphB receptors) for a short duration (e.g., 30 minutes).[23]
-
Cell Lysis and Immunoprecipitation: Cells are lysed, and the target receptor is isolated from the lysate using a specific antibody (immunoprecipitation).[23]
-
Western Blot Analysis: The immunoprecipitated protein is separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of autophosphorylation. Total receptor levels are also measured as a loading control.[9][23]
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and plotted against the inhibitor concentration to determine the ED50 for inhibition of autophosphorylation.[1]
Visualizations: Workflows and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Logical relationship between NVP-BHG712, its isomer, and their targets.
Caption: General experimental workflow for kinase inhibitor target validation.
Caption: Simplified EphB4 signaling and its crosstalk with the VEGF pathway.
Conclusion
The case of NVP-BHG712 and its regioisomer underscores the critical importance of rigorous chemical characterization and comprehensive target validation in drug discovery. While originally developed as a selective EphB4 inhibitor, the widespread distribution of its isomer, NVPiso, with a distinct target profile centered on DDR1, highlights potential pitfalls in preclinical research.[4][5] The application of a multi-faceted experimental approach, including broad kinase profiling, cellular target engagement assays like CETSA, and unbiased chemical proteomics, is essential to fully elucidate a compound's mechanism of action.[11][16][17] A thorough understanding of a drug's polypharmacology is necessary to interpret biological data accurately, anticipate potential therapeutic applications, and identify liabilities, ultimately leading to the development of safer and more effective medicines.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NVP-BHG712 isomer | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. assayquant.com [assayquant.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 21. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. europeanreview.org [europeanreview.org]
- 23. researchgate.net [researchgate.net]
Unmasking the Off-Target Profile of NVP-BHG712 and its Isomer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the off-target effects of the kinase inhibitor NVP-BHG712, with a critical focus on the confounding presence of its regioisomer, NVPiso. A significant body of research has revealed that commercially available NVP-BHG712 is often predominantly the NVPiso form, which possesses a distinct and potent off-target profile centered on Discoidin Domain Receptor 1 (DDR1). This guide is intended for researchers, scientists, and drug development professionals to ensure accurate interpretation of experimental results and to highlight the importance of verifying the isomeric purity of this compound.
Executive Summary
NVP-BHG712 was initially developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase. However, subsequent investigations uncovered that a commonly distributed regioisomer, differing only by the position of a methyl group, exhibits a dramatically different kinase selectivity profile. While the authentic NVP-BHG712 (NVP) primarily targets the Eph receptor family, its isomer (NVPiso) is a potent inhibitor of DDR1, a key receptor in cancer and fibrotic diseases. This guide summarizes the quantitative data on the off-target profiles of both isomers, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved.
Quantitative Kinase Selectivity Profiles
The following tables summarize the known inhibitory activities of both NVP-BHG712 (NVP) and its regioisomer (NVPiso) against a panel of kinases. This data is crucial for understanding the potential off-target effects and for designing well-controlled experiments.
Table 1: Inhibitory Activity of NVP-BHG712 (NVP) Isomer
| Target Kinase | Assay Type | IC50 / KD (nM) | Reference |
| EphB4 | Cellular (Autophosphorylation) | ED50 = 25 | [1][2] |
| EphA2 | Biochemical | KD = 13 | [3] |
| EphA3 | Cellular | IC50 = 0.3 | [4] |
| EphA1 | Cellular | IC50 = 303 | [4] |
| c-Raf | Biochemical | IC50 = 395 | [2] |
| c-Src | Biochemical | IC50 = 1266 | [2] |
| c-Abl | Biochemical | IC50 = 1667 | [2] |
| VEGFR2 | Cellular (Autophosphorylation) | ED50 = 4200 | [1][2] |
Table 2: Inhibitory Activity of NVP-BHG712 Regioisomer (NVPiso)
| Target Kinase | Assay Type | IC50 / KD (nM) | Reference |
| DDR1 | Biochemical | KDapp = 77 | [3] |
| EphB4 | Cellular | IC50 = 1660 | [5] |
| EphA2 | Cellular | IC50 = 163 | [5] |
| Eph Receptors (various) | Biochemical | Affinities ranging from 50-630 | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the off-target effects of NVP-BHG712 and its isomer.
In Vitro Kinase Assays
Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on purified kinase enzymes.
Protocol: TR-FRET-Based LanthaScreen™ and Caliper Mobility Shift Assays [1]
-
Enzyme and Substrate Preparation : Recombinant purified kinases are either purchased from commercial vendors or produced in-house. Fluorescently labeled substrates and antibodies for detection are used.
-
Compound Preparation : NVP-BHG712 or its isomer is serially diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).
-
Assay Reaction : The kinase, substrate, and inhibitor are incubated together in a microplate well to allow the enzymatic reaction to proceed. ATP is added to initiate the reaction.
-
Detection :
-
LanthaScreen™ : A terbium-labeled antibody that recognizes the phosphorylated substrate is added. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured. Inhibition is quantified by the decrease in the FRET signal.
-
Caliper Mobility Shift : The reaction mixture is subjected to microfluidic capillary electrophoresis. The phosphorylated and unphosphorylated substrates are separated based on their charge and size. Inhibition is determined by the ratio of phosphorylated to unphosphorylated substrate.
-
-
Data Analysis : IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Autophosphorylation Assays
These assays measure the ability of an inhibitor to block the phosphorylation of a receptor tyrosine kinase within a cellular context.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [1]
-
Cell Culture and Transfection : A suitable cell line (e.g., A375 melanoma cells) is stably transfected to overexpress the target receptor tyrosine kinase (e.g., human full-length EphB4).
-
Compound Treatment : Cells are treated with varying concentrations of the inhibitor for a specified period.
-
Receptor Activation : The receptor is stimulated with its cognate ligand (e.g., ephrinB2-Fc for EphB4) to induce autophosphorylation.
-
Cell Lysis : Cells are lysed to release the cellular proteins.
-
ELISA :
-
A capture antibody specific for the receptor is coated onto the wells of a microplate.
-
The cell lysate is added to the wells, and the receptor is captured.
-
A detection antibody that specifically recognizes the phosphorylated form of the receptor, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured.
-
-
Data Analysis : ED50 values (the concentration for 50% inhibition in a cell-based assay) are determined from the dose-response curves.
In Vivo Angiogenesis Model
This model assesses the effect of a compound on the formation of new blood vessels in a living organism.
Protocol: Growth Factor Implant Model in Mice [1]
-
Implant Preparation : An agar (B569324) chamber containing a pro-angiogenic growth factor, such as Vascular Endothelial Growth Factor (VEGF), is prepared.
-
Implantation : The chamber is implanted subcutaneously into mice.
-
Compound Administration : Mice are treated with the inhibitor (e.g., NVP-BHG712) or a vehicle control, typically via oral gavage, at specified doses and schedules.
-
Tissue Collection and Analysis : After a set period, the newly formed tissue around the chamber is excised.
-
Quantification of Angiogenesis : The extent of new blood vessel formation is assessed by:
-
Measuring the amount of vascularized tissue.
-
Quantifying the hemoglobin content as an indicator of blood volume.
-
Immunohistochemical staining for endothelial cell markers (e.g., Tie-2) to determine vessel density.
-
-
Statistical Analysis : The results from the treated and control groups are statistically compared to determine the significance of any anti-angiogenic effects.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and workflows.
Conclusion and Recommendations
The case of NVP-BHG712 and its regioisomer underscores a critical challenge in kinase inhibitor research: the potential for isomeric impurities to drastically alter the biological activity and lead to misinterpretation of experimental data. The primary off-target of the commonly available this compound is DDR1, a target with significant implications in cancer and fibrosis research.
Recommendations for Researchers:
-
Verify Compound Identity and Purity: It is imperative to analytically confirm the isomeric identity and purity of NVP-BHG712 stocks, for example, through nuclear magnetic resonance (NMR) spectroscopy or high-resolution mass spectrometry.
-
Consider Off-Target Effects in Experimental Design: When using either isomer, the distinct off-target profiles must be taken into account. Appropriate controls and counter-screens should be employed to dissect the on-target versus off-target effects.
-
Cite Specific Isomer Used: Publications should clearly state which isomer of NVP-BHG712 was used to ensure clarity and reproducibility of the research.
By adhering to these recommendations, the scientific community can ensure the rigorous and accurate use of NVP-BHG712 and its isomer, leading to more reliable and impactful research outcomes.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: NVP-BHG712 Isomers in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for studying the effects of NVP-BHG712 and its isomers on colorectal cancer (CRC) cell lines. NVP-BHG712 is a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, particularly EphA2 and EphB4, which are frequently overexpressed in colorectal cancer and play crucial roles in tumor progression, angiogenesis, and metastasis.
Introduction
The Eph/ephrin signaling system is a critical pathway in cell-cell communication, regulating processes such as cell adhesion, migration, and proliferation.[1] Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including colorectal cancer.[1] NVP-BHG712 and its regioisomer, NVP-Iso, have emerged as valuable research tools and potential therapeutic agents for targeting Eph receptors in CRC.[2] These small molecule inhibitors have been shown to reduce the growth of human colorectal cancer cells in vitro and in vivo.[2][3] Understanding their specific effects on different CRC cell lines and the underlying molecular mechanisms is crucial for advancing their development.
Data Presentation
The following tables summarize the inhibitory activities of NVP-BHG712 and its regioisomer against key Eph receptors and their effects on the proliferation of various colorectal cancer cell lines.
Table 1: Inhibitory Activity (IC50) of NVP-BHG712 and its Isomer against Eph Receptors
| Compound | Target | IC50 (nM) |
| NVP-BHG712 | EphA2 | 3.3[4] |
| EphB4 | 3.0[4] | |
| NVP-BHG712 isomer (NVP-Iso) | EphA2 | 163[5] |
| EphB4 | 1660[1] |
Table 2: Effect of NVP-BHG712 Derivatives on the Proliferation of Human Colorectal Cancer Cell Lines
| Cell Line | Compound (1 µM) | Average % Reduction of Proliferation (72h) |
| HT-29 | NVP-BHG712 | ~40% |
| NVP-Iso | ~35% | |
| SK-CO-1 | NVP-BHG712 | ~50% |
| NVP-Iso | ~45% | |
| RKO | NVP-BHG712 | ~30% |
| NVP-Iso | ~25% | |
| Colo205 | NVP-BHG712 | Not specified |
| NVP-Iso | Growth reduction observed in xenograft model[6] | |
| HCT116 | NVP-BHG712 | Not specified |
| NVP-Iso | Not specified | |
| SW480 | NVP-BHG712 | Not specified |
| NVP-Iso | Not specified | |
| DLD-1 | NVP-BHG712 | Not specified |
| NVP-Iso | Not specified |
Note: The percentage reduction in proliferation is an approximation based on graphical data from the cited literature and may vary between experiments.[7]
Signaling Pathways
NVP-BHG712 and its isomers exert their effects by inhibiting the kinase activity of Eph receptors, thereby blocking downstream signaling pathways that promote cancer cell survival and proliferation. The primary target in colorectal cancer is the EphB4 receptor.
Caption: EphB4 signaling pathway in colorectal cancer and the inhibitory action of NVP-BHG712.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of NVP-BHG712 and its isomers on the viability and proliferation of colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HT-29, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NVP-BHG712 and/or its isomer, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the colorectal cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-BHG712 or its isomer in complete culture medium. A suggested starting concentration range is 0.1 to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Eph Receptor Kinase Inhibition Assay (Western Blot)
This protocol describes how to assess the inhibitory effect of NVP-BHG712 on the autophosphorylation of EphB4 in colorectal cancer cells using immunoprecipitation and western blotting.
Materials:
-
Colorectal cancer cell line expressing EphB4 (e.g., HT-29)
-
NVP-BHG712
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EphB4 antibody
-
Anti-phospho-tyrosine antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and blotting apparatus
-
PVDF membrane
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture HT-29 cells to 70-80% confluency.
-
Treat the cells with varying concentrations of NVP-BHG712 for 1-2 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-EphB4 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Resuspend the beads in SDS-PAGE sample buffer and boil to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-phospho-tyrosine antibody.
-
Strip the membrane and re-probe with an anti-EphB4 antibody to confirm equal loading.
-
Develop the blot using a chemiluminescent substrate.
-
Caption: Workflow for the Eph receptor kinase inhibition assay.
Protocol 3: In Vivo Xenograft Model
This protocol provides a general framework for establishing an orthotopic colorectal cancer xenograft model in mice to evaluate the in vivo efficacy of NVP-BHG712.
Materials:
-
Colorectal cancer cells (e.g., HT-29, HCT116)
-
Immunocompromised mice (e.g., nude mice)
-
NVP-BHG712 formulated for oral administration
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia
Procedure:
-
Cell Preparation:
-
Culture and harvest colorectal cancer cells.
-
Resuspend the cells in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
-
Orthotopic Implantation:
-
Anesthetize the mice.
-
Surgically expose the cecum or colon.
-
Inject the cell suspension into the wall of the cecum or colon.
-
Suture the incision.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to establish and grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer NVP-BHG712 orally to the treatment group at a predetermined dose and schedule (e.g., 25 mg/kg, daily).[8] The control group should receive the vehicle.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by palpation or imaging (if using fluorescently or luminescently labeled cells).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Caption: Workflow for the in vivo orthotopic xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The small molecule tyrosine kinase inhibitor NVP-BHG712 antagonizes ABCC10-mediated paclitaxel resistance: a preclinical and pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis Using NVP-BHG712 and its Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Ephrin (Eph) receptors, a large family of receptor tyrosine kinases, and their corresponding ephrin ligands are key regulators of angiogenesis. Specifically, the EphB4 receptor and its ligand, ephrinB2, play a pivotal role in vascular development and remodeling.[1][2] NVP-BHG712 was developed as a potent and selective small molecule inhibitor of the EphB4 kinase, thereby blocking its forward signaling pathway and inhibiting VEGF-driven angiogenesis.[2][3]
A crucial consideration for researchers is the existence of a regioisomer of NVP-BHG712, often referred to as NVPiso. Commercially available NVP-BHG712 has, in some cases, been identified as this isomer.[4] NVP-BHG712 and NVPiso differ in the position of a single methyl group, a seemingly minor structural change that results in significantly different selectivity and affinity profiles for various kinases.[4][5] This document provides detailed application notes and protocols for utilizing both NVP-BHG712 and its isomer to study angiogenesis, with a focus on in vitro endothelial cell-based assays.
Mechanism of Action
NVP-BHG712 primarily targets the kinase domain of Eph receptors, with a high affinity for EphB4.[6][7] By inhibiting the autophosphorylation of EphB4, NVP-BHG712 blocks the "forward signaling" cascade within the endothelial cell. This forward signaling is implicated in crucial angiogenic processes such as cell migration, proliferation, and tube formation.[8][9] The interplay between EphB4 and Vascular Endothelial Growth Factor (VEGF) signaling is complex; inhibition of EphB4 forward signaling has been shown to be sufficient to block VEGF-driven angiogenesis.[2]
In contrast, NVPiso exhibits a lower affinity for EphB4 and a different selectivity profile, with a notable affinity for the Discoidin Domain Receptor 1 (DDR1).[4][10] This difference in target engagement between the two isomers is critical for interpreting experimental results and understanding the specific role of EphB4 in angiogenesis.
Data Presentation: Quantitative Comparison of NVP-BHG712 and its Isomer
The following tables summarize the quantitative data on the inhibitory activities of NVP-BHG712 and its regioisomer (NVPiso). This data highlights the differences in their potency and selectivity, which is essential for designing and interpreting angiogenesis studies.
| Compound | Target | Assay Type | IC50 / ED50 / KD | Reference |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | ED50: 25 nM | [11] |
| NVP-BHG712 | EphA2 | Cell-based autophosphorylation | IC50: 3.3 nM | [6][12] |
| NVP-BHG712 | EphB4 | NanoBRET assay | IC50: 3.0 nM | [4] |
| NVP-BHG712 | VEGFR2 | Cell-based autophosphorylation | ED50: 4.2 µM | [11] |
| NVP-BHG712 | c-Raf | Cell-free assay | IC50: 0.395 µM | [11] |
| NVP-BHG712 | c-Src | Cell-free assay | IC50: 1.266 µM | [11] |
| NVP-BHG712 | c-Abl | Cell-free assay | IC50: 1.667 µM | [11] |
| NVPiso | EphA2 | - | IC50: 163 nM | [13] |
| NVPiso | EphB4 | NanoBRET assay | IC50: 1660 nM | [4] |
IC50: Half maximal inhibitory concentration; ED50: Half maximal effective dose; KD: Dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams are provided in DOT language.
References
- 1. Distinct Roles of Ephrin-B2 Forward and EphB4 Reverse Signaling in Endothelial Cells | Semantic Scholar [semanticscholar.org]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. EphB2 and EphB4 receptors forward signaling promotes SDF-1–induced endothelial cell chemotaxis and branching remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. NVP-BHG712 isomer | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
NVP-BHG712 Isomer for Melanoma Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of NVP-BHG712 and its regioisomer in preclinical melanoma xenograft models. A critical consideration for researchers is the distinction between the authentic NVP-BHG712, a potent EphB4 inhibitor, and its commercially prevalent regioisomer, often referred to as NVPiso, which exhibits significantly lower inhibitory activity against EphB4.[1][2] This document outlines detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.
Introduction
The EphB4 receptor tyrosine kinase is a key player in developmental processes and has been implicated in the progression of several cancers, including melanoma.[2][3] NVP-BHG712 was developed as a potent and selective inhibitor of EphB4 kinase activity.[4][5] However, it has been discovered that many commercial sources supply a regioisomer (NVPiso) with a different chemical structure and a markedly reduced affinity for EphB4.[1][2] This isomer has a shifted methyl group on an adjacent nitrogen atom.[2] While NVP-BHG712 effectively inhibits EphB4, NVPiso's primary target is the Discoidin Domain Receptor 1 (DDR1).[2] This distinction is crucial for the accurate interpretation of experimental results.
In melanoma xenograft models, particularly with the A375 cell line, EphB4 has been shown to be a positive regulator of tumor growth but a negative regulator of tumor vascularization and perfusion.[1][2] Inhibition of EphB4 forward signaling is a key mechanism to be studied. Interestingly, comparative studies have shown that despite their different inhibitory profiles, both NVP-BHG712 and NVPiso can produce similar effects on tumor growth in vivo, suggesting that EphB4-ephrinB2 reverse signaling may also play a significant role.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory activities of NVP-BHG712 and its regioisomer, NVPiso, providing a clear comparison for experimental design.
Table 1: In Vitro Inhibitory Activity of NVP-BHG712
| Target | Assay Type | IC50 / ED50 | Cell Line | Reference |
| EphB4 | Cell-based autophosphorylation | 25 nM (ED50) | A375 (transfected) | [6] |
| VEGFR2 | Cell-based autophosphorylation | 4.2 µM (EC50) | A375 (transfected) | [6] |
| c-Raf | Cell-free assay | 0.395 µM (IC50) | - | [6] |
| c-Src | Cell-free assay | 1.266 µM (IC50) | - | [6] |
| c-Abl | Cell-free assay | 1.667 µM (IC50) | - | [6] |
| EphA2 | Kinase autophosphorylation | 3.3 nM (IC50) | - | [7] |
| EphB4 | Kinase autophosphorylation | 3.0 nM (IC50) | - | [7] |
Table 2: Comparative Inhibitory Activity of NVP-BHG712 vs. NVPiso
| Target | NVP-BHG712 (IC50/KD) | NVPiso (IC50/KD) | Selectivity Factor (IC50 NVPiso / IC50 NVP) | Reference |
| EphB4 | 3.0 nM (IC50, NanoBRET) | 1660 nM (IC50, NanoBRET) | 553 | [2] |
| EphB4 | 5.7 nM (KD, MST) | 142 nM (KD, MST) | - | [2] |
Experimental Protocols
In Vitro Studies: A375 Melanoma Cell Culture
The A375 human melanoma cell line is a common model for these studies.[8][9]
Materials:
-
A375 cell line (ATCC® CRL-1619™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Sodium Pyruvate
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS, 4 mM L-Glutamine, 1.0 mM Sodium Pyruvate, and 1% Penicillin-Streptomycin.
-
Cell Culture: Culture A375 cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer with PBS.
-
Add Trypsin-EDTA solution and incubate for 5-15 minutes until cells detach.[10]
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a recommended ratio of 1:3 to 1:8.[10]
-
-
Cryopreservation: Freeze cells in a medium containing 10% DMSO and store in liquid nitrogen.
In Vivo Melanoma Xenograft Model
Materials:
-
A375 melanoma cells
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)[11]
-
Matrigel (optional)
-
NVP-BHG712 or NVPiso
-
Vehicle solution (e.g., 10% NMP, 90% PEG300)[2]
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest A375 cells and resuspend in sterile PBS or culture medium, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells in 0.1 mL).[12]
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring:
-
Drug Preparation and Administration:
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, western blotting).
Western Blotting for EphB4 Phosphorylation
Protocol:
-
Protein Extraction: Lyse tumor tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-EphB4 (e.g., anti-phosphotyrosine antibody 4G10) overnight at 4°C.[4]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total EphB4 to normalize for protein loading.
Visualizations
Signaling Pathway
Experimental Workflow
Conclusion
The use of NVP-BHG712 and its regioisomer in melanoma xenograft models requires careful consideration of the specific compound being used due to their distinct inhibitory profiles. The protocols and data presented here provide a framework for conducting robust preclinical studies to investigate the role of EphB4 signaling in melanoma. By adhering to these detailed methodologies, researchers can generate reliable and reproducible data to advance the development of novel cancer therapeutics.
References
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between EphB4 on tumor cells and vascular ephrin-B2 regulates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A375 Xenograft Model - Altogen Labs [altogenlabs.com]
- 10. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 11. Standardization of A375 human melanoma models on chicken embryo chorioallantoic membrane and Balb/c nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tumor.informatics.jax.org [tumor.informatics.jax.org]
Application Notes and Protocols for In Vitro Kinase Profiling of NVP-BHG712 and its Regioisomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent inhibitor of the Ephrin type-B receptor 4 (EphB4) kinase.[1] However, it has been discovered that commercially available NVP-BHG712 is often a regioisomer, termed NVP-BHG712iso, which exhibits a different kinase selectivity profile, with a primary target being the Discoidin Domain Receptor 1 (DDR1).[2][3] This distinction is critical for the accurate interpretation of experimental results. These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of NVP-BHG712 and its regioisomer against their respective primary targets and a broader panel of kinases.
Quantitative Data Summary
The inhibitory activities of NVP-BHG712 and its regioisomer (NVP-BHG712iso) are summarized in the tables below, presenting the half-maximal inhibitory or effective concentrations (IC50/ED50) against various kinases.
Table 1: Inhibitory Activity of NVP-BHG712
| Kinase Target | IC50/ED50 (nM) | Assay Type |
| EphB4 | 25 | Cell-based |
| EphA2 | 3.3 | Biochemical |
| c-Raf | 395 | Biochemical |
| c-Src | 1266 | Biochemical |
| c-Abl | 1667 | Biochemical |
| VEGFR2 | 4200 | Cell-based |
Table 2: Inhibitory Activity of NVP-BHG712 Regioisomer (NVP-BHG712iso)
| Kinase Target | IC50 (nM) | Assay Type |
| DDR1 | - | Primary Target |
| EphA2 | 163 | Biochemical |
| EphB4 | 1660 | Biochemical |
Note: The primary target for NVP-BHG712iso is DDR1, though specific IC50 values from the initial search were not available, it is established as the main target.[2][3]
Signaling Pathways
The following diagrams illustrate the signaling pathways of EphB4 and DDR1, the primary targets of NVP-BHG712 and its regioisomer, respectively.
Experimental Protocols
In Vitro Kinase Assay Protocol (ADP-Glo™ Luminescent Assay)
This protocol is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is suitable for determining the IC50 values of NVP-BHG712 and its regioisomer.
I. Materials and Reagents
-
Enzymes: Recombinant human EphB4 or DDR1 kinase (ensure high purity).
-
Substrate: Poly (Glu, Tyr) 4:1 is a suitable substrate for many tyrosine kinases, including EphB4. For DDR1, a specific substrate may be required and should be optimized.
-
Inhibitors: NVP-BHG712 and NVP-BHG712iso (prepare a stock solution in DMSO).
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
ADP-Glo™ Kinase Assay Kit (Promega):
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Microplates: White, opaque 96-well or 384-well plates.
-
Plate reader: Capable of luminescence detection.
II. Reagent Preparation
-
Kinase Working Solution: Dilute the recombinant kinase to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Substrate/ATP Mix: Prepare a solution containing the kinase substrate and ATP in Kinase Assay Buffer. The final substrate concentration is typically 5-20 µM, and the ATP concentration is often at its Km for the kinase (e.g., 10-100 µM).
-
Inhibitor Dilutions: Prepare serial dilutions of NVP-BHG712 and NVP-BHG712iso in Kinase Assay Buffer. Include a DMSO-only control.
III. Assay Procedure
-
Reaction Setup:
-
Add 5 µL of the serially diluted inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells of the microplate.
-
Add 10 µL of the Kinase Working Solution to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Start the kinase reaction by adding 10 µL of the Substrate/ATP Mix to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
IV. Data Analysis
-
Subtract the background signal (wells with no kinase) from all other readings.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing kinase inhibitors.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BHG712 isomer | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
Application Notes and Protocols for Cell-Based Assays of NVP-BHG712 Isomer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitor originally developed as a specific inhibitor of Ephrin type-B receptor 4 (EphB4) kinase.[1][2] However, subsequent studies have revealed that the commercially available compound is often a regioisomer, termed NVPiso, which exhibits a distinct selectivity profile.[1][3] This discovery underscores the critical importance of accurately characterizing the activity of specific isomers in drug development and biological research. NVP-BHG712 (the original, patented compound) is a potent inhibitor of EphB4, while NVPiso shows significantly lower affinity for EphB4 and primarily targets the Discoidin Domain Receptor 1 (DDR1).[1][3]
These application notes provide detailed protocols for cell-based assays to characterize and compare the activity of NVP-BHG712 and its regioisomer, NVPiso. The included methodologies enable researchers to assess the differential effects of these isomers on cell viability, and the phosphorylation status of their respective primary kinase targets and associated signaling pathways.
Data Presentation: Comparative Inhibitory Activity of NVP-BHG712 and NVPiso
The following tables summarize the quantitative data on the inhibitory activities of NVP-BHG712 and its regioisomer, NVPiso, against various kinases, providing a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50/ED50/KD) against Primary Targets and Key Off-Targets
| Target Kinase | NVP-BHG712 | NVPiso | Assay Type | Reference |
| EphB4 | 25 nM (ED50) | 4.2 µM (ED50) | Cell-based ELISA | [2][4] |
| 3.0 nM (IC50) | 1660 nM (IC50) | NanoBRET | [3] | |
| 5.7 nM (KD) | 142 nM (KD) | MST | [3] | |
| DDR1 | - | Potent Inhibitor | Kinobeads | [1][3] |
| VEGFR2 | 4.2 µM (ED50) | - | Cell-based ELISA | [2] |
| c-Raf | 0.395 µM (IC50) | - | Cell-free | [4] |
| c-Src | 1.266 µM (IC50) | - | Cell-free | [4] |
| c-Abl | 1.667 µM (IC50) | - | Cell-free | [4] |
IC50: Half-maximal inhibitory concentration; ED50: Half-maximal effective dose; KD: Dissociation constant; NanoBRET: Bioluminescence Resonance Energy Transfer; MST: Microscale Thermophoresis. A hyphen (-) indicates data not specified in the cited sources.
Table 2: Selectivity Profile of NVP-BHG712 and NVPiso against a Panel of Eph Receptors (Affinity in nM)
| Eph Receptor | NVP-BHG712 Affinity (nM) | NVPiso Affinity (nM) | Reference |
| EphA1 | 303 | - | [3] |
| EphA2 | - | 163 (IC50) | [3] |
| EphA3 | 0.3 | - | [3] |
| EphB2 | - | - | [3] |
| EphB3 | - | - | [3] |
| EphB4 | 3.0 (IC50) | 1660 (IC50) | [3] |
A hyphen (-) indicates data not specified in the cited sources.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic or cytostatic effects of NVP-BHG712 and NVPiso on a selected cancer cell line.
Materials:
-
NVP-BHG712 and NVPiso stock solutions (e.g., 10 mM in DMSO)
-
EphB4-expressing cancer cell line (e.g., A375 melanoma, various breast or lung cancer cell lines)[1][5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[7]
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP-BHG712 and NVPiso in complete culture medium. A typical concentration range to start with is 0.01 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration (typically ≤ 0.5%).[8]
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate for 24, 48, or 72 hours.[8]
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value for each isomer.
-
Western Blot Analysis of EphB4 Phosphorylation
This protocol is used to determine the inhibitory effect of NVP-BHG712 and NVPiso on the phosphorylation of EphB4 in a cell-based assay.
Materials:
-
NVP-BHG712 and NVPiso stock solutions
-
Cell line with high endogenous or overexpressed EphB4 (e.g., HEK293-EphB4, A375-EphB4)[1][9]
-
Serum-free medium
-
Ligand for EphB4 stimulation (e.g., pre-clustered ephrin-B2/Fc)[10]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EphB4 (Tyr), anti-total EphB4, and anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of NVP-BHG712, NVPiso, or vehicle (DMSO) for 1-2 hours.[10]
-
-
Receptor Stimulation:
-
Stimulate the cells with a ligand such as pre-clustered ephrin-B2/Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C to induce EphB4 phosphorylation.[10]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-EphB4) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with anti-total EphB4 and then a loading control antibody (e.g., GAPDH).
-
Quantify the band intensities using densitometry software. Normalize the phospho-EphB4 signal to the total EphB4 signal and then to the loading control.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by NVP-BHG712 and its regioisomer, NVPiso.
Caption: EphB4 Forward Signaling Pathway and Inhibition by NVP-BHG712.
Caption: DDR1 Signaling Pathway and Inhibition by NVPiso.
Experimental Workflow
The following diagram outlines the general workflow for comparing the cellular activities of NVP-BHG712 and its isomer.
Caption: Experimental Workflow for Comparing NVP-BHG712 Isomer Activity.
References
- 1. EphB4 promotes site-specific metastatic tumor cell dissemination by interacting with endothelial cell-expressed ephrinB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Tyrosine Kinase EphB4 Is a Survival Factor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: NVP-BHG712 Isomer Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
NVP-BHG712 is a potent, selective, small-molecule inhibitor of the EphB4 receptor tyrosine kinase.[1][2] The EphB4 receptor and its cognate ligand, ephrin-B2, are key regulators of embryonic vessel development, vascular remodeling, and pathological angiogenesis, such as that occurring in tumors.[2][3][4] Overexpression of EphB4 has been reported in numerous cancers, including breast, colon, and bladder cancer, where it can promote tumor angiogenesis and growth.[1][3][5] NVP-BHG712 inhibits the kinase activity of EphB4 in the low nanomolar range, thereby blocking its signaling pathway.[1][6]
A critical consideration for researchers is the existence of a regioisomer, often referred to as NVPiso, which has been found in many commercially available batches sold as NVP-BHG712.[7][8] This isomer, which differs by the position of a single methyl group, exhibits a significantly different kinase selectivity profile.[7][8] While the authentic NVP-BHG712 potently targets Eph receptors, its isomer NVPiso primarily targets Discoidin Domain Receptor 1 (DDR1) and has a much lower affinity for EphB4.[7] This distinction is crucial for the correct interpretation of experimental results. These notes focus on the administration and effects of the authentic NVP-BHG712 molecule in preclinical animal models.
Mechanism of Action
NVP-BHG712 exerts its biological effects by competitively binding to the ATP-binding site within the kinase domain of the EphB4 receptor, inhibiting its autophosphorylation.[1] This action blocks "forward signaling" through EphB4. Studies have shown that EphB4 forward signaling is an important mediator of VEGF-induced angiogenesis.[1][6] By inhibiting EphB4, NVP-BHG712 can suppress VEGF-driven vessel formation, a critical process for tumor growth and metastasis.[1][2][9] The inhibitor is highly selective for EphB4 over the VEGF receptor 2 (VEGFR2), suggesting that its anti-angiogenic effects are not due to direct inhibition of VEGFR2.[1][10][11]
In Vitro & In Vivo Activity Summary
NVP-BHG712 demonstrates high potency in cell-based assays and significant anti-angiogenic and anti-tumor activity in animal models.
Table 1: In Vitro Activity of NVP-BHG712
| Target | Assay Type | Potency | Reference |
|---|---|---|---|
| EphB4 | Cellular Autophosphorylation | ED50: 25 nM | [1][10][11] |
| EphB2 | Cellular Autophosphorylation | Moderate Inhibition | [1] |
| EphA2 | Cellular Autophosphorylation | Moderate Inhibition | [1] |
| EphB3 | Cellular Autophosphorylation | Moderate Inhibition | [1] |
| VEGFR2 | Cellular Autophosphorylation | ED50: 4,200 nM | [10][11] |
| c-Raf | Cell-free Kinase Assay | IC50: 395 nM | [10] |
| c-Src | Cell-free Kinase Assay | IC50: 1,266 nM | [10] |
| c-Abl | Cell-free Kinase Assay | IC50: 1,667 nM |[10] |
Table 2: In Vivo Efficacy of NVP-BHG712 in Mouse Models
| Animal Model | Dosage & Route | Key Findings | Reference |
|---|---|---|---|
| VEGF-driven angiogenesis (implant) | 3 mg/kg/day, p.o. | Significantly inhibited VEGF-stimulated tissue formation and vascularization. | [1][9][10] |
| VEGF-driven angiogenesis (implant) | 10 mg/kg/day, p.o. | Reversed VEGF-enhanced tissue formation and vessel growth. | [1][10][11] |
| HEK293/ABCC10 Xenograft | 25 mg/kg, p.o. (with paclitaxel) | Markedly decreased tumor volume, size, and weight. | [11] |
| Sarcoma Lung Metastasis Xenograft | Not specified | Decreased lung metastasis formation. |[11] |
Pharmacokinetics (PK) and Pharmacodynamics (PD)
NVP-BHG712 exhibits excellent pharmacokinetic properties following oral administration in mice.[1][2]
Table 3: Pharmacokinetic & Pharmacodynamic Profile of NVP-BHG712 in Mice
| Parameter | Details | Reference |
|---|---|---|
| Dose | 50 mg/kg, single oral administration | [1] |
| Exposure | Long-lasting in plasma and tissues. | [1][10] |
| Tissue Concentration | ~10 µM in lung and liver for up to 8 hours. | [1][10] |
| PD Marker | Potent inhibition of EphB4 autophosphorylation in lung tissue. |[1][2] |
The sustained tissue concentrations far exceed the cellular ED50 for EphB4 inhibition, ensuring target engagement over a prolonged period.[1]
Experimental Protocols
Protocol: Preparation of NVP-BHG712 for Oral Administration
This protocol provides two common formulations for preparing NVP-BHG712 for oral gavage in mice.
Materials:
-
NVP-BHG712 powder (ensure authenticity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH2O) or saline
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure A: Aqueous Formulation
-
Prepare a stock solution of NVP-BHG712 in DMSO (e.g., 20 mg/mL). Ensure the powder is completely dissolved.
-
In a sterile tube, add the required volume of PEG300. For a final volume of 1 mL, use 400 µL.
-
Add the required volume of the DMSO stock solution to the PEG300. For a final concentration of 1 mg/mL, add 50 µL of the 20 mg/mL stock. Vortex until the solution is clear.
-
Add Tween 80 to the mixture (e.g., 50 µL for a 1 mL final volume). Vortex until clear.
-
Add sterile ddH2O or saline to reach the final volume (e.g., 500 µL for a 1 mL final volume). Vortex thoroughly.
-
This formulation should be prepared fresh daily and used immediately for optimal results.[10]
Procedure B: Corn Oil Formulation
-
Prepare a stock solution of NVP-BHG712 in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add the required volume of corn oil (e.g., 950 µL for a 1 mL final volume).
-
Add the required volume of the DMSO stock solution directly to the corn oil (e.g., 50 µL of 20 mg/mL stock for a final concentration of 1 mg/mL).
-
Vortex vigorously until a uniform suspension is achieved.
-
This suspension should be used immediately after preparation.[10]
Protocol: VEGF-Induced Angiogenesis Model
This protocol describes a growth factor implant model in mice to assess the anti-angiogenic effects of NVP-BHG712.[1]
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Angioreactors (small, sterile, porous chambers)
-
Recombinant human VEGF
-
Fibroblast Growth Factor (FGF)
-
Heparin
-
Fibrinogen
-
Aprotinin
-
NVP-BHG712 formulation
-
Calipers
Procedure:
-
Angioreactor Preparation: Fill Angioreactors with a basement membrane matrix containing VEGF (e.g., 200 ng) and FGF.
-
Implantation: Anesthetize the mice. Make a small incision on the dorsal flank and implant one Angioreactor subcutaneously per mouse. Close the incision with wound clips.
-
Acclimation: Allow the mice to recover for 24-48 hours.
-
Treatment Initiation: Randomize mice into vehicle and treatment groups. Begin daily oral administration of NVP-BHG712 (e.g., 3, 10, or 30 mg/kg) or vehicle control.
-
Treatment Duration: Continue daily treatment for the specified duration (e.g., 4-14 days).
-
Angioreactor Removal: At the end of the study, euthanize the mice and carefully excise the Angioreactors.
-
Analysis: Quantify the vascularization of the implant. This can be done by measuring hemoglobin content (e.g., using the Drabkin method) or by histological analysis (e.g., CD31 staining) of the tissue that has grown into the chamber.
Protocol: Tumor Xenograft Model
This protocol provides a general framework for evaluating NVP-BHG712 in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest (e.g., A375 melanoma)[7]
-
Matrigel or similar basement membrane matrix (optional)
-
NVP-BHG712 formulation
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest, wash, and resuspend the cells in sterile PBS or culture medium, optionally mixed 1:1 with Matrigel, to the desired concentration (e.g., 1x10⁷ cells/mL).
-
Tumor Inoculation: Subcutaneously inject the cell suspension (e.g., 100-200 µL) into the flank of each mouse.
-
Tumor Growth: Monitor mice regularly for tumor formation.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administration: Begin daily oral gavage with NVP-BHG712 at the desired dose or vehicle control.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health as indicators of toxicity.
-
Study Endpoint: Continue treatment until tumors in the control group reach the predetermined endpoint size, or for a fixed duration. Euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, histology, Western blot for PD markers).
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel EphB4 Monoclonal Antibodies Modulate Angiogenesis and Inhibit Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting receptor tyrosine kinase EphB4 in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Tyrosine Kinase EphB4 Is a Survival Factor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols: Western Blot Analysis of EphB4 Phosphorylation in Response to NVP-BHG712 Isomer Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The EphB4 receptor tyrosine kinase is a critical regulator of various physiological and pathological processes, including angiogenesis and cancer development. Its signaling is initiated by the binding of ephrin-B2 ligands, leading to autophosphorylation of the intracellular kinase domain and subsequent activation of downstream signaling pathways. NVP-BHG712 has been identified as a potent inhibitor of EphB4 kinase activity. However, it is crucial to note the existence of a regioisomer, NVPiso, which is often found in commercially available samples and exhibits a different selectivity profile. This document provides a detailed protocol for analyzing the phosphorylation status of EphB4 using Western blot in response to treatment with NVP-BHG712 and its isomer, offering insights into its inhibitory effects.
Introduction
Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are key players in bidirectional signaling that governs cell-cell interactions. The EphB4 receptor and its cognate ligand, ephrin-B2, are particularly important in embryonic vessel development, vascular remodeling, and have been implicated in pathological angiogenesis associated with tumors.[1][2] The binding of ephrin-B2 to EphB4 induces receptor clustering and autophosphorylation on specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for downstream signaling molecules, initiating "forward signaling" cascades that can influence cell proliferation, migration, and adhesion.[3][4]
NVP-BHG712 was developed as a small molecule inhibitor targeting the kinase activity of EphB4.[1][2] It competitively binds to the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction. However, studies have revealed that many commercial preparations of NVP-BHG712 are, in fact, a regioisomer (NVPiso), where a methyl group is shifted between two adjacent nitrogen atoms.[5][6] This seemingly minor structural change significantly alters the inhibitor's selectivity and potency against EphB4 and other kinases.[5][6] Therefore, careful experimental validation of the inhibitory effects of any given batch of NVP-BHG712 is paramount.
This application note provides a comprehensive guide for researchers to perform Western blot analysis to assess the phosphorylation of EphB4 in response to treatment with NVP-BHG712 or its isomers.
EphB4 Signaling Pathway and Inhibition by NVP-BHG712
The binding of the ephrin-B2 ligand to the EphB4 receptor triggers a cascade of intracellular events. This "forward signaling" is primarily mediated through the PI3K-Akt pathway, which plays a role in cell migration and proliferation.[4] NVP-BHG712 acts as a kinase inhibitor, blocking the autophosphorylation of the EphB4 receptor and thus inhibiting these downstream signaling events.
Caption: EphB4 forward signaling pathway and its inhibition by NVP-BHG712.
Quantitative Data on NVP-BHG712 and NVPiso Inhibition
The following table summarizes the inhibitory concentrations of NVP-BHG712 and its regioisomer, NVPiso, against EphB4 and other kinases. It is important to note the difference in potency and selectivity between the two isomers.
| Compound | Target Kinase | Assay Type | Cell Line | IC50 / ED50 | Reference |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | A375-EphB4 | 25 nM | [1][7] |
| EphA2 | Cell-based autophosphorylation | Hek293 | 3.3 nM | [8] | |
| EphB4 | Cell-based autophosphorylation | Hek293 | 3.0 nM | [8] | |
| c-Raf | Biochemical | - | 0.395 µM | [7] | |
| c-Src | Biochemical | - | 1.266 µM | [7] | |
| c-Abl | Biochemical | - | 1.667 µM | [7] | |
| VEGFR2 | Cell-based autophosphorylation | A375 | 4.2 µM | [7] | |
| NVPiso | EphB4 | Biochemical | - | Low inhibitory effect | [5] |
Experimental Protocol: Western Blot for EphB4 Phosphorylation
This protocol outlines the steps for treating cells with NVP-BHG712 isomers and subsequently analyzing EphB4 phosphorylation by Western blot.
Materials:
-
Cell Line: A suitable cell line with endogenous or overexpressed EphB4 (e.g., A375 melanoma cells stably transfected with EphB4, or Hek293 cells transiently transfected with an EphB4 expression vector).[1]
-
NVP-BHG712 isomer: Solubilized in an appropriate solvent (e.g., DMSO).
-
Recombinant ephrin-B2/Fc: To stimulate EphB4 phosphorylation.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies:
-
Rabbit anti-phospho-EphB4 (specific to a key tyrosine phosphorylation site).
-
Rabbit or mouse anti-total EphB4.
-
Mouse anti-β-actin or anti-GAPDH (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer: 5% non-fat dry milk or 5% BSA in TBST.
-
Wash buffer: TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of the this compound (or vehicle control, e.g., DMSO) for 1 hour.
-
Stimulate the cells with recombinant ephrin-B2/Fc (e.g., 1 µg/mL) for 30 minutes to induce EphB4 phosphorylation.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EphB4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for total EphB4 and then for the loading control (β-actin or GAPDH), following the same immunoblotting steps.
-
Quantify the band intensities using densitometry software. Normalize the phospho-EphB4 signal to the total EphB4 signal and then to the loading control for accurate comparison.
-
Experimental Workflow
The following diagram illustrates the key steps in the Western blot analysis of EphB4 phosphorylation.
Caption: Workflow for Western blot analysis of EphB4 phosphorylation.
Conclusion
Western blotting is a powerful technique to assess the inhibitory effect of compounds like NVP-BHG712 on EphB4 phosphorylation. Given the critical difference between NVP-BHG712 and its regioisomer NVPiso, it is essential for researchers to characterize the specific compound they are using. The detailed protocol and workflows provided in this application note will guide scientists in obtaining reliable and reproducible data on the inhibition of EphB4 signaling, which is crucial for advancing research in oncology and angiogenesis.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Ephrin Signaling Pathways with NVP-BHG712 and its Isomer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ephrin (Eph) receptor tyrosine kinase family and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and various pathologies, including cancer.[1][2][3] The complexity of the Eph/ephrin system lies in its bidirectional signaling capacity, where signals are transduced not only into the Eph receptor-bearing cell ("forward" signaling) but also into the ephrin-expressing cell ("reverse" signaling).[1][2][4] NVP-BHG712 has been developed as a potent and selective small molecule inhibitor of Eph receptor kinases, primarily targeting EphB4, making it a valuable tool to dissect the contributions of Eph forward signaling in various biological contexts.[5][6]
These application notes provide detailed information on the use of NVP-BHG712 and its commercially prevalent regioisomer (NVP-BHG712 isomer or NVPiso) for studying Ephrin signaling pathways.[7][8][9] Understanding the distinct properties of these isomers is crucial for the accurate interpretation of experimental results.
Data Presentation: Kinase Inhibition Profile
NVP-BHG712 and its regioisomer exhibit different affinities and selectivities for various kinases. The following tables summarize the available quantitative data on their inhibitory activities.
Table 1: Inhibitory Activity of NVP-BHG712 against various kinases.
| Target Kinase | Assay Type | IC50 / ED50 | Reference |
| EphB4 | Cellular Autophosphorylation | 25 nM (ED50) | [5][10][11] |
| EphA2 | Kinase Assay | 3.3 nM (IC50) | [12] |
| EphB4 | Kinase Assay | 3.0 nM (IC50) | [12] |
| c-Raf | Kinase Assay | 0.395 µM (IC50) | [10] |
| c-Src | Kinase Assay | 1.266 µM (IC50) | [10] |
| c-Abl | Kinase Assay | 1.667 µM (IC50) | [10] |
| VEGFR2 | Cellular Autophosphorylation | 4.2 µM (ED50) | [10][11] |
Table 2: Inhibitory Activity of this compound (NVPiso) against Ephrin receptors.
| Target Kinase | IC50 | Reference |
| EphA2 | 163 nM | [13] |
| EphB4 | 1660 nM | [7][13] |
Note: It is crucial for researchers to verify the identity of their NVP-BHG712 compound, as commercially available samples have often been found to be the regioisomer, NVPiso, which has significantly different potency, particularly for EphB4.[7][8][9]
Signaling Pathway Diagrams
The following diagrams illustrate the Ephrin signaling pathway and the point of intervention for NVP-BHG712.
Caption: Ephrin-Eph bidirectional signaling and NVP-BHG712 inhibition.
Caption: General experimental workflow for studying Ephrin signaling.
Experimental Protocols
In Vitro Eph Receptor Kinase Assay
This protocol is designed to assess the direct inhibitory effect of NVP-BHG712 or its isomer on the kinase activity of a purified Eph receptor.
Materials:
-
Recombinant purified Eph receptor kinase domain (e.g., EphB4, EphA2)
-
Poly-Glu-Tyr (4:1) substrate
-
NVP-BHG712 and/or this compound dissolved in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-32P]ATP or [γ-33P]ATP
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of NVP-BHG712 and its isomer in DMSO.
-
In a 96-well plate, add the kinase buffer, the Eph receptor kinase domain, and the substrate.
-
Add the diluted compounds to the wells. Include a DMSO-only control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-P]ATP.
-
Incubate for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Eph Receptor Autophosphorylation Assay
This protocol measures the ability of NVP-BHG712 to inhibit ligand-induced autophosphorylation of Eph receptors in a cellular context.[5][14]
Materials:
-
Cells expressing the Eph receptor of interest (e.g., HEK293 cells transiently transfected with EphB4, or endothelial cells endogenously expressing EphB4).
-
Serum-free cell culture medium.
-
NVP-BHG712 and/or this compound dissolved in DMSO.
-
Pre-clustered ephrin-Fc ligand (e.g., ephrin-B2-Fc clustered with anti-human IgG Fc antibody).
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Antibodies: anti-Eph receptor antibody for immunoprecipitation, anti-phosphotyrosine antibody (e.g., 4G10), and HRP-conjugated secondary antibody.
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western blotting reagents and equipment.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of NVP-BHG712 or its isomer for 1-2 hours. Include a DMSO control.
-
Stimulate the cells with pre-clustered ephrin-Fc ligand for 15-30 minutes at 37°C.[14]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate the Eph receptor from the lysates using a specific anti-Eph receptor antibody and protein A/G agarose beads.
-
Wash the immunoprecipitates several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the level of Eph receptor autophosphorylation.
-
Strip the membrane and re-probe with an anti-Eph receptor antibody to determine the total amount of immunoprecipitated receptor.
-
Quantify the band intensities and calculate the ED50 value for inhibition of autophosphorylation.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This protocol assesses the functional consequence of Ephrin signaling inhibition on cell migration or invasion.
Materials:
-
Boyden chamber inserts (e.g., Transwell®) with appropriate pore size.
-
Cells of interest (e.g., cancer cells, endothelial cells).
-
Serum-free medium and medium containing a chemoattractant (e.g., serum, specific growth factors).
-
NVP-BHG712 and/or this compound.
-
For invasion assays: Matrigel™ or a similar basement membrane extract.
-
Cotton swabs.
-
Fixation and staining reagents (e.g., methanol, crystal violet).
-
Microscope.
Procedure:
-
If performing an invasion assay, coat the top of the Boyden chamber membrane with a thin layer of Matrigel™ and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with NVP-BHG712 or its isomer at the desired concentration for 1-2 hours. Include a DMSO control.
-
Add the chemoattractant-containing medium to the lower chamber of the Boyden apparatus.
-
Add the pre-treated cell suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C for a period sufficient for cell migration/invasion (e.g., 6-24 hours).
-
After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Quantify the results and compare the migratory/invasive potential of treated versus untreated cells.
Conclusion
NVP-BHG712 is a powerful pharmacological tool for investigating the role of Eph receptor forward signaling. However, the discovery and prevalence of its regioisomer, NVPiso, which exhibits a distinct kinase selectivity profile, underscores the critical importance of compound verification in ensuring the reliability and reproducibility of research findings. The protocols provided herein offer a framework for utilizing these inhibitors to explore the multifaceted roles of Ephrin signaling in health and disease. Researchers should carefully consider the specific Eph receptors expressed in their system and choose the appropriate inhibitor and experimental design to address their scientific questions.
References
- 1. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 2. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. ephrin/Eph signalin pathway [bi.mpg.de]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with NVP-BHG712 and its Isomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent and selective inhibitor of the EphB4 receptor tyrosine kinase, a key player in various physiological and pathological processes, including angiogenesis and cancer development.[1][2] However, it is crucial to note that many commercially available preparations of NVP-BHG712 have been identified as its regioisomer, NVPiso, which exhibits a different kinase selectivity profile.[3][4][5] This document provides detailed application notes and protocols for conducting high-throughput screening (HTS) assays with both NVP-BHG712 and its isomer to identify and characterize potential kinase inhibitors.
Understanding the Isomers: NVP-BHG712 vs. NVPiso
A critical consideration for any study involving NVP-BHG712 is the identity of the compound being used. A single methyl group shift distinguishes NVP-BHG712 from its regioisomer, NVPiso, leading to significant differences in their target affinities.[3][4][5]
-
NVP-BHG712: Primarily targets the Ephrin (Eph) receptor family, with high affinity for EphB4.[3][6]
-
NVPiso: Shows significantly lower affinity for EphB4 and predominantly targets the Discoidin Domain Receptor 1 (DDR1), another receptor tyrosine kinase.[3]
Therefore, it is imperative to verify the identity of the compound through analytical methods such as NMR or X-ray crystallography before initiating any screening campaign.[4] The data and protocols presented herein will address both isomers where information is available.
Data Presentation: Kinase Inhibition Profiles
The following tables summarize the quantitative data on the inhibitory activities of NVP-BHG712 and its isomer, NVPiso.
Table 1: Inhibitory Activity of NVP-BHG712 against Various Kinases
| Target Kinase | Assay Type | Metric | Value (nM) | Cell Line/System | Reference |
| EphB4 | Cellular Autophosphorylation | ED50 | 25 | A375 | [2][7] |
| EphB4 | Kinase Activity | IC50 | 3.0 | Biochemical | [8] |
| EphA2 | Kinase Activity | IC50 | 3.3 | Biochemical | [8] |
| EphA3 | Kinase Activity | IC50 | 0.3 | Biochemical | [6] |
| EphA1 | Kinase Activity | IC50 | 303 | Biochemical | [6] |
| VEGFR2 | Cellular Autophosphorylation | ED50 | 4200 | A375 | [1][2] |
| c-Raf | Kinase Activity | IC50 | 395 | Biochemical | [2] |
| c-Src | Kinase Activity | IC50 | 1266 | Biochemical | [2] |
| c-Abl | Kinase Activity | IC50 | 1667 | Biochemical | [2] |
Table 2: Comparative Inhibitory Activity of NVP-BHG712 and NVPiso
| Target Kinase | Metric (IC50, nM) | NVP-BHG712 | NVPiso | Reference |
| EphB4 | NanoBRET Assay | 3.0 | 1660 | [3] |
| EphA2 | IC50 | - | 163 | [9] |
Signaling Pathways
NVP-BHG712 primarily inhibits the forward signaling of the EphB4 receptor. This action interferes with the downstream signaling cascades that regulate crucial cellular processes. The crosstalk between the EphB4 and VEGF signaling pathways is particularly significant in the context of angiogenesis.[7]
Caption: EphB4 signaling pathway and the inhibitory action of NVP-BHG712.
Experimental Protocols
The following are generalized high-throughput screening protocols that can be adapted for use with NVP-BHG712 and its isomer.
Protocol 1: Cell-Based Autophosphorylation Assay (TR-FRET)
This protocol is designed to measure the inhibition of EphB4 receptor autophosphorylation in a cellular context using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) technology.
Materials:
-
HEK293 or A375 cells stably overexpressing EphB4
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Recombinant EphrinB2-Fc ligand
-
NVP-BHG712/NVPiso and test compounds
-
TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-phosphotyrosine antibody and GFP-certified antibody)
-
384-well white assay plates
Procedure:
-
Cell Plating: Seed EphB4-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of NVP-BHG712/NVPiso and test compounds in assay buffer. Add compounds to the cell plates and incubate for 1-2 hours at 37°C.
-
Ligand Stimulation: Add EphrinB2-Fc ligand to a final concentration of 1 µg/mL to stimulate EphB4 autophosphorylation. Incubate for 20-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and add the TR-FRET detection antibody mix according to the manufacturer's instructions.
-
Signal Measurement: Incubate for 1-2 hours at room temperature and read the TR-FRET signal on a compatible plate reader.
Caption: High-throughput screening workflow for a cell-based autophosphorylation assay.
Protocol 2: Biochemical Kinase Assay (e.g., Z'-LYTE™)
This protocol outlines a biochemical assay to measure the direct inhibition of kinase activity.
Materials:
-
Recombinant human EphB4 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
ATP
-
Assay buffer
-
NVP-BHG712/NVPiso and test compounds
-
Z'-LYTE™ Kinase Assay Kit or similar
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of NVP-BHG712/NVPiso and test compounds in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compounds.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagent according to the assay kit protocol.
-
Signal Measurement: Read the fluorescence on a suitable plate reader.
Protocol 3: Cell Viability/Proliferation Assay
This assay assesses the effect of inhibitors on the proliferation and viability of cancer cell lines that are dependent on EphB4 signaling.
Materials:
-
Human colorectal cancer cell lines (e.g., HT-29, SK-CO-1) or other relevant cancer cell lines.[10]
-
Cell culture medium
-
NVP-BHG712/NVPiso and test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
384-well clear-bottom white plates
Procedure:
-
Cell Plating: Seed cells in 384-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of NVP-BHG712/NVPiso and test compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Reading: Measure the luminescence on a plate reader.
Conclusion
The provided application notes and protocols offer a framework for conducting high-throughput screening campaigns with NVP-BHG712 and its regioisomer, NVPiso. The critical distinction between these two compounds necessitates careful characterization of the research tools being used. By employing the detailed methodologies and leveraging the summarized quantitative data, researchers can effectively identify and characterize novel inhibitors of the EphB4 signaling pathway and other relevant kinases for therapeutic development.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: NVP-BHG712 Isomers in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
NVP-BHG712 is a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, particularly EphB4 and EphA2.[1][2] A critical consideration for researchers is the existence of a regioisomer, NVPiso, which is often present in commercially available NVP-BHG712 samples.[3][4][5] This isomer exhibits a different kinase selectivity profile, with a reduced affinity for EphB4 and a notable activity against Discoidin Domain Receptor 1 (DDR1).[6] This distinction is crucial for the interpretation of experimental results.
The EphA2 receptor, a primary target of NVP-BHG712, has been implicated in resistance to various cancer therapies, including those targeting the Epidermal Growth Factor Receptor (EGFR).[7][8] Preclinical studies have demonstrated that combining an EphA2 inhibitor with an EGFR inhibitor can overcome this resistance, providing a strong rationale for combination therapy.[1][9] These application notes provide detailed protocols for investigating the synergistic effects of NVP-BHG712 and its isomer in combination with other kinase inhibitors, with a focus on EGFR-targeted therapies.
Data Presentation
Table 1: In Vitro Potency of NVP-BHG712 and its Isomer (NVPiso)
| Compound | Target Kinase | Assay Type | IC50/ED50 (nM) | Cell Line | Reference(s) |
| NVP-BHG712 | EphB4 | Cell-based autophosphorylation | 25 | A375 | [2] |
| NVP-BHG712 | EphA2 | Cell-based autophosphorylation | 3.3 | Not Specified | [1] |
| NVP-BHG712 | VEGFR2 | Cell-based autophosphorylation | 4200 | A375 | [2] |
| NVP-BHG712 | c-Raf | Cell-free assay | 395 | Not Applicable | [2] |
| NVP-BHG712 | c-Src | Cell-free assay | 1266 | Not Applicable | [2] |
| NVP-BHG712 | c-Abl | Cell-free assay | 1667 | Not Applicable | [2] |
| NVPiso | EphA2 | Not Specified | 163 | Not Specified | [10] |
| NVPiso | EphB4 | Not Specified | 1660 | Not Specified | [10] |
Table 2: In Vivo Efficacy of NVP-BHG712
| Compound | Model | Dosing | Effect | Reference(s) |
| NVP-BHG712 | VEGF-driven angiogenesis model (mice) | 3 mg/kg, p.o. | Significantly suppressed VEGF-stimulated tissue formation and vascularization | [2] |
| NVP-BHG712 | VEGF-driven angiogenesis model (mice) | 10 mg/kg, p.o. | Potently reversed VEGF-enhanced tissue formation and vessel growth | [2] |
| NVP-BHG712 in combination with Paclitaxel | ABCC10-expressing tumor xenograft (mice) | 25 mg/kg, p.o. (NVP-BHG712) + 15 mg/kg, i.p. (Paclitaxel) | Significantly inhibited tumor growth | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of NVP-BHG712 in combination with other kinase inhibitors.
Caption: Crosstalk between EphA2 and EGFR signaling pathways.
Caption: General experimental workflow for combination studies.
Experimental Protocols
Preparation of NVP-BHG712 and NVPiso Stock Solutions
-
Solubility: NVP-BHG712 is soluble in DMSO.[10]
-
Stock Solution Preparation:
-
For a 10 mM stock solution, dissolve 5.04 mg of NVP-BHG712 (MW: 503.48 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
Store at -20°C for up to 6 months or at -80°C for longer-term storage.
-
-
Working Dilutions:
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Protocol 1: In Vitro Cell Viability Assay for Combination Studies
This protocol is designed to assess the synergistic or additive effects of an this compound in combination with another kinase inhibitor on cancer cell viability using the MTT or a luminescence-based (e.g., CellTiter-Glo®) assay.
Materials:
-
Cancer cell line of interest (e.g., EGFR TKI-resistant non-small cell lung cancer cell lines like HCC827-ER)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Second kinase inhibitor stock solution (e.g., Erlotinib, 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (for solubilizing formazan (B1609692) crystals in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound and the second kinase inhibitor in complete medium.
-
Treat the cells with each inhibitor alone and in combination at various concentrations. A fixed-ratio combination design is often used for synergy analysis.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Viability Measurement (MTT Assay):
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Viability Measurement (CellTiter-Glo® Assay):
-
Follow the manufacturer's instructions. Typically, this involves adding the reagent directly to the wells, incubating for a short period, and measuring luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for each compound alone.
-
To assess synergy, calculate the Combination Index (CI) using the Chou-Talalay method.[12][13][14] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
This protocol details the analysis of key signaling proteins to confirm the on-target effects of the kinase inhibitors and to investigate the mechanism of their combined action.
Materials:
-
Cancer cells treated as described in Protocol 1 (in 6-well plates)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EphA2, anti-EphA2, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein levels.
-
Protocol 3: In Vivo Xenograft Model for Combination Therapy
This protocol outlines a general procedure for evaluating the in vivo efficacy of an this compound in combination with another kinase inhibitor in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line of interest (e.g., HCT116 for colorectal cancer, A549 for lung cancer)
-
Matrigel (optional)
-
This compound formulated for oral gavage (e.g., in 0.5% methylcellulose)
-
Second kinase inhibitor formulated for appropriate administration (e.g., oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, second kinase inhibitor alone, combination therapy).
-
-
Drug Administration:
-
Administer the compounds according to a predetermined schedule (e.g., daily oral gavage for the this compound). Dosing will need to be optimized, but a starting point for NVP-BHG712 could be in the range of 10-50 mg/kg/day.[7]
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, or Western blot for signaling pathway analysis).
-
-
Statistical Analysis:
-
Compare tumor growth between the different treatment groups using appropriate statistical methods (e.g., ANOVA).
-
Disclaimer
These protocols are intended as general guidelines. Researchers should optimize the experimental conditions for their specific cell lines, animal models, and reagents. It is also crucial to confirm the identity and purity of the this compound being used due to the prevalence of the NVPiso regioisomer in commercial sources.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Combining Multikinase Tyrosine Kinase Inhibitors Targeting the Vascular Endothelial Growth Factor and Cluster of Differentiation 47 Signaling Pathways Is Predicted to Increase the Efficacy of Antiangiogenic Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EPHA2 blockade overcomes acquired resistance to EGFR kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 11. Interactions between EGFR and EphA2 promote tumorigenesis through the action of Ephexin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kinase inhibitor library screening identifies synergistic drug combinations effective in sensitive and resistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NVP-BHG712 isomer solubility and stability issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with NVP-BHG712.
Troubleshooting Guide
Problem: Inconsistent or unexpected experimental results.
Possible Cause 1: Isomer Confusion
A critical issue to be aware of is the existence of a regioisomer, NVP-BHG712iso (NVPiso), which has been commercially sold as NVP-BHG712.[1][2][3] This isomer exhibits a different kinase affinity and selectivity profile.[1][2][4] Specifically, NVP-BHG712 is a potent inhibitor of EphB4, while its isomer, NVPiso, shows lower inhibitory effects on the EphB4 receptor and primarily targets the Discoidin Domain Receptor 1 (DDR1).[1]
Recommended Action:
-
Verify the compound's identity: If you are experiencing unexpected results, it is crucial to confirm the chemical identity of your NVP-BHG712 sample. The difference between NVP-BHG712 and its isomer lies in the position of a methyl group on the pyrazole (B372694) ring.[1][2][3]
-
Review the literature carefully: When comparing your results to published data, be aware that some studies may have unknowingly used the NVPiso isomer.[1]
Possible Cause 2: Poor Solubility
NVP-BHG712 is sparingly soluble in aqueous solutions.[5][6] Precipitation of the compound can lead to inaccurate concentrations and unreliable experimental outcomes.
Recommended Action:
-
Use appropriate solvents: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions.[5][6][7][8][9] Ensure you are using fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[5][9]
-
Aid dissolution: To achieve higher concentrations, it may be necessary to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[6]
-
Check for precipitation: Visually inspect your solutions for any signs of precipitation before use.
Possible Cause 3: Compound Instability
Improper storage and handling can lead to the degradation of NVP-BHG712, affecting its potency.
Recommended Action:
-
Follow storage guidelines:
-
Use freshly prepared solutions: It is recommended to use prepared solutions soon after they are made and not to store them for long periods.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing NVP-BHG712 stock solutions?
A1: The recommended solvent is DMSO.[5][6][7][8][9] The solubility in DMSO is reported to be in the range of 24.7 mg/mL to 101 mg/mL.[5][8] For practical purposes, preparing a stock solution of 10 mM to 40 mM in DMSO is common.[6]
Q2: How should I store NVP-BHG712 powder and stock solutions?
A2: NVP-BHG712 powder should be stored at -20°C.[5][6] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to two years or at -20°C for up to one year.[7]
Q3: Is NVP-BHG712 soluble in aqueous solutions?
A3: NVP-BHG712 is insoluble in water.[5][6][9] For in vivo studies, specific formulations are required.
Q4: What are the known off-target effects of NVP-BHG712?
A4: Besides its primary target, EphB4, NVP-BHG712 has been shown to have activity against c-Raf, c-Src, and c-Abl at higher concentrations.[5][8] It also shows marginal inhibition of VEGFR2, but it is significantly more potent for EphB4.[10]
Q5: What is the difference between NVP-BHG712 and its regioisomer?
A5: The regioisomer, often referred to as NVPiso, differs in the placement of a methyl group on the pyrazole ring.[1][2] This seemingly small structural change leads to significant differences in their kinase selectivity and binding affinities.[1][2][4] NVP-BHG712 is a potent EphB4 inhibitor, while NVPiso has a lower affinity for EphB4.[1][4]
Data Presentation
Table 1: Solubility of NVP-BHG712 in Various Solvents
| Solvent | Concentration | Notes |
| DMSO | ≥25.15 mg/mL | [6] |
| DMSO | 31.25 mg/mL (62.07 mM) | Requires sonication.[7] |
| DMSO | 24.7 mg/mL (49.06 mM) | Sonication is recommended.[8] |
| DMSO | 101 mg/mL (200.6 mM) | Use fresh DMSO as moisture can reduce solubility.[5] |
| DMSO | 100 mg/mL (198.61 mM) | Use fresh DMSO.[9] |
| Ethanol | ≥6.69 mg/mL | Requires sonication.[6] |
| Ethanol | 3 mg/mL | [5] |
| Ethanol | 2 mg/mL | [9] |
| Water | Insoluble | [5][6][9] |
Table 2: Storage and Stability of NVP-BHG712
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[5][8][9] |
| In Solvent | -80°C | 1 year[5][8][9] (up to 2 years also reported[7]) |
| In Solvent | -20°C | 1 month[5][9] (up to 1 year also reported[7]) |
Experimental Protocols
Protocol 1: Preparation of NVP-BHG712 Stock Solution
-
Allow the NVP-BHG712 powder vial to equilibrate to room temperature for at least 1 hour before opening.[11]
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently warm the vial at 37°C for 10 minutes and/or place it in an ultrasonic bath for a short period.[6]
-
Vortex the solution until the compound is completely dissolved.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[5][7][8][9]
Protocol 2: In Vivo Formulation (for oral administration)
This is an example formulation and may require optimization for your specific experimental needs.
-
Prepare a stock solution of NVP-BHG712 in DMSO (e.g., 16 mg/mL).[5]
-
For a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300.[5]
-
Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[5]
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.[5]
-
The mixed solution should be used immediately for optimal results.[5]
Visualizations
Caption: NVP-BHG712 signaling pathway inhibition.
Caption: Troubleshooting workflow for NVP-BHG712 experiments.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NVP-BHG712 isomer|2245892-85-5|COA [dcchemicals.com]
Technical Support Center: Optimizing NVP-BHG712 Isomer Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NVP-BHG712 and its isomers in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: My in vivo results with NVP-BHG712 are inconsistent or unexpected. What could be the primary reason?
A1: A critical factor to consider is the presence of a regioisomer, often referred to as NVPiso. Studies have shown that commercially available NVP-BHG712 from several vendors may actually be this isomer, which exhibits a different kinase selectivity profile.[1][2][3] The authentic NVP-BHG712 primarily targets the Eph receptor family, while NVPiso's main target is the Discoidin Domain Receptor 1 (DDR1).[1][2] This difference in primary targets can lead to significant variations in experimental outcomes. It is crucial to verify the isomeric purity of your compound.
Q2: What are the key differences in the kinase inhibition profiles of NVP-BHG712 and its regioisomer, NVPiso?
A2: NVP-BHG712 is a potent inhibitor of EphB4 with a half-maximal effective dose (ED50) of 25 nM in cellular assays.[4] It also shows activity against other Eph family receptors, as well as c-Raf, c-Src, and c-Abl at higher concentrations.[4] In contrast, NVPiso has a much lower inhibitory effect on the EphB4 receptor.[2] While NVP-BHG712 targets a majority of Eph receptors with high affinity, NVPiso targets fewer Eph receptors and with lower affinity.[1][2]
Q3: What are some recommended starting doses for NVP-BHG712 in in vivo mouse studies?
A3: Published studies have used a range of oral doses, typically administered daily. Common starting points include 3 mg/kg, 10 mg/kg, and 30 mg/kg.[4] In some studies, doses up to 50 mg/kg have been used to achieve high tissue concentrations.[4] The optimal dose will depend on the specific tumor model, the endpoint being measured, and the isomeric identity of the compound being used. A dose-response study is highly recommended to determine the most effective and well-tolerated dose for your specific experimental setup.
Q4: How should I formulate NVP-BHG712 for oral gavage in mice?
A4: NVP-BHG712 is poorly soluble in water. Common formulations for oral administration in mice involve the use of organic solvents and co-solvents. Two frequently used vehicles are:
-
1-Methyl-2-pyrrolidone (NMP) and Polyethylene Glycol 300 (PEG300): A common ratio is 10% NMP and 90% PEG300.[4]
-
Dimethyl Sulfoxide (DMSO) and Corn Oil: A stock solution can be prepared in DMSO and then diluted in corn oil.
It is crucial to ensure the final solution is clear and homogenous before administration. Detailed protocols for preparing these formulations are provided in the "Experimental Protocols" section.
Q5: What are the primary signaling pathways affected by NVP-BHG712?
A5: NVP-BHG712 is designed to inhibit the forward signaling of the EphB4 receptor tyrosine kinase. EphB4 activation by its ligand, ephrinB2, initiates several downstream pathways involved in processes like angiogenesis and cell migration. These include the JAK/STAT, Ras/Raf/MEK, and NF-κB pathways.[1] There is also significant crosstalk between the EphB4 and VEGFR signaling pathways, both of which are critical for angiogenesis.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent tumor growth inhibition between experiments. | 1. Isomeric Impurity: Your NVP-BHG712 may be the NVPiso regioisomer, or a mixture of both. 2. Formulation Instability: The compound may be precipitating out of the vehicle. 3. Animal Variability: Differences in animal metabolism or tumor engraftment. | 1. Verify Compound Identity: Use analytical methods like NMR or X-ray crystallography to confirm the structure of your compound.[3] 2. Optimize Formulation: Prepare fresh dosing solutions for each experiment. Visually inspect for precipitation. Consider adjusting the vehicle composition. 3. Increase Group Size: Use a sufficient number of animals per group to account for biological variability. |
| Lack of expected anti-angiogenic effect. | 1. Incorrect Isomer: NVPiso has a different target profile and may not produce the same anti-angiogenic effects as authentic NVP-BHG712.[1][2] 2. Suboptimal Dosage: The administered dose may be too low to achieve sufficient target engagement in the tumor tissue. 3. Tumor Model Resistance: The chosen tumor model may not be dependent on the EphB4 signaling pathway. | 1. Confirm Compound: Ensure you are using the correct isomer for your intended target. 2. Dose Escalation Study: Perform a dose-escalation study to find the maximum tolerated dose and optimal effective dose. 3. Characterize Tumor Model: Confirm EphB4 expression and pathway activation in your chosen cell line or xenograft model in vitro before proceeding with in vivo studies. |
| Observed Toxicity (e.g., weight loss, lethargy). | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects, especially with daily administration. 2. Off-Target Effects: At higher concentrations, NVP-BHG712 can inhibit other kinases, which may lead to toxicity.[4] 3. Dose Too High: The administered dose may be above the maximum tolerated dose. | 1. Vehicle Control Group: Always include a control group that receives only the vehicle to assess its tolerability. 2. Pharmacodynamic Studies: Correlate pharmacokinetic data with pharmacodynamic markers of on-target and potential off-target inhibition. 3. Dose De-escalation: If toxicity is observed, reduce the dose or consider a different dosing schedule. |
Data Presentation
Table 1: Kinase Inhibition Profile of NVP-BHG712
| Target Kinase | ED50 / IC50 | Assay Type | Reference |
| EphB4 | 25 nM | Cellular (Autophosphorylation) | [4] |
| VEGFR2 | 4200 nM | Cellular (Autophosphorylation) | [4] |
| c-Raf | 0.395 µM | Biochemical | |
| c-Src | 1.266 µM | Biochemical | |
| c-Abl | 1.667 µM | Biochemical |
Table 2: In Vivo Dosage and Pharmacokinetic Parameters of NVP-BHG712
| Dose (Oral) | Animal Model | Plasma/Tissue Concentration | Duration | Reference |
| 50 mg/kg | Mouse | ~10 µM in lung and liver | Up to 8 hours | [4] |
| 3 mg/kg | Mouse | - | Daily | [4] |
| 10 mg/kg | Mouse | - | Daily | [4] |
Experimental Protocols
Protocol 1: Formulation of NVP-BHG712 in NMP/PEG300
This protocol is adapted from methodologies used for oral administration of NVP-BHG712 in mice.[4]
-
Materials:
-
NVP-BHG712 powder
-
1-Methyl-2-pyrrolidone (NMP), high purity
-
Polyethylene Glycol 300 (PEG300), high purity
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Calculate the total volume of dosing solution required based on the number of animals and the dosing volume (typically 10 mL/kg body weight).
-
Prepare a 10% NMP / 90% PEG300 (v/v) vehicle solution. For example, to make 1 mL of vehicle, add 100 µL of NMP to 900 µL of PEG300.
-
Weigh the required amount of NVP-BHG712 powder to achieve the desired final concentration (e.g., for a 5 mg/mL solution to deliver 50 mg/kg in a 10 mL/kg volume).
-
First, dissolve the NVP-BHG712 powder in the NMP portion of the vehicle. Vortex thoroughly until the powder is completely dissolved.
-
Gradually add the PEG300 to the NMP/NVP-BHG712 solution while continuously vortexing.
-
Continue to vortex until the final solution is clear and homogenous.
-
Prepare the formulation fresh daily.
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
This protocol outlines a general workflow for assessing target engagement in vivo.
-
Dosing and Sample Collection:
-
Administer the formulated NVP-BHG712 to mice via oral gavage at the desired dose.
-
At various time points post-dosing (e.g., 1, 4, 8, 24 hours), collect blood samples for pharmacokinetic analysis.
-
At the same time points, euthanize the animals and harvest tumor and relevant tissues (e.g., lung) for pharmacodynamic analysis.
-
-
Pharmacokinetic (PK) Analysis:
-
Process blood samples to obtain plasma.
-
Use a validated LC-MS/MS method to quantify the concentration of NVP-BHG712 in the plasma.
-
Plot the plasma concentration over time to determine key PK parameters such as Cmax, Tmax, and AUC.
-
-
Pharmacodynamic (PD) Analysis:
-
Prepare protein lysates from the collected tumor and tissue samples.
-
Perform Western blot analysis to assess the phosphorylation status of EphB4 (the direct target) and downstream signaling proteins (e.g., p-STAT, p-ERK).
-
Correlate the inhibition of protein phosphorylation with the corresponding plasma concentrations of NVP-BHG712 to establish a PK/PD relationship.
-
Mandatory Visualization
Caption: EphB4 forward signaling pathway and inhibition by NVP-BHG712.
Caption: Logical workflow for optimizing NVP-BHG712 dosage in vivo.
References
Interpreting conflicting results with NVP-BHG712 isomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret conflicting results obtained with NVP-BHG712. A significant source of variability in experimental outcomes arises from the existence of a regioisomer, often referred to as NVPiso-BHG712, which is sometimes unknowingly supplied by commercial vendors. This guide will help you understand the differences between these two molecules and troubleshoot your experiments accordingly.
Frequently Asked Questions (FAQs)
Q1: My results with NVP-BHG712 are inconsistent with published data. What could be the reason?
A significant reason for inconsistent results is the presence of a regioisomer, NVPiso-BHG712, in commercially available batches of NVP-BHG712.[1][2][3] These isomers have the same mass but differ in the position of a methyl group on the pyrazole (B372694) ring, leading to distinct biological activities and target profiles.[1][2] It is crucial to verify the identity of your compound, as the authentic NVP-BHG712 and its isomer can produce different, and sometimes opposite, effects.
Q2: What are the key differences in the target profiles of NVP-BHG712 and its regioisomer?
NVP-BHG712 is a potent inhibitor of Ephrin receptors, particularly EphB4.[4][5][6] In contrast, its regioisomer, NVPiso-BHG712, has a much lower affinity for EphB4 and instead primarily targets the Discoidin Domain Receptor 1 (DDR1).[2][7] This difference in primary targets can lead to vastly different downstream signaling events and cellular responses. NVP-BHG712 also shows activity against other kinases like c-Raf, c-Src, and c-Abl at higher concentrations.[5][8]
Q3: How can I determine which isomer I have?
Unfortunately, standard analytical techniques like mass spectrometry cannot distinguish between NVP-BHG712 and its regioisomer due to their identical mass.[1] Advanced analytical methods such as NMR spectroscopy or X-ray crystallography would be required to definitively identify the isomer.[1] If you suspect you have the regioisomer, contacting your supplier for analytical data or purchasing from a vendor who can certify the isomeric identity of their compound is recommended.
Q4: My experiment on angiogenesis inhibition with "NVP-BHG712" is not working as expected. Why?
Authentic NVP-BHG712 has been shown to inhibit VEGF-driven angiogenesis by targeting EphB4 forward signaling.[4][5][9] However, the regioisomer NVPiso-BHG712 does not significantly affect VEGF-A-mediated sprouting in human umbilical vein endothelial cells (HUVECs).[10] If you are not observing the expected anti-angiogenic effects, it is highly probable that your compound is the NVPiso-BHG712 isomer.
Troubleshooting Guides
Issue 1: Unexpected Effects on Tumor Growth and Vascularization
Symptoms:
-
In A375 melanoma xenografts, the compound does not inhibit tumor vascularization and perfusion as expected for an EphB4 inhibitor.[7]
-
Conflicting results on tumor growth inhibition.
Possible Cause:
-
You may be using the NVPiso-BHG712 isomer. Studies have shown that despite different inhibitory profiles, both NVP-BHG712 and its isomer can lead to similar effects on tumor growth in certain models, suggesting that the observed effects might be independent of EphB4 forward signaling inhibition and possibly related to ephrinB2 reverse signaling.[7][11]
Resolution:
-
Verify Compound Identity: As a first step, attempt to confirm the identity of your compound.
-
Consider Alternative Signaling: If you have NVPiso-BHG712, your results may be due to off-target effects, primarily through DDR1 inhibition.[7]
-
Re-evaluate Experimental Model: The specific cellular context and the relative expression levels of EphB4 and DDR1 in your model system will significantly influence the outcome.
Issue 2: Discrepancies in Kinase Inhibition Assays
Symptoms:
-
Your in vitro kinase assay results show weak inhibition of EphB4 but potent inhibition of another kinase.
-
The IC50 or ED50 values you obtain are significantly different from the low nanomolar range reported for authentic NVP-BHG712 against EphB4.[4][5][6][9]
Possible Cause:
-
This is a strong indication that you are working with NVPiso-BHG712. The isomer has a much higher IC50 for EphB4 (in the micromolar range) and is a potent inhibitor of DDR1.[2][7]
Resolution:
-
Profile Against a Kinase Panel: Test your compound against a broader kinase panel that includes both Ephrin receptors and DDR1 to determine its actual selectivity.
-
Compare with Published Data: Refer to the comparative data tables below to see if your results align with the known profile of the regioisomer.
Data Presentation
Table 1: Comparative Inhibitory Activity of NVP-BHG712 and its Regioisomer (NVPiso)
| Target Kinase | NVP-BHG712 (IC50/ED50) | NVPiso-BHG712 (IC50) | Reference |
| EphB4 | 25 nM (ED50) | 1660 nM | [5][12] |
| EphA2 | 3.3 nM (IC50) | 163 nM | [9][12] |
| VEGFR2 | 4200 nM (ED50) | Not Reported | [5] |
| c-Raf | 395 nM (IC50) | Not Reported | [5] |
| c-Src | 1266 nM (IC50) | Not Reported | [5] |
| c-Abl | 1667 nM (IC50) | Not Reported | [5] |
| DDR1 | Not a primary target | Potent inhibitor | [2][7] |
Experimental Protocols
Cell-Based Ephrin Receptor Autophosphorylation Assay
This protocol is adapted from studies demonstrating the inhibitory activity of NVP-BHG712.[4]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently transfect cells with full-length cDNAs for the desired Ephrin receptor (e.g., EphB4, EphA2).
-
-
Compound Treatment:
-
One hour prior to stimulation, add NVP-BHG712 at various concentrations to the cell culture medium.
-
-
Receptor Stimulation:
-
Stimulate Ephrin receptor autophosphorylation by adding the appropriate ligand (e.g., 1 µg/ml ephrinB2-Fc for EphB4) for 30 minutes.
-
-
Immunoprecipitation and Western Blotting:
-
Lyse the cells and immunoprecipitate the Ephrin receptor protein using a specific antibody.
-
Perform Western blot analysis on the immunoprecipitated proteins using an anti-phospho-tyrosine antibody to detect the level of receptor autophosphorylation.
-
In Vivo VEGF-Driven Angiogenesis Model
This protocol is based on the growth factor implant model in mice used to evaluate the anti-angiogenic effects of NVP-BHG712.[4][5]
-
Animal Model:
-
Use an appropriate mouse strain for the growth factor implant model.
-
-
Implant Preparation and Insertion:
-
Prepare chambers containing a growth factor such as VEGF to induce angiogenesis.
-
Surgically implant the chambers subcutaneously in the mice.
-
-
Compound Administration:
-
Administer NVP-BHG712 orally (p.o.) at desired doses (e.g., 3-30 mg/kg daily).
-
-
Analysis:
-
After a set period (e.g., 4 days), explant the chambers and the surrounding tissue.
-
Quantify the amount of vascularized tissue growth. This can be done by measuring hemoglobin content or by immunohistochemical analysis of endothelial cell markers like Tie-2.
-
Mandatory Visualizations
Signaling Pathways
Caption: Differential signaling of NVP-BHG712 and its isomer.
Experimental Workflow
Caption: Workflow for troubleshooting conflicting NVP-BHG712 results.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6fnk - Crystal Structure of Ephrin B4 (EphB4) Receptor Protein Kinase with a pyrazolo[3,4-d]pyrimidine fragment of NVP-BHG712 - Summary - Protein Data Bank Japan [pdbj.org]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: NVP-BHG712 Isomer Purity Analysis and Quality Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of NVP-BHG712 and its critical regioisomer.
Introduction to the NVP-BHG712 Isomer Issue
A crucial consideration for researchers working with NVP-BHG712 is the common presence of a regioisomer, often referred to as NVPiso.[1][2] This isomer differs from the patented NVP-BHG712 structure by the position of a single methyl group on the pyrazole (B372694) ring.[1][2] This seemingly minor structural change has been shown to significantly alter the compound's kinase affinity and selectivity, making accurate isomer identification and quantification essential for reliable experimental results.[1][2] Notably, studies have found that many commercially available batches of "NVP-BHG712" are, in fact, the NVPiso regioisomer.[1][2] This guide provides detailed methodologies and troubleshooting for ensuring the isomeric purity of your NVP-BHG712 samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between NVP-BHG712 and its commonly found regioisomer (NVPiso)?
A1: The difference lies in the position of a methyl group on the pyrazole ring of the pyrazolo[3,4-d]pyrimidine core. This seemingly small change in molecular structure leads to different binding modes and significantly altered kinase affinity and selectivity profiles.[1][2]
Q2: Why is it critical to differentiate between these two isomers?
Q3: What are the primary analytical techniques for identifying and quantifying NVP-BHG712 and its regioisomer?
A3: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) for separation and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural identification.[1][2]
Q4: My commercially purchased NVP-BHG712 is not showing the expected biological activity. Could it be the wrong isomer?
A4: Yes, this is a significant possibility. It has been reported that many commercial sources have supplied the NVPiso regioisomer instead of the patented NVP-BHG712.[1][2] It is highly recommended to perform analytical validation of your compound batch using the methods described in this guide.
Q5: How should I store NVP-BHG712 and its isomer to ensure stability?
A5: Stock solutions are typically prepared in DMSO and can be stored at -20°C for several months or -80°C for up to a year. It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles. For powder forms, storage at -20°C for up to three years is generally recommended.
Experimental Protocols and Methodologies
HPLC Method for Isomer Purity Analysis
This section provides a general framework for a reverse-phase HPLC (RP-HPLC) method suitable for separating NVP-BHG712 and its regioisomer. Note: Specific parameters may require optimization based on your HPLC system and column.
Principle: RP-HPLC separates compounds based on their hydrophobicity. The slight difference in the polarity of NVP-BHG712 and its regioisomer allows for their separation on a C18 or similar column with an appropriate mobile phase.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Sample diluent: Acetonitrile/Water (50:50, v/v) or DMSO
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the NVP-BHG712 sample in the diluent to a final concentration of approximately 0.5-1.0 mg/mL.
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
-
Analysis: Inject the sample and record the chromatogram. The two isomers should appear as distinct peaks. The peak area percentage can be used to determine the isomeric purity.
NMR Spectroscopy for Isomer Identification
Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. The different placement of the methyl group in NVP-BHG712 and NVPiso results in distinct chemical shifts for the methyl protons and adjacent atoms, allowing for unambiguous identification. 2D NMR techniques like NOESY can confirm through-space proximity, further solidifying the structural assignment.
Instrumentation and Materials:
-
NMR spectrometer (300 MHz or higher recommended)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d6)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated solvent.
-
Data Acquisition: Acquire 1H NMR, 13C NMR, and optionally, 2D spectra such as COSY and NOESY.
-
Spectral Analysis:
-
1H NMR: Look for the characteristic chemical shift of the N-methyl group. The exact chemical shift will differ between the two isomers due to the different electronic environments.
-
13C NMR: The chemical shift of the N-methyl carbon and the carbons in the pyrazole ring will also be diagnostic.
-
NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations. For example, a correlation between the N-methyl protons and specific protons on the pyrimidine (B1678525) ring can confirm the methyl group's position.
-
Forced Degradation Study for Stability Assessment
Principle: Forced degradation studies intentionally stress the compound under various conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Procedure:
-
Prepare solutions of NVP-BHG712 in a suitable solvent.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) and white light for a defined period.
-
-
Analyze the stressed samples by the developed HPLC method at various time points.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the main peak area. The goal is to achieve 5-20% degradation.
-
Ensure that the HPLC method can resolve the main peak from all degradation product peaks (peak purity analysis).
Data Presentation
Table 1: Representative HPLC Purity Data
| Sample ID | Retention Time (min) | Peak Area (%) | Isomer Assignment |
| Batch A | 15.2 | 99.5 | NVP-BHG712 |
| 16.8 | 0.5 | NVPiso | |
| Batch B | 15.3 | 1.2 | NVP-BHG712 |
| 16.9 | 98.8 | NVPiso |
Note: Retention times are illustrative and will vary with the specific HPLC method.
Table 2: Key Distinguishing NMR Signals (Hypothetical Data)
| Isomer | Key 1H Signal | Chemical Shift (ppm) | Key 13C Signal | Chemical Shift (ppm) |
| NVP-BHG712 | N1-CH3 | ~4.1 | N1-CH3 | ~35 |
| NVPiso | N2-CH3 | ~3.9 | N2-CH3 | ~33 |
Note: Chemical shifts are hypothetical and should be confirmed with a reference standard.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomer peaks | - Inappropriate column chemistry.- Mobile phase is too strong or too weak.- Gradient is not shallow enough. | - Try a different column (e.g., phenyl-hexyl).- Adjust the organic-to-aqueous ratio of the mobile phase.- Lengthen the gradient time to improve resolution. |
| Peak tailing | - Active sites on the column.- Sample overload.- pH of the mobile phase is inappropriate. | - Use a mobile phase with an additive like triethylamine.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Ghost peaks | - Contamination in the injector or column.- Carryover from a previous injection. | - Flush the system with a strong solvent.- Run blank injections between samples. |
| Drifting retention times | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase daily.- Use a column oven for temperature control.- Replace the column if it has exceeded its lifetime. |
NMR Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks | - Sample is not fully dissolved or has aggregated.- Presence of paramagnetic impurities. | - Sonicate the sample or try a different deuterated solvent.- Filter the sample before analysis. |
| Difficulty distinguishing isomers | - Low spectrometer field strength.- Insufficient resolution. | - Use a higher field NMR spectrometer if available.- Optimize shimming and other acquisition parameters.- Run 2D NMR experiments (COSY, NOESY, HMBC) for more detailed structural information. |
| Poor signal-to-noise ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
Visualizations
Signaling Pathway of EphB4
Caption: EphB4 signaling pathway and the inhibitory action of NVP-BHG712.
Experimental Workflow for Isomer Purity Analysis
Caption: Workflow for the analysis and quality control of this compound purity.
Troubleshooting Logic for Isomer Separation
Caption: A decision tree for troubleshooting poor HPLC separation of NVP-BHG712 isomers.
References
Technical Support Center: NVP-BHG712 & its Isomer in Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NVP-BHG712 and its commercially available regioisomer in cell viability assays. Inconsistent results can often be traced to the specific isomer used, its handling, and the experimental setup.
Frequently Asked Questions (FAQs)
Q1: We are seeing significant batch-to-batch variability in our cell viability assays with NVP-BHG712. What could be the cause?
A1: A primary reason for variability is the existence of a commercially prevalent regioisomer of NVP-BHG712, often sold as NVP-BHG712 but structurally distinct (referred to as NVPiso).[1][2][3] These isomers have different kinase selectivity and potency. It is crucial to verify the identity of your compound batch, ideally through analytical methods like NMR or X-ray crystallography.[2] Commercially available "NVP-BHG712" from several vendors has been identified as the NVPiso regioisomer.[3]
Q2: What are the key differences between NVP-BHG712 and its regioisomer (NVPiso)?
A2: NVP-BHG712 and its regioisomer differ in the position of a single methyl group on adjacent nitrogen atoms.[2] This seemingly minor change significantly alters their target profiles. NVP-BHG712 is a potent inhibitor of Ephrin receptor B4 (EphB4) and other Eph family members.[1][4][5] In contrast, the primary target of NVPiso is the Discoidin Domain Receptor 1 (DDR1), and it exhibits a lower affinity for EphB4.[1][6]
Q3: How do the different target profiles of NVP-BHG712 and NVPiso affect cell viability results?
A3: The differing target profiles can lead to distinct biological effects and, consequently, varying cell viability outcomes. NVP-BHG712's inhibition of EphB4 can impact VEGF-driven angiogenesis and other signaling pathways.[7][8] NVPiso's potent inhibition of DDR1 will affect different cellular processes.[1] Therefore, the observed effect on cell viability will depend on the specific signaling pathways active in your cell model and which isomer you are using.
Q4: My compound is colored. Could this interfere with my colorimetric cell viability assay (e.g., MTT, XTT)?
A4: Yes, colored compounds can interfere with absorbance readings in colorimetric assays.[9] It is essential to run control wells containing the compound in cell-free media to measure its intrinsic absorbance. This background value should then be subtracted from the readings of your experimental wells.
Troubleshooting Guide
This guide addresses common issues encountered when using NVP-BHG712 or its isomer in cell viability assays.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Isomer Confusion: You may be using different isomers (NVP-BHG712 vs. NVPiso) or batches with varying purity. | 1. Verify Compound Identity: If possible, confirm the structure of your compound using analytical chemistry services. 2. Consistent Sourcing: Purchase the compound from a single, reliable vendor and request a certificate of analysis for each batch. 3. Reference a Standard: If feasible, use a well-characterized standard for comparison. |
| High background signal in the assay | Compound Interference: The compound may be directly reacting with the assay reagents (e.g., reducing MTT).[9][10] | 1. Cell-Free Control: Incubate your compound with the assay reagent in cell-free media to check for direct reactivity.[9][10] 2. Alternative Assays: Consider using a non-enzymatic-based assay like the Sulforhodamine B (SRB) assay, which measures total protein content.[10] |
| Media Components: Phenol (B47542) red in the culture media can interfere with absorbance readings.[9] | 1. Phenol Red-Free Media: Use phenol red-free media for the duration of the assay. | |
| Poor compound solubility and precipitation in media | Compound Properties: NVP-BHG712 and its isomer may have limited solubility in aqueous solutions. | 1. Solvent Optimization: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. 2. Final Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture media low (typically <0.5%) to avoid solvent-induced cytotoxicity. Run a vehicle control with the same solvent concentration. |
| "Edge effects" on multi-well plates | Evaporation and Temperature Gradients: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, affecting cell growth.[9] | 1. Plate Sealing: Use plate sealers to minimize evaporation. 2. Outer Well Hydration: Fill the outer wells with sterile water or media and do not use them for experimental samples.[9] 3. Incubator Conditions: Ensure proper humidity and temperature control in your incubator. |
| Discrepant results between different viability assays | Different Biological Readouts: Assays measure different parameters of cell health (e.g., metabolic activity vs. membrane integrity). A compound might affect one pathway more than another. | 1. Orthogonal Assays: Use at least two different types of viability assays that measure distinct cellular processes to confirm your results (e.g., a metabolic assay like MTT and a cytotoxicity assay like LDH release). |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of NVP-BHG712 and its regioisomer (NVPiso). Note that IC50 and ED50 values can vary depending on the assay conditions and cell type used.
| Compound | Target | Inhibitory Concentration | Assay Type | Reference |
| NVP-BHG712 | EphB4 | ED50: 25 nM | Cell-based autophosphorylation | [4][5][7] |
| EphA2 | IC50: 3.3 nM | - | [8] | |
| c-Raf | IC50: 0.395 µM | Biochemical | [4] | |
| c-Src | IC50: 1.266 µM | Biochemical | [4] | |
| c-Abl | IC50: 1.667 µM | Biochemical | [4] | |
| VEGFR2 | ED50: 4.2 µM | Cell-based autophosphorylation | [4][7] | |
| NVPiso | EphA2 | IC50: 163 nM | - | [11] |
| EphB4 | IC50: 1660 nM | - | [11] | |
| DDR1 | Main Target | - | [1][6] |
Experimental Protocols
General Cell Viability Assay Protocol (MTT Assay Example)
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of NVP-BHG712 or its isomer in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the cells and add the media containing the compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the MTT-containing media.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from cell-free, compound-containing wells).
-
Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software.
-
Visualizations
Signaling Pathway of NVP-BHG712
Caption: NVP-BHG712 inhibits EphB4 forward signaling, impacting angiogenesis.
Troubleshooting Workflow for Inconsistent Cell Viability Results
Caption: A logical workflow for troubleshooting inconsistent cell viability data.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
How to differentiate between NVP-BHG712 and its isomer experimentally
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to experimentally differentiate between the kinase inhibitor NVP-BHG712 and its prevalent regioisomer, NVPiso.
Frequently Asked Questions (FAQs)
Q1: What is the structural difference between NVP-BHG712 and its isomer, NVPiso?
A1: NVP-BHG712 and its regioisomer, NVPiso, are constitutional isomers that differ in the position of a methyl group on the pyrazole (B372694) ring.[1][2][3] This seemingly minor structural change results in distinct biological activities and kinase selectivity profiles.[1][3][4] Specifically, NVP-BHG712 is a potent inhibitor of EphB4, while NVPiso shows lower inhibitory effects on EphB4 and primarily targets the Discoidin Domain Receptor 1 (DDR1).[1]
Q2: Why is it crucial to differentiate between NVP-BHG712 and NVPiso in my experiments?
A2: It is critical to distinguish between these two isomers because they exhibit different kinase inhibition profiles.[1][3][4] Using the incorrect isomer can lead to misinterpretation of experimental results, particularly in studies targeting the Eph receptor family. Several studies have reported that commercially available samples labeled as NVP-BHG712 were, in fact, the NVPiso regioisomer.[1][3][4] Therefore, verifying the identity of your compound is essential for data reproducibility and accuracy.
Q3: What are the primary analytical methods to distinguish between NVP-BHG712 and NVPiso?
A3: The most definitive methods for differentiating between NVP-BHG712 and NVPiso are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[3] High-Performance Liquid Chromatography (HPLC) can also be used as a quality control method to separate the two isomers under optimized conditions.[5] While they have the same molecular weight, tandem mass spectrometry (MS/MS) might also reveal different fragmentation patterns.
Q4: Can I use standard mass spectrometry to tell the isomers apart?
A4: Standard mass spectrometry will not be able to differentiate between NVP-BHG712 and NVPiso because they have the exact same molecular weight (503.48 g/mol ).[3][5] However, techniques like tandem mass spectrometry (MS/MS) or ion mobility spectrometry could potentially be used to distinguish them based on differences in fragmentation patterns or ion mobility, though this is less commonly reported in the literature for this specific pair.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Ambiguous NMR Spectrum | Poor sample purity, inadequate solvent suppression, or low signal-to-noise ratio. | Ensure the sample is of high purity. Use a deuterated solvent appropriate for the compound's solubility (e.g., DMSO-d6). Increase the number of scans to improve the signal-to-noise ratio. |
| Co-elution in HPLC | The HPLC method (column, mobile phase, gradient) is not optimized for separating the regioisomers. | Develop a specific HPLC method. Experiment with different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions. A shallow gradient and a lower flow rate might improve resolution. |
| Unexpected Biological Activity | The compound being used is the incorrect isomer (e.g., using NVPiso when NVP-BHG712 is intended). | Confirm the identity of your compound using a definitive analytical technique like NMR. If possible, obtain a certified reference standard for both isomers to compare. |
| Difficulty Obtaining Crystals for X-ray Crystallography | The compound may be difficult to crystallize, or the crystallization conditions are not optimal. | Screen a wide range of crystallization conditions (solvents, temperature, precipitation methods). If direct crystallization is challenging, consider co-crystallization with a target protein. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for elucidating the chemical structure of molecules and is highly effective in distinguishing between isomers.[6][7][8]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube. Ensure the compound is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Data Acquisition: Acquire 1H and 13C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Analysis: Compare the obtained chemical shifts and coupling constants with known spectra for NVP-BHG712 and NVPiso. The different positions of the methyl group will result in distinct chemical shifts for the methyl protons and adjacent aromatic protons.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate the two isomers and assess the purity of the sample.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Instrumentation:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Detector: UV detector set at an appropriate wavelength (e.g., 254 nm or the compound's absorption maximum).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Gradient: A shallow gradient should be optimized to achieve separation. For example, start with a low percentage of Solvent B and gradually increase it over 20-30 minutes.
-
-
Data Analysis: The two isomers should have different retention times under optimized conditions. Compare the retention time of the sample to those of certified reference standards for NVP-BHG712 and NVPiso.
Data Presentation
Table 1: Key Physicochemical and Biological Properties of NVP-BHG712 and NVPiso
| Property | NVP-BHG712 | NVPiso | Reference(s) |
| Molecular Formula | C26H20F3N7O | C26H20F3N7O | [9] |
| Molecular Weight | 503.48 g/mol | 503.48 g/mol | [5] |
| Primary Target | EphB4 | DDR1 | [1] |
| EphA2 IC50 | 3.3 nM | 163 nM | [10][11] |
| EphB4 IC50 | 3.0 nM | 1660 nM | [4][10][11] |
Visualizations
Signaling Pathway and Isomer Differentiation
Caption: Isomer Differentiation and Biological Impact.
Experimental Workflow for Isomer Identification
Caption: Workflow for Isomer Verification.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. magritek.com [magritek.com]
- 9. dlapharmaceuticals.com [dlapharmaceuticals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Minimizing Off-Target Effects of NVP-BHG712 and its Regioisomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize and understand the off-target effects of NVP-BHG712 and its commonly encountered regioisomer (NVPiso).
Frequently Asked Questions (FAQs)
Q1: What is NVP-BHG712 and what is its primary target?
NVP-BHG712 is a small molecule inhibitor originally developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[1][2] In cellular assays, it inhibits EphB4 autophosphorylation in the low nanomolar range.[1][2]
Q2: What is the NVP-BHG712 regioisomer (NVPiso) and why is it a concern?
It has been discovered that many commercially available batches of "NVP-BHG712" are actually a regioisomer, termed NVPiso.[3] This isomer has a different selectivity profile, with Discoidin Domain Receptor 1 (DDR1) being its primary target, while showing significantly lower affinity for EphB4.[3] Using the incorrect isomer can lead to misinterpretation of experimental results.
Q3: What are the known off-targets for NVP-BHG712 and NVPiso?
For the authentic NVP-BHG712, potential off-targets identified in biochemical assays include c-Raf, c-Src, and c-Abl.[1][4] NVPiso, on the other hand, has a different off-target profile.[3][5] It is crucial to consult detailed kinase screening data.
Q4: How can I verify the identity of my NVP-BHG712 compound?
Given the prevalence of the NVPiso isomer, it is highly recommended to verify the identity of your compound through analytical methods such as NMR spectroscopy or by purchasing from a vendor that provides detailed quality control data confirming the correct isomeric structure.[3]
Q5: What are the general strategies to minimize off-target effects in my experiments?
To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that elicits the desired on-target effect through dose-response studies.
-
Employ structurally distinct inhibitors: Use another potent inhibitor for the same target with a different chemical scaffold to confirm that the observed phenotype is not due to the specific chemistry of NVP-BHG712.
-
Utilize genetic approaches: Employ techniques like siRNA or CRISPR/Cas9 to knockdown the intended target and verify that the inhibitor's effect is lost.[6]
-
Perform control experiments: Always include a vehicle control (e.g., DMSO) and consider using an inactive, structurally similar compound if available.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected Phenotype Observed | You may be using the NVPiso isomer instead of the authentic NVP-BHG712, leading to effects mediated by DDR1 inhibition. | 1. Verify the identity of your compound. 2. Perform target validation experiments such as siRNA knockdown of EphB4 and DDR1 to see which knockdown recapitulates the inhibitor's phenotype. 3. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells. |
| Inconsistent Results Between Experiments | The stability of the compound in your experimental media may be poor, or there may be lot-to-lot variability in the compound purchased. | 1. Prepare fresh stock solutions of the inhibitor regularly. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. If possible, test the purity and concentration of your compound. |
| High Cellular Toxicity at Low Concentrations | The observed toxicity may be due to potent off-target effects of the inhibitor in your specific cell line. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use a broad-panel kinase screen to identify potential off-targets that could be responsible for the toxicity. 3. Compare the inhibitor's effect in cell lines with varying expression levels of the primary and off-targets. |
| Lack of On-Target Effect | The concentration of the inhibitor may be too low, or the target protein may not be expressed or active in your experimental system. | 1. Confirm the expression and activity of the target protein (e.g., EphB4 or DDR1) in your cell line by Western blot or qPCR. 2. Increase the concentration of the inhibitor, being mindful of potential off-target effects. 3. Ensure your assay conditions are optimal for kinase activity. |
Data Presentation
Table 1: Kinase Affinity and Potency of NVP-BHG712
| Target | Assay Type | Value | Reference |
| EphB4 | Cellular Autophosphorylation (ED50) | 25 nM | [1][4] |
| EphA2 | NanoBRET (IC50) | 3.3 nM | [7] |
| EphB4 | NanoBRET (IC50) | 3.0 nM | [7] |
| EphA3 | NanoBRET (IC50) | 0.3 nM | [7] |
| EphA1 | NanoBRET (IC50) | 303 nM | [7] |
| VEGFR2 | Cellular Autophosphorylation (ED50) | 4200 nM | [1][4] |
| c-Raf | Biochemical Assay (IC50) | 395 nM | [8] |
| c-Src | Biochemical Assay (IC50) | 1266 nM | [8] |
| c-Abl | Biochemical Assay (IC50) | 1667 nM | [8] |
Table 2: Kinase Affinity and Potency of NVPiso
| Target | Assay Type | Value | Reference |
| DDR1 | Kinobeads (KDapp) | Potent binder | [3] |
| EphB4 | NanoBRET (IC50) | 1660 nM | [3] |
| EphA2 | NanoBRET (IC50) | 163 nM | [7] |
| EphB4 | Microscale Thermophoresis (KD) | 142 nM | [3] |
| EphB4 | Kinobeads (KDapp) | 1113 nM | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine IC50
Objective: To determine the concentration of NVP-BHG712 or NVPiso that inhibits 50% of the target kinase activity in a cell-free system.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase (e.g., EphB4 or DDR1), a suitable kinase buffer, and a specific substrate.
-
Inhibitor Addition: Add serial dilutions of NVP-BHG712, NVPiso, or a vehicle control (DMSO) to the reaction wells.
-
Initiation: Start the kinase reaction by adding a solution of ATP and MgCl2. The ATP concentration should ideally be close to the Km of the kinase.[9]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[10]
-
Detection: Stop the reaction and measure kinase activity. This can be done using various methods, such as detecting the amount of ADP produced (e.g., ADP-Glo™ assay) or by quantifying the phosphorylated substrate using a phosphospecific antibody in an ELISA format.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[11]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that NVP-BHG712 or NVPiso binds to its intended target in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with either the test compound (e.g., 10 µM NVP-BHG712) or a vehicle control (DMSO) for 1-2 hours.[12]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.[13]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[12]
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (e.g., EphB4 or DDR1) by Western blotting.
-
Data Analysis: Quantify the band intensities at each temperature and normalize them to the unheated control. Plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting temperature between the compound-treated and vehicle-treated samples indicates target engagement.[12]
Protocol 3: siRNA Knockdown for Target Validation
Objective: To validate that the observed cellular effect of the inhibitor is due to the inhibition of the intended target.
Methodology:
-
Incubation: Allow the cells to incubate for 48-72 hours to ensure efficient knockdown of the target protein.
-
Verification of Knockdown: Confirm the reduction in target protein expression by Western blot or qPCR.
-
Phenotypic Assay: Treat the knockdown and control cells with NVP-BHG712 or NVPiso and perform the relevant phenotypic assay (e.g., cell proliferation, migration).
-
Data Analysis: If the inhibitor's effect is diminished or absent in the cells with the knocked-down target compared to the control cells, it provides strong evidence that the observed phenotype is on-target.
Visualizations
Signaling Pathways
Caption: Simplified EphB4 forward signaling pathway.
Caption: Simplified DDR1 signaling pathway.
Experimental Workflows
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts [mdpi.com]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 14. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. scbt.com [scbt.com]
NVP-BHG712 isomer degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the handling, storage, and troubleshooting of experiments involving NVP-BHG712. The following sections offer detailed guidance in a question-and-answer format to address common challenges and ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing NVP-BHG712?
A1: Proper storage is critical to maintain the stability of NVP-BHG712. For long-term storage, the powdered form should be kept at -20°C, where it can remain stable for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.[1][2][3]
Q2: How should I prepare stock solutions of NVP-BHG712?
A2: NVP-BHG712 is most commonly dissolved in dimethyl sulfoxide (B87167) (DMSO).[1][4] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM or higher, to minimize the volume of DMSO in your experiments, as high concentrations of DMSO can be toxic to cells. For in vivo studies, further dilution in vehicles like corn oil or a mixture of PEG300, Tween 80, and saline may be necessary.[1][3] Always use anhydrous DMSO to avoid solubility issues, as the compound's solubility can be reduced in the presence of moisture.[1]
Q3: I am observing variability in my experimental results. Could this be related to the compound itself?
A3: Yes, variability in experimental outcomes can be linked to the compound's integrity. One significant factor to consider is the presence of a regioisomer, often referred to as NVPiso.[5][6] It has been reported that commercially available NVP-BHG712 may contain this isomer, which exhibits a different kinase selectivity profile.[5] This difference in activity between isomers can lead to inconsistent results. Therefore, it is crucial to verify the purity and isomeric identity of your NVP-BHG712 batch.
Q4: What are the primary cellular targets of NVP-BHG712?
A4: NVP-BHG712 is a potent inhibitor of Ephrin receptors, particularly EphB4, with an ED50 of 25 nM in cell-based assays.[1][3] It also shows activity against other kinases such as VEGFR2, c-Raf, c-Src, and c-Abl at higher concentrations.[1][3] The presence of the NVP-BHG712 isomer can alter the target profile, with the isomer showing reduced activity against EphB4 and increased activity towards other kinases like EphA2.[6]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with NVP-BHG712.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected potency | 1. Compound Degradation: Improper storage or handling has led to the degradation of NVP-BHG712.2. Presence of Isomer: Your batch of NVP-BHG712 may contain a significant amount of the less active regioisomer.3. Solubility Issues: The compound has precipitated out of solution in your experimental media. | 1. Verify Storage: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture.2. Purity Check: Perform analytical tests such as HPLC to assess the purity and isomeric ratio of your compound.3. Solubility Test: Visually inspect your final experimental solution for any precipitate. Consider preparing fresh dilutions and ensuring the final DMSO concentration is compatible with your assay medium. |
| Precipitate formation in aqueous media | Low Aqueous Solubility: NVP-BHG712 has poor solubility in aqueous solutions. The final concentration of the compound may exceed its solubility limit in your buffer or media. | 1. Optimize Solvent Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%).2. Use of Surfactants: For in vivo formulations, the use of surfactants like Tween 80 can improve solubility.[3]3. Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive heat can cause degradation.[3] |
| Unexpected off-target effects | Isomer Activity: The presence of the NVP-BHG712 regioisomer may be causing inhibition of unintended kinases.Compound Concentration: Using a concentration that is too high can lead to the inhibition of secondary targets. | 1. Confirm Isomer Presence: Use analytical methods like HPLC or NMR to determine the isomeric purity of your compound.2. Dose-Response Curve: Perform a dose-response experiment to identify the optimal concentration range for targeting your primary kinase of interest while minimizing off-target effects. |
III. Experimental Protocols
Protocol 1: Assessment of NVP-BHG712 Purity and Isomer Ratio by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of NVP-BHG712 and separating its regioisomer. Specific parameters may need to be optimized for your HPLC system and column.
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of your NVP-BHG712 batch in HPLC-grade DMSO.
-
If available, prepare separate 1 mg/mL stock solutions of pure NVP-BHG712 and its regioisomer to serve as standards.
-
Prepare a series of dilutions from the stock solutions in the mobile phase to generate a standard curve.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it over the run time to elute compounds with different polarities. A typical gradient might be from 10% to 90% acetonitrile over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where NVP-BHG712 has maximum absorbance (e.g., around 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to determine the retention times of NVP-BHG712 and its isomer.
-
Inject your NVP-BHG712 sample.
-
Analyze the resulting chromatogram to determine the percentage of the main peak (purity) and the presence and relative area of the isomer peak.
-
IV. Data Presentation
Table 1: Storage Conditions and Stability of NVP-BHG712
| Form | Storage Temperature | Reported Stability |
| Powder | -20°C | Up to 3 years[1][3] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1][3] |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month[1] |
Table 2: Solubility of NVP-BHG712
| Solvent | Solubility |
| DMSO | ≥25.15 mg/mL[7] |
| Ethanol | ≥6.69 mg/mL (with sonication)[7] |
| Water | Insoluble[7] |
| DMF | 20 mg/mL[4] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[4] |
V. Visualizations
Signaling Pathway
Caption: NVP-BHG712 inhibits Ephrin receptor forward signaling.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ephrin/Eph signalin pathway [bi.mpg.de]
- 5. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Batch-to-Batch Variability of Commercial NVP-BHG712 Isomer: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for addressing the batch-to-batch variability observed in commercial preparations of NVP-BHG712. A critical issue is the common presence of a regioisomer, NVPiso, which exhibits a different kinase selectivity profile compared to the originally patented NVP-BHG712, leading to potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of NVP-BHG712. What could be the cause?
A significant reason for batch-to-batch variability is the presence of a regioisomer, referred to as NVPiso, in many commercially available NVP-BHG712 samples.[1][2][3][4] This isomer differs from the original NVP-BHG712 by the position of a single methyl group on one of two adjacent nitrogen atoms.[1][3] This seemingly minor structural difference leads to distinct kinase affinity and selectivity profiles, which can significantly impact experimental results.[1][2][3]
Q2: What are the primary molecular targets of NVP-BHG712 and its isomer, NVPiso?
NVP-BHG712 was designed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[5][6][7] It also shows activity against other kinases such as c-Raf, c-Src, and c-Abl at higher concentrations.[7][8] In contrast, the regioisomer NVPiso primarily targets the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase relevant in cancer.[2][4] While NVPiso does inhibit some Eph receptors, it does so with generally lower affinity compared to NVP-BHG712.[2][4]
Q3: How do the inhibitory activities of NVP-BHG712 and NVPiso on Eph receptors compare?
NVP-BHG712 is a potent inhibitor of most Eph receptors, with reported IC50 values in the nanomolar range for many family members.[2][3][4] NVPiso, on the other hand, targets only about half of the tested Eph receptors and with lower affinities.[2][4] For their intended primary target, EphB4, significant differences in binding affinities between the two isomers have been observed.[4]
Q4: What is the mechanism of action of NVP-BHG712 in angiogenesis?
NVP-BHG712 inhibits VEGF-driven angiogenesis by targeting EphB4 forward signaling.[5] While it has minimal direct effect on VEGFR activity in vitro, its inhibition of EphB4 is sufficient to block VEGF-induced vessel formation, highlighting a critical cross-talk between the VEGFR and Eph receptor signaling pathways.[5]
Troubleshooting Guide
Issue: My in vitro/in vivo results are not reproducible with a new batch of NVP-BHG712.
Possible Cause: You may have received a batch with a different ratio of NVP-BHG712 to its regioisomer, NVPiso.
Recommended Actions:
-
Request Analytical Data: Contact the supplier and request a certificate of analysis (CoA) that ideally includes characterization by methods such as NMR or X-ray crystallography to confirm the isomeric identity of the supplied compound.
-
Analytical Verification: If possible, perform in-house analytical chemistry (e.g., HPLC, mass spectrometry, or NMR) to compare the new batch with a previously used batch that yielded expected results.
-
Functional Characterization: Conduct a dose-response experiment to determine the EC50/IC50 of the new batch in a well-established cellular assay (e.g., inhibition of EphB4 autophosphorylation) and compare it to the values obtained with previous batches.
-
Target Selectivity Profiling: If resources permit, profile the inhibitory activity of the new batch against a panel of kinases, including EphB4 and DDR1, to ascertain its selectivity profile.
Issue: The compound is not dissolving properly.
Possible Cause: Improper solvent or storage conditions.
Recommended Actions:
-
Solvent Selection: NVP-BHG712 is soluble in DMSO at concentrations greater than 10 mM.[6] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline or corn oil are necessary.[7][8]
-
Proper Dissolution Technique: To aid dissolution, warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[6]
-
Storage: Stock solutions should be stored at -20°C or -80°C.[6][8] Avoid long-term storage of solutions and use them promptly after preparation.[6] It is also noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended.[7]
Data Presentation
Table 1: Kinase Inhibitory Profile of NVP-BHG712
| Target | IC50 / ED50 | Assay Type | Reference |
| EphB4 | 25 nM (ED50) | Cellular Autophosphorylation | [5][6][7][8] |
| VEGFR2 | 4200 nM (ED50) | Cellular Autophosphorylation | [5][6] |
| c-Raf | 0.395 µM (IC50) | Biochemical Assay | [7][8] |
| c-Src | 1.266 µM (IC50) | Biochemical Assay | [7][8] |
| c-Abl | 1.667 µM (IC50) | Biochemical Assay | [7][8] |
Table 2: Comparative Affinity of NVP-BHG712 and NVPiso for Eph Receptors
| Compound | Eph Receptors Targeted | Affinity Range | Main Off-Target | Reference |
| NVP-BHG712 | Majority of Eph receptors (except EphA7, EphB6) | 0.3–303 nM | - | [2][4] |
| NVPiso | Approximately half of tested Eph receptors | 50–630 nM | DDR1 | [2][4] |
Experimental Protocols
Protocol 1: Cellular EphB4 Autophosphorylation Inhibition Assay
-
Cell Culture: Culture HEK293 cells and transiently transfect them with a full-length EphB4 expression vector.
-
Compound Preparation: Prepare a stock solution of NVP-BHG712 in DMSO. Serially dilute the compound to the desired concentrations in cell culture medium.
-
Cell Treatment: Seed the transfected cells in appropriate culture plates. After cell attachment, replace the medium with the one containing different concentrations of NVP-BHG712 or vehicle control (DMSO). Incubate for a predetermined time (e.g., 2 hours).
-
Ligand Stimulation: To induce EphB4 autophosphorylation, stimulate the cells with its ligand, ephrinB2-Fc (e.g., 1 µg/mL), for 30 minutes.[9]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-EphB4 antibody overnight at 4°C. Then, add protein A/G-agarose beads to pull down the EphB4 receptor.
-
Western Blotting: Wash the immunoprecipitates and elute the proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with a primary antibody against phospho-tyrosine to detect phosphorylated EphB4. Subsequently, strip the membrane and re-probe with an anti-EphB4 antibody to determine the total amount of immunoprecipitated receptor.
-
Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EphB4 to total EphB4. Plot the percentage of inhibition against the compound concentration to determine the ED50 value.
Protocol 2: In Vivo VEGF-Driven Angiogenesis Model
-
Animal Model: Use a growth factor implant model in mice (e.g., subcutaneous implantation of chambers filled with Matrigel and VEGF).[7] All animal experiments should be conducted in accordance with approved institutional guidelines.[5]
-
Compound Formulation and Administration: Prepare NVP-BHG712 for oral administration (p.o.) in a suitable vehicle. Doses ranging from 3 to 30 mg/kg/day have been shown to be effective.[6][7]
-
Treatment Schedule: Administer NVP-BHG712 or vehicle control to the mice daily for the duration of the experiment (e.g., 4 days).[10]
-
Assessment of Angiogenesis: At the end of the study, excise the Matrigel plugs.
-
Quantification: Quantify the extent of vascularization by measuring the hemoglobin content within the plugs (as an indicator of blood vessel formation) or by immunohistochemical staining for endothelial cell markers like CD31 or Tie-2.[5]
-
Data Analysis: Compare the measurements from the NVP-BHG712-treated groups with the vehicle control group to determine the extent of angiogenesis inhibition.
Visualizations
Caption: NVP-BHG712 inhibits VEGF-driven angiogenesis via EphB4.
Caption: Workflow for addressing NVP-BHG712 batch variability.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to EphB4 Inhibitors: NVP-BHG712 Isomer vs. Other Modalities
For Researchers, Scientists, and Drug Development Professionals
The EphB4 receptor, a member of the largest receptor tyrosine kinase family, has emerged as a significant target in oncology and other diseases due to its role in angiogenesis, cell proliferation, and migration. This guide provides a detailed comparison of the pyrazolo[3,4-d]pyrimidine-based kinase inhibitor NVP-BHG712 and its prevalent regioisomer, alongside other classes of EphB4 inhibitors, supported by experimental data and detailed methodologies.
Introduction to EphB4 Inhibition
EphB4 and its ligand, ephrin-B2, are key players in bidirectional signaling pathways crucial for embryonic development and implicated in pathological processes such as tumor growth and angiogenesis.[1] Inhibition of the EphB4 forward signaling pathway is a promising therapeutic strategy. Various modalities have been developed to target this interaction, including small molecule kinase inhibitors, soluble receptor decoys, and monoclonal antibodies.
Small Molecule Inhibitors: NVP-BHG712 and its Regioisomer
NVP-BHG712 was developed as a potent and selective inhibitor of the EphB4 kinase.[2] However, subsequent studies revealed that commercially available batches of this compound were often a regioisomer, termed NVPiso, which exhibits a significantly different selectivity profile.[3][4] This discovery has critical implications for the interpretation of past research and the design of future studies.
The authentic NVP-BHG712 is a highly potent inhibitor of EphB4, whereas NVPiso shows markedly lower affinity for EphB4 and greater activity against other kinases like Discoidin Domain Receptor 1 (DDR1).[3][5]
Quantitative Comparison of NVP-BHG712 and NVPiso
The following tables summarize the in vitro inhibitory activities of the authentic NVP-BHG712 and its regioisomer, NVPiso.
Table 1: In Vitro Activity against EphB4
| Compound | Assay Type | Metric | Value (nM) | Reference |
| NVP-BHG712 | NanoBRET | IC50 | 3.0 | [3] |
| Microscale Thermophoresis (MST) | KD | 5.7 | [3] | |
| Cell-based Autophosphorylation ELISA (A375-EphB4 cells) | ED50 | 25 | [3] | |
| NVPiso | NanoBRET | IC50 | 1660 | [3] |
| Microscale Thermophoresis (MST) | KD | 142 | [3] |
Table 2: Selectivity Profile against Other Kinases
| Compound | Target Kinase | Metric | Value (µM) | Reference |
| NVP-BHG712 | c-Raf | IC50 | 0.395 | [6] |
| c-Src | IC50 | 1.266 | [6] | |
| c-Abl | IC50 | 1.667 | [6] | |
| VEGFR2 | ED50 | 4.2 | [6] | |
| NVPiso | DDR1 | KDapp | Main target | [3][5] |
Note: The primary target of NVPiso is DDR1, highlighting its distinct selectivity compared to NVP-BHG712.[5]
Other Classes of EphB4 Inhibitors
Beyond small molecules, other strategies to inhibit EphB4 signaling have shown promise in preclinical and clinical settings.
Soluble EphB4-Human Serum Albumin (sEphB4-HSA)
sEphB4-HSA is a recombinant fusion protein composed of the extracellular domain of EphB4 and human serum albumin.[7][8] It acts as a decoy receptor, binding to ephrin-B2 and preventing the activation of endogenous EphB4.[8] This blockade inhibits bidirectional signaling, leading to reduced tumor growth and angiogenesis.[8][9] Preclinical studies in mesothelioma xenograft models demonstrated that sEphB4-HSA treatment resulted in a 66% reduction in tumor volume.[9]
Monoclonal Antibodies
Peptide Inhibitors
Peptide inhibitors, such as TNYL-RAW, have been developed to selectively bind to the ephrin-binding pocket of EphB4, effectively blocking the interaction with ephrin-B2.[11] These peptides offer a high degree of specificity and are valuable research tools and potential therapeutic agents.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of EphB4 inhibitors. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the EphB4 kinase.
Materials:
-
EphB4 Kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test Compounds
-
384-well plate
Protocol:
-
Prepare a serial dilution of the test compound.
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate.
-
Prepare a kinase/antibody mixture in kinase buffer and add 5 µL to each well.
-
Add 5 µL of the kinase tracer to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor™ 647 acceptor.
-
The decrease in FRET signal is proportional to the displacement of the tracer by the test compound, from which IC50 values can be calculated.[12]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Test compounds
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells.[13][14][15]
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of EphB4 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells (e.g., H2373 mesothelioma cells)
-
Matrigel (optional)
-
Test compound (e.g., sEphB4-HSA) and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 106 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., NVP-BHG712 at 3, 10, or 30 mg/kg, p.o., daily) or vehicle control to the respective groups for the duration of the study.[2][16]
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width2)/2).
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[9]
Signaling Pathways and Visualizations
EphB4 activation initiates a complex network of downstream signaling pathways that can have context-dependent outcomes.
EphB4 Forward Signaling Pathway
Upon binding of ephrin-B2, EphB4 undergoes autophosphorylation, creating docking sites for various adaptor proteins and initiating downstream signaling cascades. Key pathways include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth.[17]
-
Ras/MEK/ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. The effect of EphB4 on this pathway is context-dependent, with inhibition observed in endothelial cells and activation in some cancer cells.[10][18]
-
Rac/c-Raf Pathway: Implicated in cell migration and invasion.[1]
-
STAT3 Pathway: Involved in cell survival and proliferation.[17]
Caption: EphB4 forward signaling cascade.
Experimental Workflow: In Vivo Xenograft Study
The following diagram illustrates a typical workflow for evaluating an EphB4 inhibitor in a mouse xenograft model.
References
- 1. mdpi.com [mdpi.com]
- 2. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. sEphB4-HSA : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 8. Facebook [cancer.gov]
- 9. Mesothelioma Chemotherapy - Anti-Angiogenesis [mesorfa.org]
- 10. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of EphB4-ephrin-B2 signaling reprograms the tumor immune microenvironment in head and neck cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Unraveling the In Vivo Efficacy of NVP-BHG712 and its Regioisomer NVPiso
A Comparative Analysis for Researchers in Drug Development
The landscape of kinase inhibitor research has underscored the critical importance of molecular precision. A notable case is that of NVP-BHG712, a potent inhibitor of the EphB4 receptor tyrosine kinase, and its regioisomer, NVPiso. It was discovered that for a period, commercially available batches of NVP-BHG712 were, in fact, the NVPiso regioisomer, leading to a re-evaluation of previously published data.[1] This guide provides a direct comparison of the in vivo efficacy of authentic NVP-BHG712 (NVP) and NVPiso, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation.
Kinase Inhibition Profile: A Tale of Two Isomers
The fundamental difference between NVP-BHG712 and NVPiso lies in their kinase selectivity. While both molecules are structurally similar, a minor shift in a methyl group position dramatically alters their target affinities. NVP-BHG712 is a potent inhibitor of the Eph receptor family, whereas NVPiso's primary target is the Discoidin Domain Receptor 1 (DDR1), with significantly weaker and more limited activity against Eph receptors.[1]
| Compound | Primary Target(s) | EphB4 Affinity | Other Notable Targets |
| NVP-BHG712 (NVP) | Eph Receptor Family | High (ED50: 25 nM in A375-EphB4 cells) | EphA2, EphB2, EphB3, c-raf, c-src, c-Abl |
| NVPiso | DDR1 | Significantly lower than NVP | Limited and weaker affinity for some Eph receptors |
Table 1: Comparative Kinase Inhibition Profiles of NVP-BHG712 and NVPiso. Data sourced from studies on their biochemical and cell-based assays.[1]
In Vivo Efficacy in A375 Melanoma Xenograft Model
| Treatment Group | Effect on Tumor Growth | Effect on Tumor Vascularization and Perfusion |
| Vehicle | Baseline tumor growth | Baseline characteristics |
| NVP-BHG712 (10 mg/kg) | No significant prevention of EphB4-induced effects | No significant prevention of EphB4-induced effects |
| NVPiso (10 mg/kg) | No significant prevention of EphB4-induced effects | No significant prevention of EphB4-induced effects |
Table 2: Summary of In Vivo Efficacy of NVP-BHG712 and NVPiso in EphB4-Positive A375 Melanoma Xenografts. The study concluded that both compounds were unable to counteract the specific EphB4-driven effects in this model.[1]
Signaling Pathway Overview
The EphB4/ephrinB2 signaling axis is characterized by its bidirectional nature. The "forward" signal is transduced through the EphB4 receptor's kinase domain upon binding to its ligand, ephrinB2. Conversely, a "reverse" signal is initiated in the ephrinB2-expressing cell. NVP-BHG712 is designed to inhibit the kinase activity of EphB4, thereby blocking the forward signaling pathway.
Caption: EphB4/ephrinB2 bidirectional signaling pathway and the inhibitory action of NVP-BHG712.
Experimental Protocols
In Vivo A375 Melanoma Xenograft Study
A detailed methodology for the comparative in vivo study is provided below, based on the published research.[1]
1. Cell Lines and Culture:
-
Human melanoma cell line A375, both mock-transfected and transfected to overexpress EphB4, were used.
-
Cells were cultured under standard conditions.
2. Animal Model:
-
Female CD1 nude mice were used for tumor implantation.
3. Tumor Cell Implantation:
-
A suspension of A375 cells (mock or EphB4-overexpressing) was injected subcutaneously into the dorsal region of the mice.
4. Drug Formulation and Administration:
-
NVP-BHG712 and NVPiso were dissolved in a vehicle solution of 10% (v/v) 1-Methyl-2-pyrrolidone (NMP) and 90% (v/v) PEG300.
-
Mice received a daily oral administration of either the vehicle, 10 mg/kg body weight NVP-BHG712, or 10 mg/kg body weight NVPiso.
5. Efficacy Endpoints:
-
Tumor growth was monitored regularly.
-
At the end of the study, tumors were excised for analysis of tumor vascularization, perfusion, and hypoxia.
Caption: Workflow for the in vivo comparison of NVP-BHG712 and NVPiso in a xenograft model.
Conclusion
The case of NVP-BHG712 and NVPiso serves as a critical reminder of the importance of verifying the identity and purity of research compounds. While NVP-BHG712 is a potent inhibitor of EphB4 forward signaling, its efficacy in vivo is context-dependent. In the A375 melanoma xenograft model, the predominant biological effects appeared to be driven by ephrinB2 reverse signaling, which is not inhibited by NVP-BHG712 or its regioisomer, NVPiso. This highlights the complexity of the Eph/ephrin system and the need for a thorough understanding of the underlying signaling pathways when designing and interpreting studies with targeted inhibitors. Researchers are encouraged to consider both forward and reverse signaling possibilities in their experimental designs.
References
Unveiling the Potency of NVP-BHG712 Isomer as a Selective EPHA2 Inhibitor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the validation of the NVP-BHG712 isomer as a potent and selective inhibitor of the EPHA2 receptor tyrosine kinase. This guide provides a comparative analysis with its regioisomer and other established EPHA2 inhibitors, supported by experimental data and detailed protocols.
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, has emerged as a critical target in cancer therapy due to its overexpression in a wide array of solid tumors and its role in promoting metastasis and tumor progression. This guide focuses on the validation of a commercially prevalent regioisomer of NVP-BHG712, a potent inhibitor of EPHA2. It has been discovered that many commercial batches of NVP-BHG712 are, in fact, a regioisomer that differs in the position of a single methyl group.[1][2] This seemingly minor structural change has a significant impact on binding affinity and selectivity.[1][3] Here, we present a comparative analysis of this this compound against the originally patented NVP-BHG712 and other known EPHA2 inhibitors, Dasatinib and ALW-II-41-27.
Comparative Analysis of EPHA2 Inhibitors
The inhibitory activity of the this compound was evaluated and compared with other known EPHA2 inhibitors. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.
| Compound | EPHA2 IC50 (nM) | Other Kinase Targets (IC50 in nM) |
| This compound | 163 [4] | EPHB4 (1660)[2][4] |
| NVP-BHG712 (Patented) | 3.3 | EPHB4 (3.0), c-Raf (395), c-Src (1266), c-Abl (1667) |
| Dasatinib | 17 | BCR-ABL (<1), SRC family (0.5-1.1), c-KIT (4), PDGFRβ (28), EPHB4 (37) |
| ALW-II-41-27 | 11 | FGFR |
Table 1: Comparative Inhibitory Activity of EPHA2 Inhibitors. This table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of the this compound and other selected inhibitors against EPHA2 and other kinases.
EPHA2 Signaling Pathway and Inhibition
The EphA2 receptor can be activated by its ephrin-A ligands, leading to a "forward" signaling cascade that is generally tumor-suppressive. However, in many cancers, EPHA2 is overexpressed and signals in a ligand-independent manner, promoting cell growth, migration, and invasion. Small molecule inhibitors, such as the this compound, target the ATP-binding pocket of the EPHA2 kinase domain, preventing autophosphorylation and the subsequent downstream signaling events that contribute to the malignant phenotype.
Figure 1. EPHA2 Signaling and Inhibition. This diagram illustrates the activation of the EPHA2 receptor by its ligand, leading to downstream signaling. The this compound inhibits this process by blocking the ATP-binding site.
Experimental Validation Workflow
The validation of a small molecule inhibitor of EPHA2 typically involves a multi-step process, starting from initial in vitro screening to cellular assays and potentially in vivo studies.
Figure 2. Experimental Workflow. This flowchart outlines the typical stages for validating a novel EPHA2 inhibitor, from initial biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in the validation of kinase inhibitors. Below are detailed protocols for key assays used to characterize the this compound as an EPHA2 inhibitor.
In Vitro EPHA2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human EPHA2 kinase (e.g., Promega, #VA7441)
-
Poly (Glu4, Tyr1) peptide substrate
-
ADP-Glo™ Kinase Assay kit (Promega, #V9101)
-
Kinase Reaction Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Test compounds (this compound, etc.) dissolved in DMSO
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the EPHA2 enzyme and substrate in Kinase Reaction Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Reaction Buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Stopping the Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular EPHA2 Phosphorylation Assay (Western Blot)
This assay determines the ability of the inhibitor to block EPHA2 autophosphorylation in a cellular context.
Materials:
-
EPHA2-expressing cancer cell line (e.g., PC-3, MDA-MB-231)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EPHA2 (Tyr594), anti-total EPHA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Seed EPHA2-expressing cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 2 hours.
-
Stimulate the cells with a ligand (e.g., ephrin-A1-Fc) for 15-30 minutes to induce EPHA2 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EPHA2 antibody overnight at 4°C.[5][6]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5][6]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[6]
-
-
Stripping and Reprobing:
-
Strip the membrane of the bound antibodies.
-
Probe the membrane with an anti-total EPHA2 antibody to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phosphorylated and total EPHA2. Normalize the phospho-EPHA2 signal to the total EPHA2 signal to determine the extent of inhibition.
This comprehensive guide provides a framework for the validation and comparative analysis of the this compound as a selective EPHA2 inhibitor. The provided data and protocols can be adapted and expanded upon to further characterize this and other novel inhibitors targeting the EPHA2 receptor.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. origene.com [origene.com]
- 6. benchchem.com [benchchem.com]
Unveiling the Kinase Selectivity Profile of NVP-BHG712 and its Commercially Available Isomer
A Comparative Guide for Researchers
NVP-BHG712, a potent inhibitor of Ephrin (Eph) receptor tyrosine kinases, has garnered significant interest in cancer research and drug development. However, a critical consideration for researchers is the existence of a regioisomer, frequently the form available commercially, which exhibits a distinct kinase selectivity profile compared to the originally patented compound. This guide provides a comprehensive comparison of the cross-reactivity of NVP-BHG712 and its isomer, presenting key experimental data and methodologies to inform target validation and experimental design.
Kinase Inhibition Profile: A Tale of Two Isomers
The subtle shift of a single methyl group between two adjacent nitrogen atoms distinguishes NVP-BHG712 from its commonly available regioisomer (NVPiso). This seemingly minor structural alteration has significant consequences for their respective kinase affinities and selectivity.[1][2] While both compounds demonstrate activity against the Eph receptor family, their potency and off-target effects vary considerably.
NVP-BHG712 was initially designed as a selective inhibitor of EphB4.[3] Subsequent profiling revealed its potent inhibitory activity against a broader range of Eph receptors.[4][5] In contrast, its regioisomer, NVPiso, generally displays a lower affinity for the Eph receptor family but exhibits a notable inhibitory effect on other kinases, such as Discoidin Domain Receptor 1 (DDR1).[2][6]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) of NVP-BHG712 and its isomer against a panel of kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | NVP-BHG712 | NVP-BHG712 Isomer (NVPiso) |
| Eph Receptor Family | ||
| EphA2 | IC50: 3.3 nM[7], 17 nM[8] | IC50: 163 nM[9]; Kd: 163 nM[4] |
| EphA3 | IC50: 0.3 nM[4] | - |
| EphB4 | IC50: 3.0 nM[7]; ED50: 25 nM[3][10]; Kd: 5.7 nM[10] | IC50: 1660 nM[9]; Kd: 142 nM[10] |
| Off-Target Kinases | ||
| VEGFR2 | ED50: 4200 nM[3] | - |
| DDR1 | - | Potent inhibitor[2][8] |
| c-Raf | Moderate inhibition[3] | - |
| c-Src | Moderate inhibition[3] | - |
| c-Abl | Moderate inhibition[3] | - |
IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. ED50 values represent the dose required to achieve 50% of the maximal effect in a cell-based assay. Kd (dissociation constant) is a measure of binding affinity.
Signaling Pathway Perturbation
NVP-BHG712 and its isomer exert their effects by interfering with intracellular signaling cascades initiated by receptor tyrosine kinases. The primary targets, the Eph receptors, are key regulators of cell proliferation, migration, and adhesion. The diagram below illustrates a simplified signaling pathway involving Eph receptors and highlights the points of inhibition by NVP-BHG712.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is crucial for understanding its biological effects and potential off-target liabilities. A variety of biochemical and cell-based assays are employed for this purpose.
General Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a kinase inhibitor like NVP-BHG712.
Key Experimental Methodologies
1. Biochemical Kinase Assays:
These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[11][12][13]
-
Radiometric Assays: A widely used method that involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[11] The kinase transfers the radiolabeled phosphate (B84403) group to a substrate (peptide or protein). The amount of incorporated radioactivity is then measured to determine kinase activity. Inhibition is quantified by the reduction in substrate phosphorylation in the presence of the inhibitor.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Assays: This format is often used for measuring receptor tyrosine kinase autophosphorylation in a cellular context but can be adapted for biochemical assays.[3] A capture antibody specific to the kinase is coated on a microplate. The kinase reaction is performed in the wells, and a detection antibody that recognizes the phosphorylated substrate is used to quantify the reaction product, often through a colorimetric or fluorescent readout.[14]
2. Cell-Based Autophosphorylation Assays:
These assays assess the inhibitor's activity in a more physiologically relevant environment by measuring the phosphorylation of the target kinase within intact cells.[3][5]
-
Protocol Outline:
-
Cells expressing the target kinase (e.g., HEK293 cells transiently transfected with the Eph receptor) are seeded in multi-well plates.
-
Cells are pre-incubated with varying concentrations of the inhibitor (e.g., NVP-BHG712) for a defined period (e.g., 1 hour).
-
Kinase autophosphorylation is stimulated by adding the appropriate ligand (e.g., ephrin-A1-Fc or ephrin-B2-Fc).
-
Cells are lysed, and the target kinase is immunoprecipitated using a specific antibody.
-
The level of tyrosine phosphorylation on the immunoprecipitated receptor is analyzed by Western blotting using a generic anti-phospho-tyrosine antibody.
-
The intensity of the phosphotyrosine signal is quantified to determine the extent of inhibition at each inhibitor concentration, allowing for the calculation of an ED50 value.
-
3. Competitive Binding Assays:
These assays measure the affinity of an inhibitor for a kinase by assessing its ability to compete with a known, often labeled, ligand for the ATP-binding site.[11] This method provides a direct measure of the dissociation constant (Kd).
By employing these methodologies, researchers can generate a comprehensive selectivity profile for kinase inhibitors like NVP-BHG712 and its isomer, enabling a more informed interpretation of experimental results and facilitating the development of more specific therapeutic agents.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of NVP-BHG712 and its Regioisomer: Differential Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in-vitro and in-vivo activities of the EphB4 inhibitor NVP-BHG712 and its commonly available regioisomer, NVPiso.
This guide provides a comparative overview of the pyrazolopyrimidine-based kinase inhibitor NVP-BHG712 (NVP) and its regioisomer, NVPiso. A critical distinction in their chemical structure leads to significant differences in their kinase inhibitory profiles and subsequent effects on various cancer cell lines. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
NVP-BHG712 was initially developed as a potent and selective inhibitor of the EphB4 receptor tyrosine kinase.[1] However, subsequent studies revealed that many commercially available batches of this compound were, in fact, a regioisomer, now designated as NVPiso.[2][3] While structurally very similar, this seemingly minor change in the position of a methyl group on the pyrazole (B372694) ring results in a markedly different biological activity profile. The original NVP-BHG712 (NVP) is a potent inhibitor of EphB4, whereas NVPiso exhibits significantly lower affinity for EphB4 and instead targets other kinases, including EphA2 and Discoidin Domain Receptor 1 (DDR1).[2][4] This guide will delineate these differences to aid researchers in selecting the appropriate compound for their studies and in interpreting experimental outcomes.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory activities of NVP-BHG712 (NVP) and its regioisomer (NVPiso) against various kinases and cancer cell lines.
| Table 1: Comparative Kinase Inhibitory Activity of NVP-BHG712 (NVP) and NVPiso | ||
| Kinase Target | NVP IC50 / K (nM) | NVPiso IC50 / K (nM) |
| EphA2 | 3.3[4] | 163[4] |
| EphB4 | 3.0[4] | 1660[4] |
| VEGFR2 | 4200[5] | - |
| c-Raf | 395[5] | - |
| c-Src | 1266[5] | - |
| c-Abl | 1667[5] | - |
| DDR1 | - | Potent inhibitor[2] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. K values represent the dissociation constant, a measure of binding affinity.
| Table 2: Comparative Effects of NVP-BHG712 (NVP) and NVPiso on Cancer Cell Lines | |||
| Cell Line | Cancer Type | Effect of NVP | Effect of NVPiso |
| A375 | Melanoma | ED50 for EphB4 autophosphorylation inhibition is 25 nM.[5] In vivo, similar effects on tumor growth as NVPiso, suggesting involvement of ephrinB2 reverse signaling.[2] | In vivo, similar effects on tumor growth as NVP, suggesting involvement of ephrinB2 reverse signaling.[2] |
| HT-29 | Colorectal Cancer | Reduces cell proliferation and induces cell death.[6] | Reduces cell proliferation and induces cell death.[6] |
| SK-CO-1 | Colorectal Cancer | Reduces cell proliferation.[6] | Reduces cell proliferation.[6] |
| HEK293/ABCC10 | - | At 0.25 µM and 0.5 µM, significantly decreased resistance to paclitaxel.[7] | - |
Note: ED50 represents the concentration of a drug that gives half-maximal response.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
Cell Viability (MTT) Assay
This protocol is for determining the effect of NVP-BHG712 isomers on the viability of adherent cancer cell lines.
Materials:
-
NVP-BHG712 (NVP) and NVPiso stock solutions (e.g., 10 mM in DMSO)
-
Adherent cancer cell line of interest (e.g., HT-29)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of NVP and NVPiso in complete culture medium from the stock solutions.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the MTT solvent to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value.
-
Western Blot for EphB4 Phosphorylation
This protocol describes the detection of phosphorylated EphB4 in response to treatment with NVP-BHG712 isomers.
Materials:
-
NVP-BHG712 (NVP) and NVPiso
-
Cell line expressing EphB4 (e.g., A375-EphB4 transfectants)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphB4 (specific for the autophosphorylation site) and anti-total-EphB4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to attach overnight.
-
Treat the cells with NVP, NVPiso, or vehicle control at the desired concentrations and for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-EphB4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total EphB4):
-
If necessary, strip the membrane of the bound antibodies using a stripping buffer.
-
Wash the membrane and re-block it.
-
Probe the membrane with the primary antibody against total EphB4, followed by the secondary antibody and detection as described above. This serves as a loading control.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: EphB4 forward signaling pathway and the inhibitory action of NVP-BHG712 (NVP).
Experimental Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
References
- 1. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Head-to-head comparison of NVP-BHG712 isomer and dasatinib for EPHA2 inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two kinase inhibitors, NVP-BHG712 isomer and dasatinib (B193332), focusing on their efficacy in inhibiting the Ephrin type-A receptor 2 (EPHA2). EPHA2 is a receptor tyrosine kinase that is frequently overexpressed in a variety of cancers, making it a compelling target for therapeutic intervention. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways to aid researchers in their evaluation of these compounds.
Quantitative Data Summary
The inhibitory potency of this compound and dasatinib against EPHA2 has been determined in various assays. The half-maximal inhibitory concentration (IC50) values are presented below. It is crucial to note that these values were obtained from different studies using distinct methodologies, which can influence the results.
| Compound | IC50 for EPHA2 | Assay Type | Source |
| This compound | 163 nM | Not specified | [1] |
| Dasatinib | 2.528 nM | NanoBRET™ TE Intracellular Kinase Assay | [2] |
| Dasatinib | 17 nM | In vitro kinase assay | [3] |
Note: A lower IC50 value indicates a higher potency of the inhibitor. The different assay formats (intracellular vs. in vitro) contribute to the variability in the reported IC50 values for dasatinib.
Mechanism of Action and Selectivity
This compound is a regioisomer of NVP-BHG712, a compound initially developed as a potent inhibitor of EphB4.[4] The isomer also demonstrates inhibitory activity against EPHA2.[1] While it shows affinity for Ephrin receptors, its broader kinase selectivity profile is less extensively documented in publicly available literature compared to dasatinib.
Dasatinib , in contrast, is a well-characterized multi-kinase inhibitor.[5][6] It is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7] Its primary targets are BCR-ABL and Src family kinases.[8] However, dasatinib also potently inhibits other kinases, including c-KIT, PDGFRβ, and EPHA2.[9][10] This broad selectivity can lead to off-target effects, which can be either beneficial or detrimental depending on the therapeutic context.[5][6][11]
Experimental Protocols
Detailed methodologies are essential for interpreting and comparing the inhibitory data. The following are descriptions of the key experimental assays used to determine the IC50 values cited in this guide.
NanoBRET™ TE Intracellular Kinase Assay (for Dasatinib)
This assay measures the ability of a test compound to compete with a fluorescent tracer for binding to a NanoLuc®-EPHA2 fusion protein within living HEK293 cells.[2][12]
Workflow:
-
Transfection: HEK293 cells are transiently transfected with a vector encoding an EPHA2-NanoLuc® fusion protein.
-
Cell Seeding: Transfected cells are seeded into 384-well plates.
-
Treatment: Cells are pre-treated with the NanoBRET™ tracer and then with varying concentrations of the test compound (dasatinib) for one hour.
-
Signal Detection: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured. BRET occurs when the NanoLuc® luciferase and the fluorescent tracer are in close proximity.
-
Data Analysis: The binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. The IC50 value is calculated from the dose-response curve.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. promega.in [promega.in]
Validating the Anti-Angiogenic Effects of NVP-BHG712 and its Isomer: A Comparative Guide
In the landscape of anti-angiogenic cancer therapeutics, small molecule inhibitors targeting receptor tyrosine kinases (RTKs) have emerged as a promising strategy. Among these, NVP-BHG712 has been identified as a potent inhibitor of EphB4, a key player in vascular development and pathological angiogenesis. This guide provides a comprehensive comparison of the anti-angiogenic effects of NVP-BHG712 and its commonly encountered regioisomer, offering researchers, scientists, and drug development professionals a critical overview supported by experimental data.
A crucial consideration for researchers is the existence of a regioisomer of NVP-BHG712, often found in commercially available samples. This isomer, referred to as NVPiso, exhibits a different kinase selectivity profile, which can lead to divergent experimental outcomes. This guide will delineate the known anti-angiogenic properties of the originally patented NVP-BHG712 and its isomer, highlighting the importance of verifying the chemical identity of the compound used in studies.
Comparative Analysis of Kinase Inhibition
The primary mechanism of action for NVP-BHG712's anti-angiogenic effect is through the inhibition of EphB4 kinase activity. However, its activity against other kinases, particularly VEGFR2, is a critical factor in its overall efficacy. The following table summarizes the inhibitory activities of NVP-BHG712 and its isomer against key kinases involved in angiogenesis.
| Target Kinase | NVP-BHG712 (ED50) | NVP-BHG712 Isomer (NVPiso) (IC50) | Reference |
| EphB4 | 25 nM (cell-based) | 1660 nM | [1][2][3][4] |
| VEGFR2 | 4200 nM (cell-based) | - | [2][5] |
| c-Raf | 0.395 µM | - | [5] |
| c-Src | 1.266 µM | - | [5] |
| c-Abl | 1.667 µM | - | [5] |
| EphA2 | - | 163 nM | [4] |
| DDR1 | - | Main Target | [6] |
Note: ED50 values are from cell-based autophosphorylation assays, while IC50 values for the isomer are from different experimental setups. Direct comparison should be made with caution. The isomer has been shown to have a lower affinity for EphB4 compared to the original NVP-BHG712.[4]
In Vitro and In Vivo Anti-Angiogenic Effects
The anti-angiogenic potential of NVP-BHG712 has been validated through a series of in vitro and in vivo experiments. These assays are crucial for determining the compound's efficacy in inhibiting key processes of angiogenesis, such as endothelial cell proliferation, migration, and tube formation.
| Experimental Model | NVP-BHG712 Effect | This compound (NVPiso) Effect | Reference |
| VEGF-driven Angiogenesis (in vivo) | Dose-dependent inhibition of vessel formation. Significant inhibition at 3 mg/kg, and reversal of VEGF-enhanced tissue formation at 10 mg/kg daily.[1][2] | Showed similar in vivo effects on tumor growth and vascularization in an A375 melanoma xenograft model, suggesting involvement of ephrinB2 reverse signaling.[6] | [1][2][6] |
| EphB4 Autophosphorylation (in tissues) | Potent inhibition after oral administration.[1] | - | [1] |
| Tumor Growth in Xenograft Models | Co-administration with paclitaxel (B517696) markedly decreased tumor volume in a HEK293/ABCC10 xenograft model.[2] | Did not inhibit EphB4-induced tumor growth in an A375 melanoma model, suggesting that the observed effects on tumor growth are mediated by ephrinB2 reverse signaling rather than EphB4 forward signaling.[6] | [2][6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-angiogenic effects of NVP-BHG712.
Cell-Based Phospho-RTK ELISA
This assay quantifies the inhibition of receptor tyrosine kinase autophosphorylation in a cellular context.
-
Cell Culture: Cells (e.g., A375 melanoma cells stably transfected with the target RTK) are seeded in 96-well plates and cultured overnight.[5]
-
Compound Treatment: Cells are treated with varying concentrations of NVP-BHG712 or its isomer for a specified duration.
-
Ligand Stimulation: Cells are stimulated with the appropriate ligand (e.g., ephrinB2 for EphB4, VEGF for VEGFR2) to induce receptor autophosphorylation.
-
Lysis and ELISA: Cells are lysed, and the lysates are transferred to an ELISA plate coated with an antibody specific for the phosphorylated form of the target receptor.
-
Detection: A detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to generate a colorimetric signal.
-
Data Analysis: The signal intensity is measured, and the ED50 value (the concentration at which 50% of the maximal effect is observed) is calculated.[5]
In Vivo Growth Factor-Induced Angiogenesis Model
This model assesses the effect of a compound on new blood vessel formation induced by a growth factor in a living organism.[5]
-
Animal Model: Immunocompromised mice are typically used.
-
Growth Factor Implant: A growth factor, such as VEGF, is incorporated into a slow-release pellet or a Matrigel plug and implanted subcutaneously into the mice.[5]
-
Compound Administration: NVP-BHG712 or its isomer is administered to the mice, typically via oral gavage, at various doses.[5]
-
Tissue Collection and Analysis: After a set period, the implants and surrounding tissue are excised.
-
Quantification of Angiogenesis: The extent of vascularization is quantified by measuring hemoglobin content (e.g., using the Drabkin method) or by immunohistochemical staining for endothelial cell markers (e.g., CD31).[1]
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the signaling pathway targeted by NVP-BHG712 and a typical experimental workflow for its validation.
Caption: NVP-BHG712 inhibits VEGF-driven angiogenesis by targeting EphB4.
Caption: Workflow for validating anti-angiogenic effects of NVP-BHG712.
Conclusion
NVP-BHG712 is a potent inhibitor of EphB4-mediated angiogenesis. However, the presence of its regioisomer, NVPiso, in commercial preparations necessitates careful validation of the compound's identity and activity. While both molecules have shown anti-angiogenic potential, their differing kinase selectivity profiles can lead to varied biological effects. The data and protocols presented in this guide provide a framework for researchers to objectively compare and validate the anti-angiogenic properties of NVP-BHG712 and its isomer, ultimately contributing to the development of more effective cancer therapies.
References
- 1. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The NVP-BHG712 Isomer Issue: A Guide to Reproducibility in EphB4 Research
A critical issue of isomerism in commercially available NVP-BHG712, a widely used inhibitor of the Ephrin type-B receptor 4 (EphB4), presents a significant challenge to the reproducibility of published data. Researchers, scientists, and drug development professionals should be aware that a substantial portion of this compound sold by commercial vendors is a regioisomer, now commonly referred to as NVP-BHG712 isomer or NVPiso. This isomer exhibits a distinct kinase selectivity profile from the originally patented compound, potentially leading to divergent and non-reproducible experimental outcomes.
A study published in 2018 revealed that all tested commercially available samples of NVP-BHG712 were, in fact, its regioisomer.[1] This isomer differs from the original structure by the position of a single methyl group on the pyrazole (B372694) ring.[1][2] While both compounds inhibit Eph kinases, their affinity and selectivity vary significantly, impacting experimental results and their interpretation.[1][3]
This guide provides a comparative overview of the original NVP-BHG712 and its commercially prevalent isomer, offering supporting data and experimental protocols to aid researchers in navigating this reproducibility challenge.
Comparative Inhibitory Activity
The primary difference between NVP-BHG712 and its isomer lies in their potency and selectivity against various kinases. The original NVP-BHG712, as characterized by Novartis, is a potent inhibitor of EphB4 with an ED50 of 25 nM in cell-based assays and shows high selectivity against other kinases like VEGFR2.[4][5] In contrast, the commercially available isomer (NVPiso) displays a different inhibitory profile.
| Target Kinase | NVP-BHG712 (Original) IC50/ED50 | This compound (NVPiso) IC50 | Reference |
| EphB4 | 25 nM (ED50, cell-based) | 1660 nM (IC50) | [4][6] |
| EphA2 | Moderately inhibited | 163 nM (IC50) | [4][6] |
| c-Raf | 0.395 µM (IC50) | Not explicitly stated | [5] |
| c-Src | 1.266 µM (IC50) | Not explicitly stated | [5] |
| c-Abl | 1.667 µM (IC50) | Not explicitly stated | [5] |
| VEGFR2 | 4.2 µM (ED50, cell-based) | Not explicitly stated | [5] |
Note: IC50 and ED50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway of EphB4 Inhibition
The EphB4 receptor tyrosine kinase plays a crucial role in various physiological and pathological processes, including angiogenesis and cancer development. Its activation by its ligand, ephrin-B2, initiates a bidirectional signaling cascade. NVP-BHG712 and its isomer are designed to inhibit the forward signaling pathway by blocking the kinase activity of EphB4.
References
- 1. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of the Lead Compound NVP-BHG712 as Colorectal Cancer Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
NVP-BHG712 Isomer Selectivity: A Comparative Analysis Against Receptor Tyrosine Kinases
This guide provides a detailed comparison of the kinase selectivity of NVP-BHG712 and its commonly available regioisomer, NVP-BHG712iso. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in utilizing these small molecule inhibitors for research purposes. A significant finding in recent years has been the discovery that many commercially available batches of NVP-BHG712 are, in fact, a regioisomer (NVPiso), which exhibits a distinct selectivity profile.[1][2][3] This guide will delineate the differences in inhibitory activity based on published experimental data.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the inhibitory activities of NVP-BHG712 and its regioisomer against a panel of receptor tyrosine kinases. The data is compiled from various biochemical and cellular assays.
| Target Kinase | NVP-BHG712 | NVP-BHG712iso | Assay Type | Reference |
| EphB4 | 25 nM (ED₅₀) | - | Cellular Autophosphorylation | [1][4] |
| 3.0 nM (IC₅₀) | 1660 nM (IC₅₀) | NanoBRET | [2][5] | |
| 5.7 nM (Kᴅ) | 142 nM (Kᴅ) | Microscale Thermophoresis | [2] | |
| EphA2 | 3.3 nM (IC₅₀) | 163 nM (IC₅₀) | Biochemical | [5][6] |
| EphA1 | 303 nM (IC₅₀) | - | Biochemical | [7] |
| EphA3 | 0.3 nM (IC₅₀) | - | Biochemical | [7] |
| VEGFR2 | 4200 nM (ED₅₀) | - | Cellular Autophosphorylation | [4][8] |
| c-Raf | Moderate Inhibition | - | Biochemical | [4] |
| c-Src | Moderate Inhibition | - | Biochemical | [4] |
| c-Abl | Moderate Inhibition | - | Biochemical | [4] |
| DDR1 | - | Primary Target | Kinobeads Assay | [2] |
Note: The original NVP-BHG712 demonstrates high potency and selectivity for the Eph receptor family, particularly EphB4, with significantly less activity against VEGFR2.[4][7] In contrast, the regioisomer NVP-BHG712iso shows substantially reduced affinity for EphB4 and other Eph receptors, with its primary target identified as Discoidin Domain Receptor 1 (DDR1).[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Cellular Eph Receptor Autophosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the ligand-induced autophosphorylation of a specific Eph receptor in a cellular context.[4][9]
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard conditions. Cells are transiently transfected with a plasmid encoding the full-length human cDNA of the desired Eph receptor (e.g., EphB4, EphA2, EphB2, EphB3) using a suitable transfection reagent like FuGENE 6.[4]
-
Compound Incubation: One hour prior to stimulation, the transfected cells are treated with varying concentrations of NVP-BHG712 or its isomer.
-
Ligand Stimulation: To induce receptor autophosphorylation, cells are stimulated for 30 minutes with the appropriate soluble ephrin ligand. For EphA receptors (EphA2, EphA3), ephrinA1-Fc (1 µg/ml) is used. For EphB receptors (EphB2, EphB3, EphB4), a combination of ephrinB1-Fc and ephrinB2-Fc (1 µg/ml each) is added.[9]
-
Immunoprecipitation: Following stimulation, cells are lysed. The specific Eph receptor is immunoprecipitated from the cell lysate using an antibody targeting the receptor.
-
Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The level of tyrosine phosphorylation is detected using a generic anti-phospho-tyrosine antibody. The total amount of immunoprecipitated receptor is also determined as a loading control.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal. The half-maximal effective dose (ED₅₀) is calculated from the dose-response curve.
In Vitro Kinase Assays (TR-FRET and Mobility Shift)
These biochemical assays quantify the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant kinases.[4]
-
Kinase Reaction: The reaction is typically performed in a multi-well plate. Each well contains the recombinant purified kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP.
-
Compound Addition: NVP-BHG712 or its isomer is added to the wells at various concentrations.
-
Assay Principle:
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) LanthaScreen™: This assay uses a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing a donor fluorophore (on the antibody) and an acceptor fluorophore (on the substrate) into proximity, resulting in a FRET signal.
-
Caliper Mobility Shift Assay: This assay separates the phosphorylated and non-phosphorylated substrate based on differences in their electrophoretic mobility in a microfluidic chip. The amount of product (phosphorylated substrate) is quantified.
-
-
Data Analysis: The kinase activity is measured at each inhibitor concentration. The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the evaluation of NVP-BHG712.
Caption: EphB4 receptor forward signaling pathway and point of inhibition by NVP-BHG712.
Caption: Experimental workflow for determining kinase inhibitor selectivity.
References
- 1. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts [mdpi.com]
- 2. The Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitor NVP-BHG712: Effects of Regioisomers on Tumor Growth, Perfusion, and Hypoxia in EphB4-Positive A375 Melanoma Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NVP-BHG712: Effects of Regioisomers on the Affinity and Selectivity toward the EPHrin Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NVP-BHG712 Isomers
For researchers and scientists engaged in drug development, the proper handling and disposal of potent compounds like NVP-BHG712 and its isomers are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of these kinase inhibitors, fostering a culture of safety and trust.
Immediate Safety and Handling Precautions
Before initiating any procedure involving NVP-BHG712 or its isomers, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS). In the absence of a specific SDS, the compound should be handled as a potent, potentially hazardous substance.
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory when handling NVP-BHG712 in either solid or solution form.
Exposure Prevention: To prevent inhalation of dust or aerosols, always handle the solid form of the compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Direct contact with skin and eyes should be strictly avoided.[1]
Emergency Procedures:
-
Skin Contact: In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Inhalation: If inhaled, move the individual to fresh air and seek immediate medical help.[1]
-
Ingestion: If swallowed, rinse the mouth with water and consult a physician.[1]
Step-by-Step Disposal Protocol
The disposal of NVP-BHG712, its isomers, and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should these materials be disposed of in regular trash or poured down the drain.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step. All materials that have come into contact with NVP-BHG712 must be segregated from other laboratory waste streams.[2][3] This includes:
-
Unused or expired solid NVP-BHG712.
-
Solutions containing NVP-BHG712.
-
Contaminated consumables (e.g., pipette tips, vials, gloves, weighing paper).[2][3]
-
Contaminated sharps (e.g., needles, syringes).[1]
Step 2: Waste Containment
-
Solid Waste: Collect unused NVP-BHG712 powder and other contaminated solids in a designated, robust, and sealable hazardous waste container.[2]
-
Liquid Waste: All solutions containing NVP-BHG712 must be collected in a dedicated, leak-proof, and shatter-resistant container.[2] The container must be compatible with the solvents used (e.g., DMSO, ethanol).[3]
-
Sharps Waste: All contaminated sharps must be immediately placed in a designated, puncture-proof sharps container.[1]
Step 3: Labeling and Storage
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("NVP-BHG712 isomer"), and a description of the contents (e.g., "Solid waste with NVP-BHG712," "Liquid waste containing NVP-BHG712 in DMSO").[1][2] Store these containers in a designated, secure satellite accumulation area within the laboratory, away from general traffic and incompatible chemicals.[2]
Step 4: Decontamination
Thoroughly decontaminate all surfaces and equipment that have come into contact with NVP-BHG712. A common and effective procedure involves wiping surfaces first with a suitable solvent (such as 70% ethanol) to solubilize the compound, followed by a thorough cleaning with a laboratory detergent.[2] All cleaning materials (e.g., wipes, paper towels) must be disposed of as hazardous waste.[3]
Step 5: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3] Do not attempt to dispose of this waste through standard municipal channels.
Chemical and Physical Properties of NVP-BHG712
The following table summarizes key quantitative data for NVP-BHG712, which is essential for safe handling and disposal considerations.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₀F₃N₇O | [4][5][6] |
| Molecular Weight | 503.48 g/mol | [4][7][8] |
| CAS Number | 940310-85-0 | [4][5] |
| Solubility | DMSO: ~101 mg/mL (200.6 mM) | [6][8] |
| Ethanol: ~3 mg/mL (5.95 mM) | [6] | |
| Water: Insoluble | [6] | |
| Storage Temperature | -20°C | [4][6][9] |
Signaling Pathway and Disposal Workflow
NVP-BHG712 is a potent inhibitor of several protein tyrosine kinases, primarily targeting the Ephrin type-B receptor 4 (EphB4).[4][7][8] It also shows activity against c-Raf, c-Src, and c-Abl.[7][8] Understanding its mechanism of action underscores its potency and the need for careful disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]
- 6. NVP-BHG712 - LKT Labs [lktlabs.com]
- 7. NVP-BHG712 | Ephrin Receptor | Raf | Src | Bcr-Abl | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Safeguarding Researchers: A Comprehensive Guide to Handling NVP-BHG712 Isomer
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of NVP-BHG712 isomer, a potent Ephrin receptor inhibitor used in cancer and angiogenesis research. All personnel must adhere to these procedures to mitigate risks and ensure a safe laboratory environment.
Essential Safety and Handling Protocols
Handling of this compound requires stringent safety measures due to its potential biological activity. While a specific Material Safety Data Sheet (MSDS) for the isomer was not publicly available, the following guidelines are based on best practices for handling potent, powdered chemical compounds in a research setting.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment:
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Double-gloving is required. Change gloves immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where the compound is handled. |
| Body Protection | Laboratory Coat | Fully buttoned. A disposable gown is recommended when handling larger quantities or during potential spills. |
| Respiratory | Fume Hood | All handling of the powdered form of the compound must be conducted in a certified chemical fume hood. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage upon receipt.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) before opening the package in a designated containment area or fume hood.
-
Verify the container label matches the order information.
-
Log the compound in the chemical inventory.
Weighing and Solution Preparation:
-
All weighing of the powdered compound must be performed in a chemical fume hood.
-
Use a dedicated, labeled weighing vessel.
-
Prepare solutions within the fume hood. For solubility, this compound can be dissolved in DMSO.[1][2]
-
Cap and seal all containers tightly after use.
Storage:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[1]
-
In Solvent: Store stock solutions at -80°C (for up to 1 year) or -20°C (for up to 1 month).[1] Aliquot solutions to avoid repeated freeze-thaw cycles.[1]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Spill Management and Disposal Plan
Immediate and correct response to a spill is critical to prevent exposure and contamination.
Spill Response Protocol
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or outside of a containment area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including double gloves, a lab coat, and safety goggles. For large spills, consider a disposable gown and shoe covers.
-
Contain: For a powdered spill, gently cover with absorbent pads to prevent aerosolization. For a liquid spill, use absorbent material to contain the spill.
-
Clean:
-
Powder: Carefully collect the powder using a dampened absorbent pad or a specialized vacuum cleaner with a HEPA filter. Avoid dry sweeping.
-
Liquid: Absorb the spill with appropriate absorbent material.
-
-
Decontaminate: Clean the spill area with a suitable laboratory detergent and then wipe with 70% ethanol.
-
Dispose: All contaminated materials must be disposed of as hazardous chemical waste.
The decision-making process for handling a spill is illustrated in the following diagram.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent pads, and weighing papers. Place these materials in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not pour this waste down the drain.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
Understanding the Mechanism of Action
This compound is a regioisomer of NVP-BHG712 and acts as an inhibitor of Ephrin receptors, specifically showing binding to EphA2 and EphB4.[1][2] These receptors are part of the receptor tyrosine kinase family and are involved in cell proliferation, migration, and angiogenesis. Inhibition of these pathways is a key area of cancer research. The simplified signaling pathway affected by this compound is depicted below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
